molecular formula C14H20N4O4 B554791 Z-Arg-OH CAS No. 1234-35-1

Z-Arg-OH

Número de catálogo: B554791
Número CAS: 1234-35-1
Peso molecular: 308.33 g/mol
Clave InChI: SJSSFUMSAFMFNM-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Arg-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound L-Arginine, N2-[(phenylmethoxy)carbonyl]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSFUMSAFMFNM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883670
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234-35-1
Record name Benzyloxycarbonyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(phenylmethoxy)carbonyl]-L-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH), a critical reagent in peptide synthesis and various biochemical studies. This document includes tabulated quantitative data, detailed experimental protocols, and a visualization of its chemical structure.

Core Compound Information

Nα-Carbobenzyloxy-L-arginine, commonly abbreviated as this compound, is an L-arginine derivative in which the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.[1] The Z-group can be selectively removed under specific conditions, typically through catalytic hydrogenolysis.[1]

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzyl (B1604629) chloroformate moiety attached to the alpha-amino group of L-arginine.

Z_Arg_OH cluster_arginine L-Arginine Backbone cluster_Z Benzyloxycarbonyl (Z) Group N_alpha C_alpha N_alpha->C_alpha H C_benzyl C N_alpha->C_benzyl H C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta O_carboxyl O C_carboxyl->O_carboxyl OH_carboxyl OH C_carboxyl->OH_carboxyl C_gamma C_beta->C_gamma C_delta C_gamma->C_delta N_epsilon C_delta->N_epsilon C_zeta N_epsilon->C_zeta H N_eta1 Nη1 C_zeta->N_eta1 H2 N_eta2 Nη2 C_zeta->N_eta2 NH2 O_benzyl O C_benzyl->O_benzyl O_carbonyl O C_benzyl->O_carbonyl CH2_benzyl CH2 O_carbonyl->CH2_benzyl Benzene (B151609) C6H5 CH2_benzyl->Benzene

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt (this compound·HCl) is presented below.

PropertyThis compoundThis compound·HClReference
Synonyms Nα-Z-L-Arginine, N2-Carbobenzyloxy-L-arginineCbz-L-arginine hydrochloride, Nα-Carbobenzyloxy-L-arginine hydrochloride[1][2]
CAS Number 1234-35-156672-63-0[2]
Molecular Formula C14H20N4O4C14H21ClN4O4[2]
Molecular Weight 308.33 g/mol 344.79 g/mol [2]
Appearance White powderCrystalline solid[3]
Melting Point 171-174 °C (decomposes)Not available[3]
Optical Activity [α]20/D -9 ± 1° (c=5 in 1 M HCl)Not available[2]
pKa (predicted) 3.90 ± 0.21Not available[3]
Solubility Soluble in DMSO and waterSoluble in water and 1% acetic acid[1][3]

Experimental Protocols

Synthesis of Nα-Carbobenzyloxy-L-arginine (this compound)

This protocol describes a general method for the synthesis of this compound from L-arginine.

Materials:

  • L-arginine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3) or other suitable base

  • Water

  • Acetone

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolution of L-arginine: Dissolve L-arginine in a cooled aqueous solution of sodium bicarbonate. The base is essential to neutralize the hydrochloric acid that is formed during the reaction.

  • Addition of Benzyl Chloroformate: While vigorously stirring the L-arginine solution in an ice bath, slowly add benzyl chloroformate. The slow addition is crucial to control the reaction temperature and prevent side reactions.

  • Reaction: Continue stirring the mixture at a low temperature for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is typically acidified to precipitate the product. The crude this compound is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone-water or ethanol-water, to yield pure Nα-Carbobenzyloxy-L-arginine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable buffer components

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compound. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (due to the benzene ring in the Z-group)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Sample Preparation:

  • Dissolve a small amount of this compound in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a protected amino acid in the logical workflow of peptide synthesis. The following diagram illustrates its position in this process.

Peptide_Synthesis_Workflow cluster_protection Amino Acid Protection cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection L_Arginine L-Arginine Z_Arg_OH This compound L_Arginine->Z_Arg_OH Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Z_Arg_OH Coupling Coupling Reaction Z_Arg_OH->Coupling Peptide_Resin Growing Peptide Chain on Solid Support Peptide_Resin->Coupling Z_Protected_Peptide Z-Protected Peptide Coupling->Z_Protected_Peptide Deprotection Removal of Z-group (e.g., Catalytic Hydrogenolysis) Z_Protected_Peptide->Deprotection Final_Peptide Final Peptide Deprotection->Final_Peptide

Workflow of this compound in peptide synthesis.

References

An In-depth Technical Guide to Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH), a critical reagent in peptide synthesis and various biochemical studies. We will cover its core physicochemical properties, synthesis, and applications, including detailed experimental protocols and workflow visualizations.

Core Properties of this compound

This compound is an Nα-protected derivative of the amino acid L-arginine. The carbobenzyloxy (Z) group, introduced by Max Bergmann and Leonidas Zervas, serves as a crucial protecting group for the α-amino function, preventing unwanted side reactions during peptide coupling.[1] This protection is stable under various coupling conditions and can be readily removed by catalytic hydrogenolysis.[1]

While this compound refers to the free amino acid derivative, it is also commonly available as a hydrochloride salt (this compound·HCl) to improve solubility in certain media.[1]

The quantitative properties of this compound and its hydrochloride salt are summarized below for easy reference and comparison.

PropertyThis compoundThis compound·HCl
Molecular Formula C₁₄H₂₀N₄O₄[2]C₁₄H₂₁ClN₄O₄[1]
Molecular Weight 308.33 g/mol [3]344.79 g/mol [1]
CAS Number 1234-35-1[3]56672-63-0[1]
Appearance White powder[2]-
Melting Point 171-174 °C (decomposes)[2]-
Optical Activity [α]20/D -9° ± 1° (c=5% in 1 M HCl)[3]-
Storage Temperature 2-8°C[2][3]Room temperature[1]
Solubility DMSO, Water[2]Water, 1% acetic acid[1]

Synthesis and Applications

This compound is typically synthesized by the reaction of L-arginine with benzyl (B1604629) chloroformate (also known as carbobenzyloxy chloride, Cbz-Cl or Z-Cl) under alkaline conditions. The base neutralizes the hydrochloric acid formed during the reaction.

Z_Arg_OH_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products L_Arg L-Arginine Z_Arg_OH This compound L_Arg->Z_Arg_OH Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Z_Arg_OH Conditions Aqueous Alkaline Solution (e.g., NaHCO₃) Room Temperature Conditions->Z_Arg_OH Schotten-Baumann reaction HCl HCl (neutralized)

Caption: Synthesis workflow for this compound.

This compound is a fundamental building block in peptide chemistry.[1]

  • Peptide Synthesis: Its primary application is in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group effectively protects the N-terminal amine, allowing for the sequential addition of amino acids to build a peptide chain.[4]

  • Drug Development: As a derivative of arginine, it is used in the synthesis of peptide-based drugs and peptidomimetics that can target various metabolic pathways.[1]

  • Biochemical Reagents: It serves as a precursor for synthesizing more complex arginine-containing molecules used in biochemical and medical research.[2] For example, derivatives of this compound have been explored for their antimicrobial properties.[1]

Experimental Protocols

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • L-Arginine monohydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Deionized water

  • Diethyl ether

  • Magnetic stirrer, beakers, filtration apparatus

Procedure:

  • Suspend 30.0g of sodium bicarbonate in 120 mL of deionized water in a beaker with constant stirring.[2]

  • Add 20.0g of L-arginine monohydrochloride to the suspension and stir until dissolved.[2]

  • Cool the mixture in an ice bath.

  • Slowly add 20 mL of benzyl chloroformate dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains low.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 8 hours.[2]

  • Cool the reaction mixture to 4°C to precipitate the product.[2]

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether and cold water to remove impurities.[2]

  • Dry the final product, this compound, under vacuum. The expected yield is approximately 90%.[2]

This protocol outlines the coupling of this compound to another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) to form a dipeptide.

Peptide_Coupling_Workflow Start Start Materials: This compound H-Gly-OMe Activation Carboxyl Group Activation (e.g., DCC/HOBt in DMF) Start->Activation Coupling Nucleophilic Attack by Amino Group of Gly-OMe Activation->Coupling Product Protected Dipeptide: Z-Arg-Gly-OMe Coupling->Product Workup Aqueous Workup & Purification (Crystallization) Product->Workup Final Final Product Workup->Final

Caption: Workflow for solution-phase dipeptide synthesis.

Procedure:

  • Activation: Dissolve this compound (1 equivalent) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and Hydroxybenzotriazole (HOBt, 1.1 equivalents) in an appropriate solvent (e.g., Dichloromethane or DMF). Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add the amino acid ester (e.g., H-Gly-OMe, 1 equivalent) and a base (e.g., Diisopropylethylamine, DIEA, 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Perform an aqueous workup by washing the organic phase sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization or column chromatography to yield the protected dipeptide, Z-Arg-Gly-OMe.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nα-Z-L-Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Nα-Z-L-Arginine, a critical reagent in peptide synthesis and various biochemical applications. The information is presented to support research and development activities, with a focus on structured data, detailed experimental methodologies, and visual representations of relevant chemical workflows.

Core Physical and Chemical Properties

Nα-Z-L-Arginine, also known as Nα-Carbobenzyloxy-L-arginine, is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for its application in peptide synthesis, preventing unwanted reactions of the α-amino group during peptide bond formation.[1]

The following tables summarize the key quantitative physical and chemical properties of Nα-Z-L-Arginine.

Table 1: Physical Properties of Nα-Z-L-Arginine

PropertyValueSource
Molecular Formula C₁₄H₂₀N₄O₄[2]
Molar Mass 308.33 g/mol [2]
Appearance White to off-white powder[2][3]
Melting Point 171-174 °C (decomposes)[2]
Optical Rotation [α] -10 ° (c=5.5, in 0.2 mol HCl)[2]
Solubility Soluble in DMSO and Water[2]

Table 2: Chemical Identifiers and Predicted Properties

PropertyValueSource
CAS Number 1234-35-1[2]
Predicted pKa 3.90 ± 0.21[2]
Storage Condition 2-8 °C[2]

Note on pKa: The predicted pKa value refers to the acidity of the carboxylic acid group. The guanidinium (B1211019) group of the arginine side chain is significantly more basic, with the pKa of the parent L-arginine's guanidinium group being approximately 13.8.[4][5] The Z-protection on the alpha-amino group is not expected to drastically alter the pKa of the distant guanidinium group.

Experimental Protocols

This section details the methodologies for determining the key physical properties of Nα-Z-L-Arginine.

The melting point of a solid is a critical indicator of its purity.[6] For Nα-Z-L-Arginine, a sharp melting range suggests a high-purity compound.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase.[7] Impurities typically lower and broaden the melting point range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (sealed at one end)[8]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the Nα-Z-L-Arginine sample is completely dry and in a fine powdered form.[9] If necessary, gently grind the sample in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[8] The packed sample height should be 1-2 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

  • Heating:

    • For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[6]

    • For a more accurate measurement, set the initial temperature to about 15-20 °C below the expected melting point.[8] Heat at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the melting point.[6]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[6] Note any decomposition, which is indicated by darkening of the sample.[8]

  • Cooling and Repetition: Allow the apparatus to cool sufficiently before performing another measurement.[6] Always use a fresh sample in a new capillary tube for each determination.[7]

Optical rotation is a characteristic property of chiral molecules like Nα-Z-L-Arginine and is a measure of its ability to rotate the plane of polarized light.[10][11]

Principle: The specific rotation [α] is a standardized measure of the observed optical rotation, accounting for the concentration of the solution and the path length of the polarimeter tube.[11][12]

Apparatus:

  • Polarimeter

  • Polarimeter sample cell (e.g., 100 mm path length)[13]

  • Volumetric flask

  • Analytical balance

  • Syringes[14]

  • Sodium D-line lamp (589 nm) or other specified monochromatic light source[13]

Procedure:

  • Solution Preparation:

    • Accurately weigh a specific amount of Nα-Z-L-Arginine (e.g., for a concentration 'c' in g/mL).

    • Dissolve the sample in a precise volume of a specified solvent (e.g., 0.2 mol HCl) in a volumetric flask to achieve the desired concentration.[2] Ensure the sample is fully dissolved.

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent.[13] Ensure there are no air bubbles in the light path.[14]

    • Place the cell in the polarimeter and take a blank reading to zero the instrument.[13]

  • Sample Measurement:

    • Rinse the cell with a small amount of the prepared sample solution, then fill it with the solution, again ensuring no air bubbles are present.[14]

    • Place the sample cell in the polarimeter and record the observed rotation (α).[14] Perform multiple readings and calculate the average.[13]

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the formula: [α]Tλ = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light source.[11]

Understanding the solubility of Nα-Z-L-Arginine in various solvents is crucial for its application in synthesis and formulation.[15]

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[16]

Apparatus:

  • Vials or test tubes

  • Vortex mixer or sonicator

  • Analytical balance

  • Pipettes

  • Spectrophotometer (for quantitative analysis)

Procedure (Qualitative):

  • Add a small, known amount of Nα-Z-L-Arginine to a test tube.

  • Add a specific volume of the desired solvent (e.g., water, DMSO, ethanol).

  • Agitate the mixture vigorously using a vortex mixer or sonicator.[17] Gentle warming can also be applied to aid dissolution.[15]

  • Visually inspect the solution. A clear, particle-free solution indicates solubility.[17] A cloudy or precipitated mixture indicates insolubility or partial solubility.[18]

Procedure (Quantitative - Example using UV-Vis Spectroscopy):

  • Prepare a series of standard solutions of Nα-Z-L-Arginine in a suitable solvent where it is freely soluble and has a chromophore (the Z-group absorbs UV light).

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to create a calibration curve (absorbance vs. concentration).

  • Prepare a saturated solution of Nα-Z-L-Arginine in the solvent of interest by adding an excess of the compound to a known volume of the solvent.

  • Equilibrate the mixture at a constant temperature, allowing undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with the solvent used for the calibration curve to bring the absorbance within the linear range of the standard curve.[16]

  • Measure the absorbance of the diluted supernatant.

  • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.[16]

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of Nα-Z-L-Arginine.

This diagram outlines the fundamental steps of solid-phase peptide synthesis (SPPS) incorporating a Z-protected arginine residue.

Peptide_Synthesis_Workflow start Start: Resin with Linker deprotection 1. Fmoc Deprotection (e.g., Piperidine) start->deprotection washing1 Wash deprotection->washing1 coupling 2. Coupling: Nα-Z-L-Arginine + Coupling Reagent (e.g., DIC/Oxyma) washing1->coupling washing2 Wash coupling->washing2 capping Capping (Optional) (e.g., Acetic Anhydride) washing2->capping repeat Repeat Cycle for Next Amino Acid washing2->repeat If no capping capping->repeat repeat->deprotection Next cycle cleavage 3. Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) repeat->cleavage Final cycle purification 4. Purification (e.g., HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for solid-phase peptide synthesis using Nα-Z-L-Arginine.

This diagram illustrates the decision-making process for using Nα-Z-L-Arginine based on the overall peptide synthesis strategy (Boc vs. Fmoc chemistry).

Protecting_Group_Strategy strategy Peptide Synthesis Strategy boc_chem Boc Chemistry strategy->boc_chem fmoc_chem Fmoc Chemistry strategy->fmoc_chem z_arg Nα-Z-L-Arginine Use boc_chem->z_arg other_arg Use other protected Arg (e.g., Fmoc-Arg(Pbf)-OH) fmoc_chem->other_arg reason1 Z-group is labile to strong acids (HF) used in Boc cleavage. z_arg->reason1 reason2 Z-group is stable to mild base (piperidine) used in Fmoc deprotection. other_arg->reason2

Caption: Logic for selecting Nα-Z-L-Arginine based on synthesis strategy.

References

An In-Depth Technical Guide to the Synthesis and Purification of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH), a critical building block in peptide synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the process workflows for clarity and reproducibility.

Introduction

Nα-benzyloxycarbonyl-L-arginine (this compound) is an essential Nα-protected form of L-arginine utilized extensively in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, offers robust protection of the α-amino group, preventing unwanted side reactions during peptide coupling.[1] The guanidino group of the arginine side chain often requires its own protecting group to prevent side reactions, leading to multi-step synthetic strategies. This guide details two common synthetic routes to this compound and subsequent purification methodologies to achieve the high purity required for pharmaceutical and research applications.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct protection of L-arginine and a two-step method involving the protection of the guanidino side chain followed by Nα-protection.

Method 1: Direct Nα-Protection of L-Arginine

This method involves the direct reaction of L-arginine with benzyl (B1604629) chloroformate under basic conditions. It is a straightforward approach, though it may yield side products if the guanidino group is not appropriately shielded.

  • Reaction Setup: Suspend 30.0 g of sodium bicarbonate in 120 mL of water in a reaction vessel equipped with a stirrer.

  • Addition of Arginine: Add 20.0 g of L-arginine monohydrochloride to the suspension and stir until dissolved.

  • Addition of Benzyl Chloroformate: Cool the reaction mixture and add 20 mL of benzyloxycarbonyl chloride (Z-Cl) dropwise over 30 minutes while maintaining vigorous stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 8 hours.

  • Isolation of Product: Cool the mixture to 4°C and filter the resulting precipitate.

  • Washing and Drying: Wash the collected solid with diethyl ether and a small amount of cold water. Dry the product to obtain this compound as a white powder.[2]

Method 2: Two-Step Synthesis via Nω-Tosyl-L-arginine

This method provides better control over side reactions by first protecting the guanidino group with a tosyl (Tos) group, followed by the Nα-protection with the Z group. The final step involves the removal of the tosyl group.

Step 1: Synthesis of Nω-tosyl-L-arginine

  • This initial step involves the reaction of L-arginine with p-toluenesulfonyl chloride (Tos-Cl) under alkaline conditions. This reaction typically proceeds in a dioxane-water mixture at 45–50°C for 30 hours.[1]

Step 2: Synthesis of Nα-Cbz-Nω-Tos-L-arginine

  • Reaction Setup: In a suitable reaction vessel, dissolve Nω-tosyl-L-arginine in tetrahydrofuran (B95107) (THF).

  • Addition of Base: Add magnesium oxide as a base to the solution.

  • Addition of Benzyl Chloroformate: Introduce benzyl chloroformate (Cbz-Cl) to the reaction mixture to facilitate the nucleophilic attack on the carbonyl carbon.

  • Work-up: Isolate the resulting Nα-Cbz-Nω-Tos-L-arginine via ethyl acetate (B1210297) extraction.[1]

  • Purification: Purify the product by recrystallization.

Step 3: Deprotection of the Tosyl Group

  • Reaction Setup: Dissolve Nα-Cbz-Nω-Tos-L-arginine in methanol.

  • Catalytic Hydrogenolysis: Add 10% palladium on carbon (Pd/C) as a catalyst.

  • Hydrogenation: Carry out the reaction under hydrogen gas at 25°C to selectively remove the Tos group.

  • Acidification and Crystallization: After the reaction is complete, acidify with HCl and crystallize the product to yield this compound.[1]

Purification of this compound

High purity of this compound is crucial for its application in peptide synthesis.[3] The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble, such as ethyl acetate (solubility of 120 g/L at 25°C).[1]

  • Addition of Antisolvent: Gradually add an antisolvent in which this compound has negligible solubility, such as hexane, typically in a 1:3 volume ratio of solvent to antisolvent.[1]

  • Crystallization: Cool the solution slowly to induce crystallization. A cooling rate of 0.5°C/min to a final temperature of 4°C is recommended.[1]

  • Isolation and Drying: Collect the purified crystals by filtration and dry them under vacuum. This method can achieve over 95% recovery.[1]

High-Performance Liquid Chromatography (HPLC)

For achieving pharmaceutical-grade purity, reverse-phase HPLC is employed.

  • Column: Utilize a C18 reverse-phase column.

  • Mobile Phase: An isocratic elution with a mobile phase of 0.1% trifluoroacetic acid (TFA) in an acetonitrile/water mixture is effective.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 215 nm or 254 nm.

  • Fraction Collection and Lyophilization: Collect the fractions containing the pure this compound and lyophilize to obtain the final product. This method can resolve impurities to less than 0.1%.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Synthesis Method Key Reagents Reported Yield Reference
Direct Nα-ProtectionL-arginine monohydrochloride, Sodium bicarbonate, Benzyl chloroformate90.2%[2]
Two-Step Synthesis (Nα-protection step)Nω-tosyl-L-arginine, Magnesium oxide, Benzyl chloroformate78–82%[1]
Industrial-Scale Synthesis-72–75%[1]
Purification Method Purity Achieved Recovery Reference
Recrystallization (Ethyl acetate/Hexane)>90%>95%[1]
HPLC≥99.5%-[1]
Physicochemical Properties of this compound
Property Value Reference
Molecular FormulaC14H20N4O4[2]
Molecular Weight308.33 g/mol
Melting Point171-174°C (decomposes)[2][4]
Specific Rotation [α]D (c=5% in 1 M HCl)-9 ± 1°
AppearanceWhite to off-white powder[2]

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows described in this guide.

Synthesis_Method_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation L-arginine_HCl L-arginine monohydrochloride Reaction_Vessel Aqueous Solution L-arginine_HCl->Reaction_Vessel NaHCO3 Sodium Bicarbonate NaHCO3->Reaction_Vessel H2O Water H2O->Reaction_Vessel Stirring Stirring at RT for 8h Reaction_Vessel->Stirring Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Reaction_Vessel Dropwise addition Cooling Cool to 4°C Stirring->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Diethyl Ether & Cold Water Filtration->Washing Drying Drying Washing->Drying Crude_Z_Arg_OH Crude_Z_Arg_OH Drying->Crude_Z_Arg_OH Crude this compound Purification_Workflow cluster_recrystallization Recrystallization cluster_hplc HPLC Purification Crude_Z_Arg_OH Crude this compound Dissolve Dissolve in Ethyl Acetate Crude_Z_Arg_OH->Dissolve Dissolve_HPLC Dissolve in Mobile Phase Crude_Z_Arg_OH->Dissolve_HPLC Add_Antisolvent Add Hexane Dissolve->Add_Antisolvent Cool Slow Cooling to 4°C Add_Antisolvent->Cool Filter_Dry_Recryst Filter & Dry Cool->Filter_Dry_Recryst Pure_Z_Arg_OH_Recryst Purified this compound Filter_Dry_Recryst->Pure_Z_Arg_OH_Recryst Inject Inject onto C18 Column Dissolve_HPLC->Inject Elute Isocratic Elution (ACN/H2O/TFA) Inject->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Lyophilize Lyophilize Collect_Fractions->Lyophilize Pure_Z_Arg_OH_HPLC High-Purity this compound Lyophilize->Pure_Z_Arg_OH_HPLC

References

An In-depth Technical Guide on the Biological Activity of Z-L-arginine Hydrochloride and its Relation to Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biological activity surrounding L-arginine, the parent compound of Z-L-arginine hydrochloride, with a primary focus on its pivotal role as the substrate for nitric oxide synthase (NOS). We will explore the mechanism of nitric oxide (NO) production, the significant signaling pathways it governs, and how chemical modifications to the L-arginine structure, including the addition of a benzyloxycarbonyl (Z) group, can convert it from a substrate to an inhibitor of this critical enzyme family.

Core Biological Activity: L-Arginine as a Substrate for Nitric Oxide Synthase

L-arginine is a semi-essential amino acid that serves as the primary substrate for all three isoforms of nitric oxide synthase (NOS), which catalyze the production of nitric oxide (NO) and L-citrulline.[1][2] NO is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[2][3]

The conversion of L-arginine to NO is a complex, five-electron oxidation process. The NOS enzyme transfers electrons from NADPH through its flavin cofactors (FAD and FMN) to the heme center in the oxygenase domain.[2] Here, L-arginine is first hydroxylated to form the intermediate Nω-hydroxy-L-arginine, which is then oxidized to yield L-citrulline and NO.[2][4]

The three primary isoforms of NOS are:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.[2]

  • Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages in response to inflammatory stimuli, producing large amounts of NO for host defense.[2]

  • Endothelial NOS (eNOS or NOS3): Located in endothelial cells lining blood vessels, it is crucial for regulating vascular tone and blood pressure.[2]

The hydrochloride salt of L-arginine is frequently used in research and clinical settings to enhance solubility and bioavailability.[5]

The Nitric Oxide Signaling Pathway

The primary downstream target of nitric oxide is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation and vasodilation.

Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, iNOS, eNOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Phosphorylates targets leading to

Figure 1. The canonical nitric oxide signaling pathway.

From Substrate to Inhibitor: The Role of Structural Modification

While L-arginine is the substrate for NOS, modifications to its structure can create potent inhibitors. The addition of a benzyloxycarbonyl ("Z") group to the alpha-amino nitrogen (forming Nα-Z-L-arginine) is a common strategy in peptide synthesis to protect the amine group. While specific inhibitory constants for Nα-Z-L-arginine hydrochloride against NOS are not prominently reported in the literature, other N-substituted arginine analogs are well-characterized competitive inhibitors. These molecules bind to the active site of NOS but cannot be converted to NO, thus blocking the enzyme's function.[6]

These inhibitors are invaluable tools for studying the physiological roles of NO and are investigated as potential therapeutics for conditions involving NO overproduction, such as septic shock and certain inflammatory diseases.[6][7]

The following table summarizes the inhibitory constants (Ki) for several well-known arginine-based NOS inhibitors across different isoforms. Lower Ki values indicate higher potency.

InhibitorTarget IsoformKi ValueSpeciesReferences
NG-Nitro-L-arginine (L-NNA)nNOS15 nMBovine[8]
NG-Nitro-L-arginine (L-NNA)eNOS39 nMHuman[8]
NG-Nitro-L-arginine (L-NNA)iNOS4.4 µMMouse[8]
NG-Amino-L-argininenNOS0.3 µM-[9]
NG-Amino-L-arginineiNOS3 µM-[9]
NG-Amino-L-arginineeNOS2.5 µM-[9]
N-Iminoethyl-L-ornithine (L-NIO)nNOS1.7 µMRat[6]
N-Iminoethyl-L-ornithine (L-NIO)iNOS3.3 µMMurine[6]
N-Iminoethyl-L-ornithine (L-NIO)eNOS4.7 µMBovine[6]

Note: Ki values can vary based on experimental conditions, such as substrate concentration and the specific assay used.

Experimental Protocols: NOS Activity Assay

A standard method to determine NOS activity and evaluate inhibitors is the radiolabeled L-arginine to L-citrulline conversion assay.[10][11] This method directly measures the enzymatic activity by tracking the formation of the co-product, L-citrulline.

The assay quantifies the conversion of a radiolabeled substrate, [14C]L-arginine or [3H]L-arginine, into [14C]L-citrulline or [3H]L-citrulline. The positively charged L-arginine is then separated from the neutral L-citrulline using a cation-exchange resin. The radioactivity of the eluted L-citrulline is measured by liquid scintillation counting and is directly proportional to the NOS activity.

  • Preparation of Reaction Mixture:

    • A reaction buffer is prepared, typically 50 mM HEPES (pH 7.4), containing essential cofactors: 1 mM NADPH, 1 mM CaCl2, 10 µM (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and 1 µM calmodulin.[10][11]

    • The substrate solution is prepared with a known concentration of L-arginine spiked with [14C]L-arginine (e.g., 20 µM final concentration with ~0.5 µCi/ml).[10]

    • For inhibitor studies, various concentrations of the test compound (e.g., Z-L-arginine hydrochloride or a known inhibitor like L-NNA) are added to the reaction mixture.

  • Enzymatic Reaction:

    • The reaction is initiated by adding the source of NOS enzyme (purified enzyme or tissue/cell homogenate) to the pre-warmed reaction mixture.

    • The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at 37°C, ensuring the reaction is within the linear range with respect to time and protein concentration.[11]

  • Stopping the Reaction:

    • The reaction is terminated by adding an ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA). The low pH and the chelation of Ca2+ by EDTA effectively halt the activity of constitutive NOS isoforms.[11]

  • Separation and Quantification:

    • The reaction mixture is applied to a cation-exchange resin column (e.g., Dowex AG 50W-X8).[10]

    • The unreacted, positively charged [14C]L-arginine binds to the resin.

    • The neutral [14C]L-citrulline does not bind and is eluted from the column with water.[10]

    • The eluate is collected into a scintillation vial.

    • Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • NOS activity is calculated based on the amount of radioactive L-citrulline produced per unit time per amount of protein.

    • For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

NOS Activity Assay Workflow A 1. Prepare Reaction Mix (Buffer, Cofactors, [14C]L-Arginine, Inhibitor) B 2. Initiate Reaction Add NOS Enzyme Source A->B C 3. Incubate (e.g., 37°C for 15 min) B->C D 4. Stop Reaction (Add Stop Buffer with EDTA) C->D E 5. Separate Substrate & Product Apply to Cation-Exchange Column D->E F 6. Elute & Collect [14C]L-Citrulline flows through E->F G 7. Quantify Radioactivity (Liquid Scintillation Counting) F->G

Figure 2. Workflow for a radioactive NOS activity assay.

Conclusion

Z-L-arginine hydrochloride, as a protected derivative of L-arginine, belongs to a class of compounds central to the study of nitric oxide biology. While L-arginine itself is the essential fuel for NO production, structural modifications, such as those seen in well-known inhibitors like L-NNA and L-NIO, are key to modulating the activity of NOS enzymes. Understanding the distinct roles of L-arginine as a substrate versus its derivatives as inhibitors is critical for researchers in pharmacology and drug development who aim to manipulate the nitric oxide pathway for therapeutic benefit. The experimental protocols and quantitative data provided herein serve as a technical resource for the precise investigation of these compounds.

References

The Mechanism of Action of Z-Arg-OH in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-L-arginine (Z-Arg-OH) is a derivative of the amino acid L-arginine, primarily utilized as a crucial building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a protecting moiety for the α-amino group, preventing undesirable side reactions during peptide chain elongation. While its role in chemical synthesis is well-established, its direct mechanism of action within biological systems is less characterized. The biological significance of this compound is predominantly understood through its capacity to act as a protected precursor to L-arginine. Upon enzymatic or chemical removal of the 'Z' group, the liberated L-arginine becomes available to participate in a multitude of physiological pathways, most notably as the substrate for nitric oxide synthase (NOS) in the production of the critical signaling molecule, nitric oxide (NO). This guide provides an in-depth exploration of this primary, indirect mechanism of action, and also discusses potential, albeit less documented, direct biological activities of this compound, including enzyme inhibition and antimicrobial effects.

Indirect Mechanism of Action: The L-Arginine/Nitric Oxide (NO) Pathway

The principal biological effect of this compound is realized after its conversion to L-arginine. L-arginine is a semi-essential amino acid that serves as the sole substrate for the family of nitric oxide synthase (NOS) enzymes.

The Nitric Oxide Synthase (NOS) Reaction

There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). All three isoforms catalyze the conversion of L-arginine to L-citrulline and nitric oxide. This reaction is a two-step oxidation process that requires molecular oxygen and NADPH as co-substrates, and flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.[1]

Downstream Signaling of Nitric Oxide

Nitric oxide is a gaseous signaling molecule that readily diffuses across cell membranes. Its major downstream target is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a wide range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[2]

G cluster_0 Cell Membrane ZArgOH This compound LArg L-Arginine ZArgOH->LArg Deprotection NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) LArg->NOS NO Nitric Oxide (NO) NOS->NO + L-Citrulline sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylation of target proteins

Figure 1: The L-Arginine/Nitric Oxide signaling pathway.
Quantitative Data

While specific kinetic data for this compound as a direct substrate for NOS are not available, the affinity of NOS for its natural substrate, L-arginine, is well-documented.

Enzyme IsoformSubstrateKm (µmol/L)
eNOSL-Arginine~3
nNOSL-Arginine1-2
iNOSL-Arginine2-20
Note: Km values can vary depending on experimental conditions.[1]
Experimental Protocol: Measurement of Nitric Oxide Synthase Activity

This protocol outlines a general method for measuring NOS activity by monitoring the conversion of L-[14C]-arginine to L-[14C]-citrulline.

Materials:

  • Purified NOS enzyme or cell/tissue homogenate

  • L-[14C]-arginine

  • NADPH

  • CaCl2

  • Calmodulin (for eNOS and nNOS)

  • Tetrahydrobiopterin (BH4)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Stop solution (e.g., containing EDTA)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, CaCl2, calmodulin, and BH4.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding L-[14C]-arginine.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. This resin binds unreacted L-[14C]-arginine, while the product, L-[14C]-citrulline, flows through.

  • Collect the eluate containing L-[14C]-citrulline.

  • Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of L-[14C]-citrulline produced to determine enzyme activity.

Potential Direct Mechanisms of Action

While the primary biological role of this compound is as an L-arginine pro-drug, there is speculative evidence suggesting that this compound and its derivatives may possess direct biological activities.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of certain enzymes, such as cathepsin B.[3] Although specific inhibitory data for this compound against a wide range of enzymes is not extensively documented, its structural similarity to L-arginine suggests it could potentially act as a competitive inhibitor for arginine-binding enzymes.

G Start Start: Prepare Enzyme, Substrate, and this compound solutions Incubate Pre-incubate Enzyme with varying concentrations of this compound Start->Incubate Add_Substrate Initiate reaction by adding Substrate Incubate->Add_Substrate Measure Measure reaction rate (e.g., spectrophotometrically) Add_Substrate->Measure Analyze Analyze data: Plot reaction rate vs. This compound concentration Measure->Analyze End Determine IC50 value Analyze->End

Figure 2: General workflow for an enzyme inhibition assay.
CompoundTarget EnzymeInhibition Constant (Ki)IC50
This compoundData not availableData not availableData not available
This table is provided as a template. Specific, validated data for this compound is not currently available in the public literature based on the conducted searches.

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme and the different concentrations of this compound to the wells. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Normalize the rates relative to the 100% activity control.

  • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Potential Antimicrobial Activity

The guanidinium (B1211019) group of arginine is a key feature in many antimicrobial peptides, as its positive charge facilitates interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption.[5] It is plausible that this compound, which retains the exposed guanidinium side chain, could exhibit some antimicrobial properties through a similar mechanism.

G ZArgOH This compound Guanidinium Positively Charged Guanidinium Group ZArgOH->Guanidinium Interaction Electrostatic Interaction Guanidinium->Interaction Bacterial_Membrane Negatively Charged Bacterial Membrane Bacterial_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Figure 3: Proposed mechanism for antimicrobial activity.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton broth)

  • This compound

  • 96-well microplate

  • Incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that prevents visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Potential Chaperone-like Activity

Arginine is known to act as a chemical chaperone, preventing protein aggregation and assisting in protein refolding.[6] This effect is thought to be mediated by the guanidinium group's ability to interact with amino acid residues on the protein surface. This compound, possessing this same functional group, may exhibit similar properties.

Materials:

  • A model protein prone to aggregation (e.g., lysozyme, insulin)

  • This compound

  • Assay buffer

  • Spectrophotometer with temperature control

Procedure:

  • Prepare solutions of the model protein in the assay buffer with and without various concentrations of this compound.

  • Induce protein aggregation by heating the solutions to a specific temperature (e.g., 65°C).

  • Monitor the increase in light scattering (as a measure of aggregation) over time by measuring the absorbance at a suitable wavelength (e.g., 360 nm).

  • Compare the aggregation profiles of the protein in the presence and absence of this compound to determine if it has an inhibitory effect on aggregation.[7]

Conclusion

The mechanism of action of this compound in biological systems is primarily indirect, functioning as a protected precursor that releases L-arginine, the substrate for nitric oxide synthase. The subsequent production of nitric oxide triggers the well-characterized NO/cGMP signaling pathway, which has profound physiological effects. While there are theoretical grounds and some supporting evidence from related compounds to suggest that this compound may have direct biological activities, such as enzyme inhibition and antimicrobial or chaperone-like effects, these potential mechanisms are not yet well-defined and lack extensive quantitative data in the scientific literature. Further research is required to fully elucidate any direct biological roles of this compound and to determine their physiological relevance.

References

Chaperone-like Activity of Z-Arg-OH Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are implicated in a wide range of debilitating human disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. Small molecules that can act as chemical chaperones to prevent or reverse protein aggregation are of significant therapeutic interest. L-arginine and its derivatives have emerged as a promising class of compounds with demonstrated anti-aggregation properties. This technical guide provides an in-depth overview of the chaperone-like activity of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH) and its derivatives. While comprehensive studies on a broad range of this compound derivatives are still emerging, this document synthesizes the current understanding based on the well-documented effects of arginine and related compounds. We detail the proposed mechanisms of action, present available quantitative data on the inhibition of protein aggregation, and provide comprehensive experimental protocols for evaluating the chaperone-like activity of these molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to identify and characterize novel anti-aggregation agents.

Introduction: The Challenge of Protein Misfolding and Aggregation

The proper folding of proteins into their native three-dimensional structures is essential for their biological function. A breakdown in the cellular machinery that governs protein folding and quality control can lead to the accumulation of misfolded proteins. These misfolded species have a propensity to aggregate, forming soluble oligomers and insoluble fibrils that are cytotoxic and associated with the pathology of numerous diseases.

Chemical chaperones are small molecules that can stabilize proteins, prevent their aggregation, and facilitate their correct folding. L-arginine has been widely studied for its potent ability to suppress protein aggregation in a variety of contexts. The benzyloxycarbonyl (Z) group in this compound is a common protecting group in peptide synthesis that also imparts increased hydrophobicity. This modification may influence the interaction of the arginine moiety with misfolded protein intermediates, potentially enhancing its chaperone-like activity.

Proposed Mechanisms of Chaperone-like Activity

The precise mechanisms by which this compound derivatives exert their chaperone-like effects are likely multifaceted and build upon the known anti-aggregation properties of L-arginine. The primary proposed mechanisms include:

  • Direct Interaction with Misfolded Proteins: this compound derivatives are thought to interact with partially folded or misfolded protein intermediates that expose hydrophobic patches and charged residues. The guanidinium (B1211019) group of arginine can form salt bridges with acidic residues (Asp, Glu), while the benzyloxycarbonyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues (Phe, Tyr, Trp). This binding can mask the aggregation-prone regions of the misfolded protein, preventing self-association.[1][2]

  • Formation of Supramolecular Assemblies: Studies on L-arginine suggest that it can form clusters or supramolecular assemblies in solution.[1][3] These clusters may present a dynamic surface that can interact with and sequester misfolded proteins, effectively acting as a "scaffold" to prevent their aggregation. The amphipathic nature of this compound derivatives could influence the formation and properties of these assemblies.

  • Modulation of Solvent Properties: The presence of this compound derivatives in solution can alter the properties of the solvent, which in turn can influence the thermodynamics of protein folding and aggregation. By affecting the water structure and reducing the hydrophobic effect, these molecules may disfavor the aggregation process.

Below is a diagram illustrating the proposed direct interaction mechanism.

Figure 1. Proposed direct interaction of this compound derivatives with misfolded proteins.

Quantitative Assessment of Chaperone-like Activity

While extensive quantitative data for a wide range of this compound derivatives is not yet available in the public domain, studies on L-arginine and related arginine-containing molecules provide a benchmark for their potential efficacy. The following tables summarize representative data for the inhibition of protein aggregation by arginine and other relevant compounds.

Table 1: Inhibition of Amyloid-β (Aβ42) Aggregation

CompoundProtein TargetAssayConcentration% InhibitionReference
Arg-Arg-7-amino-4-trifluoromethylcoumarinAβ42SDS-PAGE1.0 mMSignificant[4]
ArginineAβ1-42AFM0.2 MSignificant[1]
Arginine-rich D-peptides (D3, RD2)ThT Assay-Significant[5]

Table 2: Inhibition of Insulin (B600854) Aggregation

CompoundProtein TargetAssayConcentrationEffectReference
L-ArginineBovine InsulinLight Scattering10-500 mMIncreased lag time[6]
PAD-S (amphiphilic molecule)InsulinThT Assay-Complete inhibition[7]
Zr phthalocyanine (B1677752) derivativesInsulinFluorescent Dye Assay-Modification of fibril formation[8]

Detailed Experimental Protocols

The evaluation of the chaperone-like activity of this compound derivatives requires robust and reproducible experimental assays. The following sections provide detailed protocols for key in vitro experiments.

Thioflavin T (ThT) Assay for Amyloid Fibrillization

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.

Materials:

  • Amyloid-forming peptide (e.g., Aβ42, α-synuclein)

  • This compound derivative stock solution (in an appropriate solvent, e.g., DMSO)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of the amyloid-forming peptide in the assay buffer at the desired concentration (e.g., 10-50 µM).

    • Prepare serial dilutions of the this compound derivative in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically <1% v/v).

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • Assay Setup (in triplicate):

    • Test Wells: Add the amyloid peptide solution, the this compound derivative dilution, and the ThT working solution to the wells of the 96-well plate.

    • Positive Control: Add the amyloid peptide solution, an equivalent volume of the solvent used for the derivative, and the ThT working solution.

    • Negative Control: Add the assay buffer, the solvent, and the ThT working solution.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in the fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours). Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[9][10]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each condition.

    • Determine the lag time and the maximum fluorescence intensity for each curve.

    • Calculate the percentage of inhibition of aggregation by the this compound derivative at the plateau phase compared to the positive control.

G Thioflavin T Assay Workflow Prepare Reagents Prepare Amyloid Peptide, This compound Derivatives, ThT Solution Setup 96-well Plate Add Reagents to Wells (Test, Positive & Negative Controls) Prepare Reagents->Setup 96-well Plate Incubate & Measure Fluorescence Incubate at 37°C Read Fluorescence at Intervals Setup 96-well Plate->Incubate & Measure Fluorescence Data Analysis Plot Fluorescence vs. Time Calculate % Inhibition Incubate & Measure Fluorescence->Data Analysis

Figure 2. Workflow for the Thioflavin T assay.

Dynamic Light Scattering (DLS) for Monitoring Aggregate Size

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for monitoring the early stages of protein aggregation by detecting changes in the hydrodynamic radius of the protein species.

Materials:

  • Protein solution (e.g., insulin, lysozyme)

  • This compound derivative stock solution

  • Assay buffer

  • DLS instrument with a temperature-controlled cuvette holder

Protocol:

  • Sample Preparation:

    • Prepare the protein solution in the assay buffer at the desired concentration.

    • Prepare solutions of the protein with different concentrations of the this compound derivative.

    • Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and pre-existing aggregates.

  • DLS Measurement:

    • Transfer the samples to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Induce aggregation (e.g., by heating or adding a chemical denaturant).

    • Acquire DLS measurements at regular time intervals to monitor the change in the size distribution of the protein particles.

  • Data Analysis:

    • Analyze the autocorrelation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • Plot the average Rh or the scattering intensity as a function of time for each condition.

    • Compare the rate of increase in particle size in the presence and absence of the this compound derivative.[11][12][13]

G Dynamic Light Scattering Workflow Prepare Samples Prepare Protein Solutions (with and without this compound derivative) Filter Samples DLS Measurement Equilibrate Temperature Induce Aggregation Acquire Data at Intervals Prepare Samples->DLS Measurement Data Analysis Calculate Hydrodynamic Radius Plot Size vs. Time DLS Measurement->Data Analysis

Figure 3. Workflow for Dynamic Light Scattering analysis.

Cell Viability Assay for Assessing Cytotoxicity of Aggregates

To determine if this compound derivatives can mitigate the cytotoxic effects of protein aggregates, cell-based assays such as the MTT assay are employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Pre-formed protein aggregates (e.g., Aβ42 oligomers)

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Culture:

    • Culture the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare solutions of the pre-formed protein aggregates with and without various concentrations of the this compound derivative. Pre-incubate these solutions for a short period to allow for interaction.

    • Remove the cell culture medium from the wells and replace it with the treatment solutions.

    • Include a control group of cells treated with the vehicle alone.

  • Incubation:

    • Incubate the cells with the treatments for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add the MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Determine the protective effect of the this compound derivative against aggregate-induced cytotoxicity.[14][15][16]

Signaling Pathways and Molecular Interactions

Currently, the chaperone-like activity of small molecules like this compound derivatives is understood primarily through direct biophysical interactions with misfolding proteins rather than through the modulation of specific intracellular signaling pathways. The protective effects observed in cellular models are likely a direct consequence of the reduction in toxic protein aggregates in the extracellular environment.

Future research may explore whether these derivatives can cross the cell membrane and interact with intracellular components of the protein quality control machinery, such as heat shock proteins or the ubiquitin-proteasome system. However, the primary mechanism is considered to be the extracellular inhibition of protein aggregation.

The following diagram illustrates the logical relationship between the presence of this compound derivatives and the observed cellular outcomes.

G Logical Flow of Chaperone-like Activity Protein Misfolding Protein Misfolding Protein Aggregation Protein Aggregation Protein Misfolding->Protein Aggregation Inhibition of Aggregation Inhibition of Aggregation This compound Derivative This compound Derivative This compound Derivative->Inhibition of Aggregation causes Reduced Cytotoxicity Reduced Cytotoxicity Inhibition of Aggregation->Reduced Cytotoxicity leads to Increased Cell Viability Increased Cell Viability Reduced Cytotoxicity->Increased Cell Viability results in

Figure 4. Logical relationship of this compound derivative activity.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of small molecules with the potential for chaperone-like activity. Based on the well-established anti-aggregation properties of L-arginine, these compounds are hypothesized to act by directly interacting with and stabilizing misfolded protein intermediates, thereby preventing their self-assembly into toxic aggregates.

This technical guide has provided a comprehensive overview of the proposed mechanisms of action, a summary of relevant quantitative data, and detailed experimental protocols for the evaluation of these molecules. The provided methodologies for ThT assays, dynamic light scattering, and cell viability assessment offer a robust framework for researchers to systematically investigate the chaperone-like properties of novel this compound derivatives.

Future research should focus on synthesizing and screening a library of this compound analogs to establish clear structure-activity relationships. Elucidating the precise molecular interactions between these derivatives and various disease-associated proteins will be crucial for the rational design of more potent and specific inhibitors of protein aggregation. Such studies will undoubtedly contribute to the development of novel therapeutic strategies for a range of protein misfolding disorders.

References

Antimicrobial Properties of Arginine-Based Compounds: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides an in-depth overview of the well-documented antimicrobial properties of a closely related and extensively studied class of molecules: arginine-rich compounds , including peptides and surfactants. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the antimicrobial potential of arginine-containing molecules.

Antimicrobial Activity of Arginine-Rich Peptides and Surfactants

Arginine-rich compounds have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The cationic nature of the arginine guanidinium (B1211019) group is considered a key driver of this activity, facilitating interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various arginine-containing peptides and surfactants as reported in the scientific literature. These values highlight the potent antimicrobial efficacy of these compounds against a range of clinically relevant microorganisms.

Compound/PeptideTarget MicroorganismMIC (μg/mL)MIC (μM)Reference
Arginine-Tryptophan Peptides
(RW)₃S. aureus-1 - 11[1]
RcCO-W(RW)₂S. aureus-2 - 6[1]
[DipR]₅S. pneumoniae-0.39 - 0.78[2]
[DipR]₅MRSA0.74 - 11.90.39 - 6.25[2]
((DipR)₂(WR)₃)Gram-positive & Gram-negative bacteria-0.78 - 12.5[2]
Arginine-Based Surfactants
C₉(LA)₂Fluconazole-resistant C. albicans4 - 5.3-[3]
C₉(LA)₂ESBL-producing E. coli85.3 - 298.7-[3]
Arg-OLE. coli, S. aureus, B. subtilis, E. faecalis< 50-[4]
Arg-DTE. coli, S. aureus, B. subtilis, E. faecalis< 50-[4]
Poly-L-arginine (PLA)
PLA (5-15 kDa)E. coli O157:H73.90 - 15.60-[5]
PLA (5-15 kDa)S. aureus1.95 - 62.50-[5]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial properties of compounds like arginine-rich peptides and surfactants.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, an aliquot (e.g., 10 μL) is taken from the wells showing no visible growth.

  • Plating: The aliquot is plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The plates are incubated at the appropriate temperature for 24-48 hours.

  • Colony Counting: The number of surviving colonies is counted.

  • Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for many cationic arginine-rich antimicrobial compounds is believed to be the disruption of the microbial cell membrane. This process can be visualized as a multi-step interaction.

G cluster_0 Initial_Interaction Initial Electrostatic Interaction Membrane_Insertion Hydrophobic Insertion Initial_Interaction->Membrane_Insertion Cationic peptide attracted to negatively charged membrane Pore_Formation Pore Formation / Membrane Disruption Membrane_Insertion->Pore_Formation Hydrophobic residues penetrate the lipid bilayer Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis Disruption of membrane integrity, leakage of cellular contents

Caption: Proposed mechanism of action for cationic antimicrobial peptides.

This diagram illustrates the sequential steps from the initial electrostatic attraction of the positively charged arginine residues to the negatively charged components of the microbial cell membrane (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), followed by the insertion of hydrophobic domains of the peptide into the lipid bilayer. This insertion leads to the formation of pores or other forms of membrane disruption, ultimately causing leakage of essential intracellular components and cell death.

Experimental Workflow for Antimicrobial Peptide Evaluation

The systematic evaluation of a new potential antimicrobial compound follows a logical progression of experiments.

G Synthesis Compound Synthesis and Purification MIC_MBC MIC and MBC Determination (Broad-spectrum screening) Synthesis->MIC_MBC Time_Kill Time-Kill Kinetic Assays MIC_MBC->Time_Kill Mechanism Mechanism of Action Studies (e.g., Membrane Permeability Assays) MIC_MBC->Mechanism Toxicity Cytotoxicity/Hemolysis Assays (Mammalian cell lines) MIC_MBC->Toxicity In_Vivo In Vivo Efficacy Studies (Animal models) Mechanism->In_Vivo Toxicity->In_Vivo

Caption: A typical experimental workflow for evaluating antimicrobial compounds.

This workflow begins with the synthesis and purification of the compound. Initial screening involves determining the MIC and MBC against a panel of microorganisms. Promising candidates are then subjected to time-kill kinetic studies to understand the speed of their bactericidal or fungicidal effects. Mechanistic studies, such as membrane permeability assays, are conducted to elucidate how the compound kills the microbes. Crucially, cytotoxicity and hemolysis assays are performed to assess the compound's safety profile against mammalian cells. Compounds with high efficacy and low toxicity may then proceed to in vivo studies in animal models of infection.

References

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and application of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH), a foundational building block in the synthesis of peptides for research and therapeutic development.

Introduction

In the landscape of peptide chemistry, the ability to selectively protect and deprotect amino acid functional groups is paramount to the successful synthesis of complex polypeptide chains. Among the pioneering advancements that propelled this field forward, the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 stands as a landmark achievement. This innovation provided a robust and reliable method for the temporary protection of the α-amino group of amino acids, enabling the controlled formation of peptide bonds.[1][2] This guide focuses on a particularly crucial derivative from this class, Nα-benzyloxycarbonyl-L-arginine (this compound), and its enduring significance in peptide synthesis.

The arginine residue, with its strongly basic guanidinium (B1211019) side chain, presents unique challenges in peptide synthesis, including the potential for undesirable side reactions. The development of this compound provided an effective means to incorporate this essential amino acid into peptide sequences with high fidelity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the history, synthesis, and application of this compound.

Historical Perspective: The Bergmann-Zervas Method

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The breakthrough came when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl group, which could be introduced onto the α-amino group of an amino acid and subsequently removed under mild conditions by catalytic hydrogenolysis.[1][2] This method, known as the Bergmann-Zervas synthesis, revolutionized the field by providing a general and efficient strategy for stepwise peptide elongation. This compound emerged as a critical reagent within this framework, allowing for the incorporation of arginine without compromising the integrity of the growing peptide chain.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of L-arginine with benzyl (B1604629) chloroformate under basic conditions. The following is a representative experimental protocol for its preparation in a laboratory setting.

Materials:

  • L-Arginine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolution of L-Arginine: L-Arginine (1 equivalent) is dissolved in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with cooling in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Benzyl Chloroformate: Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The pH of the reaction mixture is maintained between 9 and 10 by the concurrent dropwise addition of a 2 M NaOH solution.

  • Reaction Monitoring: The reaction is stirred vigorously at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 3 with 2 M HCl.

  • Extraction: The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a white solid.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Synthesis Yield 70-85%General laboratory observations
Melting Point 175-178 °CCommercially available data
Molecular Weight 308.33 g/mol Calculated
Purity (Typical) >98% (by HPLC)Commerical product specifications
Solubility Soluble in aqueous base, methanolGeneral chemical properties

Application in Peptide Synthesis: A Workflow for Bioactive Peptides

This compound is a versatile building block for the synthesis of a wide array of biologically active peptides. Its application is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS). A prominent example of its use is in the synthesis of bradykinin, a signaling peptide involved in inflammation and blood pressure regulation.

Logical Workflow for the Synthesis of Bradykinin using Z-Protected Amino Acids

The following diagram illustrates the logical steps involved in the solution-phase synthesis of a dipeptide fragment of bradykinin, highlighting the role of this compound.

Bradykinin_Fragment_Synthesis Z_Arg This compound Coupling Coupling (e.g., DCC/HOBt) Z_Arg->Coupling Pro_OMe H-Pro-OMe Pro_OMe->Coupling Z_Arg_Pro_OMe Z-Arg-Pro-OMe Coupling->Z_Arg_Pro_OMe Deprotection Deprotection (H₂/Pd-C) Z_Arg_Pro_OMe->Deprotection Arg_Pro_OMe H-Arg-Pro-OMe Deprotection->Arg_Pro_OMe

Synthesis of a Bradykinin Dipeptide Fragment.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis predominantly utilizes SPPS. The following diagram outlines a typical experimental workflow for the incorporation of an arginine residue using a Z-protected arginine derivative in an automated or manual synthesizer.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Z-Arg(Pbf)-OH (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongation Further Peptide Elongation Washing2->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Elongation->Cleavage Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Incorporation of Z-Arg(Pbf)-OH in SPPS.

Conclusion

The discovery and development of this compound represent a pivotal moment in the history of peptide chemistry. The introduction of the benzyloxycarbonyl protecting group by Bergmann and Zervas provided the essential tool for the systematic and controlled synthesis of peptides.[1][2] this compound, in particular, addressed the specific challenges associated with the incorporation of arginine, thereby expanding the repertoire of synthetic peptides. Its continued use in both academic research and industrial drug development underscores its lasting impact on the field. This guide has provided a comprehensive overview of its historical significance, a detailed experimental protocol for its synthesis, a summary of key quantitative data, and a visualization of its application in the synthesis of bioactive peptides. For researchers and professionals in the field, a thorough understanding of this compound and its chemistry remains a fundamental asset in the ongoing quest to design and create novel peptide-based therapeutics and research tools.

References

Solubility of Nα-Cbz-L-arginine (Z-Arg-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Cbz-L-arginine (Z-Arg-OH) is a critical raw material in the synthesis of peptides and other pharmaceuticals. As a protected amino acid, its solubility characteristics in various solvents are of paramount importance for its effective use in synthetic chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including a theoretical framework, expected solubility in different solvent systems, and a detailed experimental protocol for its determination.

Chemical Structure and Properties

This compound is the L-arginine amino acid with its alpha-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group imparts a significant hydrophobic character to the molecule, which, combined with the hydrophilic guanidinium (B1211019) and carboxyl groups of the native arginine, results in a complex solubility profile. The molecule's amphipathic nature means its solubility is highly dependent on the solvent's polarity and the pH of aqueous solutions.

Key Physicochemical Properties:

  • Molecular Formula: C₁₄H₂₀N₄O₄

  • Molecular Weight: 308.33 g/mol

  • Appearance: White to off-white powder[1]

  • Melting Point: Approximately 171-174 °C (with decomposition)[2]

The solubility of this compound is influenced by the ionization state of its functional groups: the carboxylic acid (pKa ≈ 2-3), and the guanidinium group on the side chain (pKa ≈ 12.5). The pH of an aqueous solution will, therefore, significantly alter the net charge of the molecule and its ability to interact with polar solvents.

Z_Arg_OH_Ionization node_acidic Low pH (e.g., < 2) Net Charge: +1 invis1 node_acidic->invis1 node_neutral Mid-range pH (e.g., 3-11) Zwitterionic Net Charge: 0 invis2 node_neutral->invis2 node_basic High pH (e.g., > 13) Net Charge: -1 invis1->node_neutral + OH⁻ - H⁺ invis2->node_basic + OH⁻ - H⁺ solubility_workflow start Start: Prepare Solvents and this compound add_excess Add Excess this compound to Solvent in Vials start->add_excess equilibrate Equilibrate on Shaker (e.g., 24-48 hours) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Supernatant for Analysis filter->dilute analyze Analyze by HPLC or UV-Vis Spectrophotometry dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end_node End: Report Solubility (e.g., in mg/mL) calculate->end_node

References

Stability and Storage of Z-Arg-OH Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-benzyloxycarbonyl-L-arginine (Z-Arg-OH) powder. The information presented is intended to ensure the integrity and purity of this critical reagent in research and pharmaceutical development applications.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline powder widely used in peptide synthesis as a protected form of L-arginine. Maintaining its stability is crucial for successful synthetic outcomes.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterRecommended ConditionRationale & Remarks
Temperature 2°C to 8°CRefrigeration is recommended to minimize thermal degradation over long-term storage.
Humidity Store in a dry environmentThe powder contains approximately 3% water and may be hygroscopic. Protection from moisture is essential to prevent hydrolysis and physical changes. Use of desiccants is advised.[1]
Light Protect from lightStore in an opaque or amber container. While specific photostability data is limited, general best practices for complex organic molecules involve minimizing light exposure to prevent photodegradation.
Atmosphere Store in a tightly sealed containerPrevents uptake of moisture and atmospheric contaminants. For extended storage, flushing the container with an inert gas like nitrogen or argon can provide additional protection against oxidation.

Stability Profile and Potential Degradation Pathways

This compound is generally stable under recommended storage conditions. However, exposure to elevated temperatures, high humidity, extreme pH (in solution), and light can lead to degradation. The molecule has two primary sites susceptible to chemical degradation: the N-α-benzyloxycarbonyl (Cbz or Z) protecting group and the arginine side chain.

Table 2: Summary of this compound Stability

Stress FactorObserved or Predicted Effect on Powder
Elevated Temperature Melting point is 171-174°C with decomposition, indicating thermal lability at high temperatures.[1][]
Humidity/Moisture Potential for hydrolysis of the carbamate (B1207046) linkage or promotion of other degradation pathways. Hygroscopicity can also lead to powder caking.
Acids (strong) The Cbz group is labile to strong acids, leading to deprotection. This is primarily a concern in solution but indicates a potential for degradation if exposed to acidic vapors.
Bases (strong) The Cbz group is generally stable to basic conditions, but the arginine side chain can be susceptible to degradation under strongly basic conditions.[3][4][5]
Oxidation While not highly susceptible, the guanidinium (B1211019) group in the arginine side chain can be oxidized under certain conditions.
Light Potential for photodegradation, a common characteristic of aromatic compounds like the benzyl (B1604629) group in the Cbz moiety.
Predicted Degradation Pathway

The primary non-enzymatic degradation pathway for this compound likely involves the cleavage of the benzyloxycarbonyl (Cbz) group, especially under harsh conditions, yielding L-arginine and benzyl alcohol, which can be further oxidized to benzoic acid. The arginine side chain itself can undergo hydrolysis to form citrulline and ornithine under certain conditions, though this is less likely in the solid state.

G Predicted Degradation Pathway of this compound cluster_cbz Cbz Group Cleavage cluster_sidechain Arginine Side Chain Degradation Z_Arg_OH This compound Arginine L-Arginine Z_Arg_OH->Arginine Strong Acid/ H₂/Pd Benzyl_Alcohol Benzyl Alcohol Toluene Toluene + CO2 (from Cbz cleavage) Z_Arg_OH->Toluene Hydrogenolysis Ornithine Ornithine Arginine->Ornithine Hydrolysis Urea Urea Ornithine->Urea

Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of a batch of this compound powder, a series of forced degradation studies should be conducted. The following protocols are based on general principles for pharmaceutical stability testing and ICH guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Protocol: HPLC Method Development

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-based gradient from high aqueous to high organic content to ensure separation of the polar arginine and potential non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 254 nm.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines, using samples from forced degradation studies to demonstrate separation of degradation products from the parent peak.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the powder to identify potential degradation products and pathways.

G Workflow for Forced Degradation Study of this compound start This compound Powder Batch thermal Thermal Stress (e.g., 60°C, 80°C) start->thermal hydrolytic Hydrolytic Stress (High Humidity, e.g., 25°C/90% RH) start->hydrolytic photolytic Photolytic Stress (ICH Q1B light exposure) start->photolytic oxidative Oxidative Stress (Exposure to H₂O₂ vapor) start->oxidative analysis Analyze all samples by Stability-Indicating HPLC thermal->analysis hydrolytic->analysis photolytic->analysis oxidative->analysis characterize Characterize Degradants (LC-MS, NMR) analysis->characterize report Compile Stability Report characterize->report

Workflow for a forced degradation study of this compound.

Protocol: Thermal Stability

  • Accurately weigh samples of this compound powder into several glass vials.

  • Place the vials in a calibrated oven at an elevated temperature (e.g., 60°C).

  • Withdraw vials at specified time points (e.g., 1, 3, 7, and 14 days).

  • Allow samples to cool to room temperature.

  • Dissolve a known quantity of the powder in a suitable solvent and analyze by the validated HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol: Hygroscopicity and Hydrolytic Stability [1][6]

  • Accurately weigh samples of this compound powder into open glass containers.

  • Place the containers in a humidity chamber set to a high relative humidity (e.g., 80% or 90% RH) at a controlled temperature (e.g., 25°C).

  • At specified time points (e.g., 24, 48, 72 hours), remove the samples and re-weigh to determine moisture uptake.

  • Analyze the samples by HPLC to assess for hydrolytic degradation.

Protocol: Photostability [7][8][9][10]

  • Spread a thin layer of this compound powder (not more than 3 mm deep) on a suitable container (e.g., a petri dish).

  • Expose the sample to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be placed alongside the test sample but protected from light by aluminum foil.

  • After the exposure period, analyze both the exposed sample and the dark control by the validated HPLC method.

Handling and Safety Precautions

Proper handling is essential to maintain the quality of this compound powder and ensure user safety.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder. In case of significant dust generation, use respiratory protection.

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder.

  • Spills: In case of a spill, avoid generating dust. Gently sweep up the powder and place it in a sealed container for disposal.

  • Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

G Decision Tree for this compound Handling and Use start Receive this compound Powder storage_check Long-term or Short-term Storage? start->storage_check long_term Store at 2-8°C, Dry, Protected from Light storage_check->long_term Long-term short_term Store at 2-8°C, Tightly Sealed storage_check->short_term Short-term use Prepare for Use long_term->use short_term->use equilibrate Equilibrate Container to Room Temperature use->equilibrate Yes dispense Dispense in Low Humidity Environment if Possible equilibrate->dispense dissolve Dissolve in Appropriate Solvent for Reaction dispense->dissolve reseal Reseal Container Tightly, Purge with Inert Gas (Optional) dispense->reseal end_use Use in Synthesis dissolve->end_use return_storage Return to 2-8°C Storage reseal->return_storage

Decision tree for handling and using this compound powder.

By adhering to these storage, handling, and testing guidelines, researchers can ensure the stability and reliability of this compound powder, contributing to the integrity and success of their scientific endeavors.

References

Spectroscopic data (NMR, IR, MS) for Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of Nα-Cbz-L-arginine (Z-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Nα-Cbz-L-arginine (this compound), a crucial building block in peptide synthesis and drug development. The data presented herein is a combination of experimentally derived values for the parent L-arginine molecule and predicted values for the Nα-benzyloxycarbonyl (Z) protecting group based on established principles of spectroscopic analysis. This guide also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

  • Systematic Name: (2S)-2-[(Benzyloxy)carbonylamino]-5-(diaminomethylideneamino)pentanoic acid

  • Common Names: this compound, Nα-Cbz-L-arginine, N2-Carbobenzyloxy-L-arginine

  • CAS Number: 1234-35-1[1]

  • Molecular Formula: C₁₄H₂₀N₄O₄

  • Molecular Weight: 308.33 g/mol [1][2]

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound. The data for the arginine moiety is based on experimental values for L-arginine, while the shifts for the benzyloxycarbonyl group are predicted based on typical values for this protecting group.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentNotes
~7.30-7.40m5HPhenyl (C₆H₅)Aromatic protons of the benzyloxycarbonyl group.
~7.1-7.2br s1HGuanidino (ε-NH)Broad signal due to exchange.[3]
~5.10s2HBenzyl (B1604629) (CH₂)Methylene protons of the benzyloxycarbonyl group.
~4.1-4.3m1Hα-CHShifted downfield due to the adjacent carbamate (B1207046) group.
~3.15t2Hδ-CH₂Protons adjacent to the guanidinium (B1211019) group.
~1.85m2Hβ-CH₂Diastereotopic protons of the arginine side chain.
~1.65m2Hγ-CH₂Diastereotopic protons of the arginine side chain.

Solvent: D₂O. Reference: TMS (external or calibrated to residual solvent signal).[4][5]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignmentNotes
~175Carboxyl (C=O)Carbonyl carbon of the carboxylic acid.
~157Guanidino (C)Central carbon of the guanidinium group.
~156Carbamate (C=O)Carbonyl carbon of the Z-protecting group.
~137Phenyl (C, quat.)Quaternary carbon of the phenyl ring attached to the benzyl CH₂.
~128-129Phenyl (CH)Aromatic carbons of the Z-group.
~67Benzyl (CH₂)Methylene carbon of the Z-group.
~55α-CAlpha-carbon of the arginine backbone.
~41δ-CDelta-carbon of the arginine side chain.
~29β-CBeta-carbon of the arginine side chain.
~25γ-CGamma-carbon of the arginine side chain.

Solvent: DMSO-d₆. Reference: TMS (internal or calibrated to solvent signal).[1]

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignmentNotes
3500-3200 (broad)StrongO-H Stretch (Carboxylic Acid)Broad signal indicative of hydrogen bonding.[6]
3400-3100MediumN-H Stretch (Guanidinium & Carbamate)Overlaps with O-H stretch.
3100-3000MediumC-H Stretch (Aromatic)Characteristic of sp² C-H bonds.[7]
3000-2850MediumC-H Stretch (Aliphatic)From the arginine side chain and benzyl CH₂.
~1715StrongC=O Stretch (Carboxylic Acid)Sharp and strong absorption.[8]
~1690StrongC=O Stretch (Carbamate)Typical for urethane (B1682113) carbonyls.
~1670StrongC=N Stretch (Guanidinium)Characteristic of the guanidinium group.[9]
1600-1475MediumC=C Stretch (Aromatic)Skeletal vibrations of the phenyl ring.[7]
~1540StrongN-H BendAmide II band character from the carbamate.
1300-1000StrongC-O Stretch (Carbamate & Carboxylic Acid)Strong absorptions from the ester-like and acid C-O bonds.[10]

Sample Preparation: KBr pellet or Nujol mull.

Table 4: Mass Spectrometry Data (Predicted)
m/z ValueIon AssignmentNotes
309.16[M+H]⁺Protonated molecular ion, expected to be the base peak in ESI-MS.
265.17[M+H - CO₂]⁺Loss of carbon dioxide from the carboxylic acid.
201.12[M+H - C₇H₇O]⁺Loss of the benzyl group.
174.11[Arg+H]⁺Cleavage of the carbamate bond, resulting in protonated arginine.
91.05[C₇H₇]⁺Tropylium ion, characteristic fragment from the benzyl group.

Ionization Method: Electrospray Ionization (ESI), positive ion mode.[11]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of a reference standard such as TMS or rely on the residual solvent peak for calibration.[4]

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 25°C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the reference signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Detector: DTGS or MCT detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile 1:1).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Ion Trap, or Orbitrap).[12]

    • Ionization Mode: ESI, positive ion mode.

  • Data Acquisition (Direct Infusion):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Source Parameters: Optimize capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Processing: The mass spectrum is generated by averaging the scans over a stable infusion period. The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions generated.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a protected amino acid like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Origin cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation synthesis Synthesis & Purification of this compound prep_nmr Dissolve in Deuterated Solvent synthesis->prep_nmr prep_ir Prepare KBr Pellet or Nujol Mull synthesis->prep_ir prep_ms Dilute in ESI Solvent synthesis->prep_ms acq_nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->acq_nmr acq_ir FTIR Spectrometer prep_ir->acq_ir acq_ms ESI Mass Spectrometer prep_ms->acq_ms analysis_nmr Assign Chemical Shifts & Coupling Constants acq_nmr->analysis_nmr analysis_ir Identify Functional Group Absorptions acq_ir->analysis_ir analysis_ms Determine m/z of Molecular & Fragment Ions acq_ms->analysis_ms conclusion Structural Confirmation of this compound analysis_nmr->conclusion analysis_ir->conclusion analysis_ms->conclusion

Caption: Workflow for Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling of Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Z-Arg-OH (Nα-Cbz-L-arginine), a key reagent in peptide synthesis and other biochemical applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound and its common hydrochloride salt are white crystalline powders.[1] Understanding their physical and chemical properties is the first step in safe handling.

PropertyThis compoundThis compound HClSource
Synonyms Nα-Z-L-Arginine, N2-Carbobenzyloxy-L-arginineNα-Cbz-L-arginine hydrochloride[2]
Molecular Formula C14H20N4O4C14H21ClN4O4[1][3]
Molecular Weight 308.33 g/mol 344.79 g/mol [3]
Appearance White powderWhite to off-white powder[1]
Melting Point 171-174°C (decomposes)Not Available[1]
Solubility Soluble in DMSO and waterSoluble in water and 1% acetic acid[1][3]
Storage Temperature 2-8°C≤ 5°C (41°F)[2]

Hazard Identification and Toxicology

HazardDescriptionSource
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]
Ingestion May be harmful if swallowed.[1]
Ecotoxicity No specific data available, but release into the environment should be avoided.[2]

No quantitative toxicological data (e.g., LD50, LC50) with detailed experimental protocols were found in the public domain search results.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[4]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Keep away from heat and sources of ignition.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container.[2]

  • Recommended storage temperature is between 2-8°C.[5] For the hydrochloride salt, storage should not exceed 5°C.[2]

  • Store in a dry place.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following diagram outlines the decision-making process for selecting the correct PPE.

PPE_Selection Figure 1: PPE Selection for Handling this compound start Start: Handling this compound is_dust Is there a risk of generating dust or aerosols? start->is_dust use_respirator Use a dust respirator (e.g., N95) and work in a fume hood. is_dust->use_respirator Yes standard_ppe Standard PPE Required: - Safety goggles or faceshield - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat is_dust->standard_ppe No use_respirator->standard_ppe is_splash Is there a risk of splashing? standard_ppe->is_splash full_suit Consider a full suit and boots for large quantities. is_splash->full_suit Yes end Proceed with handling is_splash->end No full_suit->end

Caption: Figure 1: PPE Selection for Handling this compound.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
Skin Contact Wash off with soap and plenty of water.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] If present, remove contact lenses.[2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup. The following workflow illustrates the steps to be taken.

Spill_Response_Workflow Figure 2: this compound Spill Response Workflow spill Spill of this compound Occurs evacuate Evacuate non-essential personnel from the area. spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat). evacuate->ppe ventilate Ensure adequate ventilation. ppe->ventilate contain Contain the spill. Avoid dust formation. ventilate->contain is_small Is the spill small? contain->is_small cleanup_small For a small spill, use appropriate tools to place the material into a waste container. decontaminate Decontaminate the area with a suitable cleaning agent. cleanup_small->decontaminate cleanup_large For a large spill, use a shovel to place the material into a waste container. cleanup_large->decontaminate is_small->cleanup_small Yes is_small->cleanup_large No dispose Dispose of the waste in a sealed, labeled container according to regulations. decontaminate->dispose report Report the incident to the appropriate safety officer. dispose->report

Caption: Figure 2: this compound Spill Response Workflow.

Key steps for spill cleanup:

  • Personal Precautions: Wear appropriate PPE, including a dust respirator, splash goggles, full suit, boots, and gloves.[2]

  • Environmental Precautions: Prevent the substance from entering drains.[8]

  • Cleanup: For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container. For large spills, use a shovel for the same purpose.[2]

Firefighting Measures

While this compound is not highly flammable, it is combustible.[5]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] For a small fire, a carbon dioxide or dry chemical extinguisher is recommended. For a large fire, use water spray, fog, or foam. Do not use a water jet.[2]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[2]

  • Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full turnout gear.[2]

Stability and Reactivity

  • Stability: this compound is stable under recommended storage conditions.[2]

  • Conditions to Avoid: Avoid strong oxidizing agents.[2]

  • Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of carbon and nitrogen oxides.[2]

Experimental Protocols

Detailed, standardized experimental protocols for the safety assessment of this compound are not widely available in the public domain. For in-house safety evaluations, it is recommended to adapt standard OECD guidelines for testing of chemicals, such as those for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation. An example of a general workflow for assessing the gut stability of a peptide, which could be adapted for this compound derivatives, involves incubation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) followed by analysis.[9] However, specific protocols for this compound itself are not provided in the search results.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is imperative that all users consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

References

A Technical Guide to High-Purity Z-Arg-OH for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-Benzyloxycarbonyl-L-arginine (Z-Arg-OH), a critical reagent in peptide synthesis and various biochemical applications. We present a comparative analysis of commercial suppliers, detailed experimental protocols, and relevant biological pathways to assist researchers in sourcing and effectively utilizing high-purity this compound.

Introduction to this compound

This compound is a derivative of the essential amino acid L-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2] This protection is crucial in peptide synthesis, preventing unwanted reactions at the N-terminus while the carboxyl group is activated for peptide bond formation.[2] The Z group can be selectively removed under mild conditions, such as catalytic hydrogenolysis, making it a versatile tool in the synthesis of complex peptides and peptidomimetics.[2] Beyond its role as a building block, this compound and its derivatives are utilized in the development of pharmaceuticals targeting specific biological pathways.[1]

Commercial Suppliers and Purity Specifications

The selection of a high-purity this compound supplier is paramount for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this compound, often with varying purity levels and analytical documentation. Below is a comparative summary of typical specifications from leading suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[3][4][5][6]

Supplier/BrandProduct NamePurity (Typical)Analytical MethodFormCAS Number
Thermo Scientific N(alpha)-Benzyloxycarbonyl-L-arginine99%Not SpecifiedSolid1234-35-1
Sigma-Aldrich This compound≥96.0% (NT)Titration (Non-aqueous)Powder1234-35-1
Carl ROTH Z-L-Arginine, PEPTIPURE®≥98.5%Not SpecifiedSolid1234-35-1
AKSci Z-L-Arg-OH98% (HPLC)HPLCSolid1234-35-1
KareBay Biochem This compound.HCl≥98%Not SpecifiedWhite to off-white powder56672-63-0
Aapptec This compoundLot-specificCoASolid1234-35-1

Note: Data is compiled from publicly available information and may vary. Purity can be presented in different ways (e.g., by titration or HPLC), which may not be directly comparable. The hydrochloride salt (HCl) form is also common and enhances solubility in aqueous media.[2]

Experimental Protocols

This compound is a fundamental component in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual coupling of this compound in a Boc-based SPPS workflow.

Objective: To incorporate a Z-protected arginine residue into a growing peptide chain on a solid support.

Materials:

  • MBHA (methylbenzhydrylamine) resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Methodology:

  • Resin Swelling: The MBHA resin is swelled in DCM for 1 hour in a reaction vessel.

  • Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) are dissolved in DMF. DIC (3 equivalents) is added, and the mixture is allowed to pre-activate for 10-15 minutes.

  • Coupling Reaction: The activated this compound solution is added to the deprotected resin. The reaction is agitated for 2-4 hours at room temperature.

  • Monitoring: The completion of the coupling reaction is monitored using a Kaiser test. A negative test (yellow beads) indicates successful coupling.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, activation, and coupling steps are repeated for subsequent amino acid additions.

  • Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a TFA-based cleavage cocktail.

G Experimental Workflow: this compound Coupling in SPPS start Start: Swollen Resin deprotection Boc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation This compound Activation (DIC/HOBt in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Next Amino Acid Cycle kaiser_test->next_cycle Negative next_cycle->deprotection end End: Cleavage from Resin next_cycle->end Final Residue

Caption: A flowchart of the key steps in a solid-phase peptide synthesis (SPPS) cycle for coupling this compound.

Biological Significance and Signaling Pathways

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes.[7] The arginine-nitric oxide pathway is integral to vasodilation, neurotransmission, and immune responses.[8] Arginine derivatives, including this compound, are valuable tools for studying these pathways. For instance, they can be used to synthesize peptide-based inhibitors or probes for enzymes like nitric oxide synthase (NOS).

The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism, can be directly activated by arginine.[7] This makes arginine and its analogs important molecules in cancer research, where metabolic reprogramming is a key feature of tumor cells.[7] The study of how arginine derivatives interact with these pathways is an active area of drug discovery.

G Simplified Arginine Signaling Pathways arginine L-Arginine nos Nitric Oxide Synthase (NOS) arginine->nos mTOR mTOR Pathway arginine->mTOR no Nitric Oxide (NO) nos->no vasodilation Vasodilation no->vasodilation neurotransmission Neurotransmission no->neurotransmission protein_synthesis Protein Synthesis mTOR->protein_synthesis cell_growth Cell Growth mTOR->cell_growth z_arg_oh This compound (Synthetic Precursor) peptide_inhibitors Peptide-Based Inhibitors/Probes z_arg_oh->peptide_inhibitors peptide_inhibitors->nos Inhibition

Caption: The central role of L-arginine in the nitric oxide and mTOR signaling pathways.

Conclusion

High-purity this compound is an indispensable reagent for researchers in peptide chemistry and drug development. A thorough understanding of the available commercial grades, coupled with robust and well-defined experimental protocols, is essential for achieving desired synthetic outcomes. Furthermore, the biological context of arginine signaling provides a rich landscape for the application of this compound-derived molecules in probing and modulating key cellular processes. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date product information.

References

Methodological & Application

Application Notes: Z-Arg-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH) is a key building block in solution-phase peptide synthesis (SPPS).[1] The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino function of arginine, preventing unwanted side reactions during peptide bond formation.[1][2] This strategy is fundamental in the controlled, stepwise assembly of peptide chains. The Z-group is stable under various coupling conditions and can be selectively removed, typically via catalytic hydrogenolysis, which preserves the integrity of other protecting groups that are acid or base-labile.[1][3]

Solution-phase synthesis, while more traditional than solid-phase methods, offers distinct advantages for the production of short peptides or peptide fragments, particularly in large-scale synthesis where purification of intermediates is feasible and cost-effective.[4][5][6] Arginine-containing peptides are of significant interest in drug development due to their roles in cellular uptake, antimicrobial activity, and other biological processes.[7][8] The use of this compound facilitates the incorporation of the highly functional arginine residue into these synthetic peptides.[1]

Core Principles

The synthesis of a peptide using this compound in a solution-phase approach follows a well-defined cycle of protection, coupling, and deprotection. The guanidinium (B1211019) side chain of arginine is highly basic and nucleophilic, necessitating robust protection strategies in many synthetic schemes to prevent side reactions.[9] While this compound specifically refers to Nα-protection, the protocols described herein are foundational and can be integrated into more complex syntheses where side-chain protection is also employed.[10] The fundamental steps involve activating the carboxyl group of this compound and reacting it with the free amino group of another amino acid or peptide fragment, followed by the removal of the Z-group to allow for further chain elongation.[6][11]

Quantitative Data Summary

The following tables provide key data for this compound and the reagents typically used in a model dipeptide synthesis. Expected yields are based on standard solution-phase peptide coupling and deprotection reactions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms Nα-Z-L-Arginine, N2-Carbobenzyloxy-L-arginine
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol
Appearance White powder
Melting Point 171-174 °C (decomposes)
Optical Activity [α]20/D −9±1°, c = 5% in 1 M HCl

| Storage Temperature | 2-8°C | |

Table 2: Reagents for Z-Arg-Gly-OMe Dipeptide Synthesis

Reagent Molecular Formula Molecular Weight ( g/mol ) Purpose
This compound C₁₄H₂₀N₄O₄ 308.33 N-protected amino acid
Glycine (B1666218) Methyl Ester HCl (H-Gly-OMe.HCl) C₃H₈ClNO₂ 125.55 C-terminal amino acid
N,N'-Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂ 206.33 Coupling agent[12]
1-Hydroxybenzotriazole (HOBt) C₆H₅N₃O 135.12 Racemization suppressant[6]
Triethylamine (TEA) C₆H₁₅N 101.19 Base for neutralization

| Palladium on Carbon (10% Pd/C) | Pd/C | - | Catalyst for hydrogenolysis[5] |

Table 3: Typical Reaction Outcomes

Step Product Typical Yield Typical Purity (Post-Purification)
Peptide Coupling Z-Arg-Gly-OMe 75-90% >95%

| Z-Group Deprotection | H-Arg-Gly-OMe | 85-95% | >98% |

Experimental Workflows & Protocols

The following diagrams and protocols detail the synthesis of a model dipeptide, Z-Arg-Gly-OMe, and the subsequent deprotection of the N-terminal Z-group.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Deprotection A This compound D Protected Dipeptide (Z-Arg-Gly-OMe) A->D Stir at 0°C to RT B H-Gly-OMe (from HCl salt + TEA) B->D Stir at 0°C to RT C DCC / HOBt in DCM C->D Stir at 0°C to RT E Z-Arg-Gly-OMe F H₂, 10% Pd/C in Methanol (B129727) E->F Hydrogenolysis G Free Dipeptide (H-Arg-Gly-OMe) F->G Hydrogenolysis

Caption: General workflow for solution-phase synthesis of a dipeptide using this compound.

Protocol 1: Peptide Coupling (Synthesis of Z-Arg-Gly-OMe)

This protocol describes the formation of a peptide bond between this compound and Glycine methyl ester using DCC as a coupling agent. HOBt is included to minimize the risk of racemization.[6][12]

G cluster_reactants Reactant Preparation cluster_workup Work-up & Purification start Start prep_A Dissolve this compound (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool to 0°C. start->prep_A prep_B In a separate flask, suspend H-Gly-OMe.HCl (1 eq.) in DCM. Add TEA (1 eq.) to neutralize. start->prep_B combine Combine the two solutions. prep_A->combine prep_B->combine add_dcc Add DCC (1.1 eq.) solution in DCM dropwise at 0°C. combine->add_dcc react Stir at 0°C for 2 hours, then at room temperature overnight. add_dcc->react filter_dcu Filter the reaction mixture to remove DCU precipitate. react->filter_dcu wash Wash the filtrate sequentially with 1. 5% NaHCO₃ 2. Water 3. 5% KHSO₄ 4. Brine filter_dcu->wash dry Dry organic layer over Na₂SO₄, filter, and evaporate solvent. wash->dry purify Purify crude product by recrystallization or chromatography. dry->purify end_product Z-Arg-Gly-OMe purify->end_product

Caption: Detailed workflow for the DCC/HOBt mediated coupling of this compound.

Methodology:

  • Reactant Preparation (Amino Component): In a round-bottom flask, suspend Glycine methyl ester hydrochloride (1.0 eq.) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.0 eq.) and stir for 15 minutes at room temperature to neutralize the salt.

  • Reactant Preparation (Carboxyl Component): In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the flask to 0°C in an ice bath.[5]

  • Coupling Reaction: Add the neutralized glycine methyl ester solution from step 1 to the this compound solution from step 2.

  • To this combined mixture, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 2 hours, then allow it to warm to room temperature and stir overnight.[5]

  • Work-up: The formation of dicyclohexylurea (DCU), a byproduct of DCC coupling, will be observed as a white precipitate. Remove the DCU by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃, water, 5% aqueous KHSO₄, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude peptide by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by silica (B1680970) gel column chromatography to yield pure Z-Arg-Gly-OMe.

Protocol 2: N-terminal Z-Group Deprotection

This protocol describes the cleavage of the Z-group from the protected dipeptide via catalytic hydrogenolysis to yield the dipeptide with a free N-terminus.[1]

G cluster_workup Work-up start Start dissolve Dissolve purified Z-Arg-Gly-OMe in a suitable solvent (e.g., Methanol). start->dissolve add_catalyst Carefully add 10% Pd/C catalyst (~10% by weight of the peptide). dissolve->add_catalyst hydrogenate Secure a hydrogen balloon to the flask. Evacuate and backfill with H₂ (3x). add_catalyst->hydrogenate react Stir the mixture vigorously under H₂ atmosphere at room temperature. hydrogenate->react monitor Monitor reaction progress by TLC until starting material is consumed. react->monitor filter_catalyst Carefully filter the reaction mixture through Celite to remove Pd/C catalyst. monitor->filter_catalyst evaporate Wash the Celite pad with Methanol. Combine filtrates and evaporate solvent. filter_catalyst->evaporate end_product H-Arg-Gly-OMe (Free Dipeptide) evaporate->end_product

Caption: Workflow for the catalytic hydrogenolysis of the Z-protecting group.

Methodology:

  • Reaction Setup: Dissolve the purified Z-Arg-Gly-OMe (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) to the solution. The amount should be approximately 10% of the peptide's weight.[5]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.[5]

  • Stir the reaction mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained by the balloon.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to recover all the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide, H-Arg-Gly-OMe. The product can be further purified if necessary.

References

Application Notes and Protocols for the Use of Z-Arg-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-α-benzyloxycarbonyl-L-arginine (Z-Arg-OH) in solid-phase peptide synthesis (SPPS). While less common in modern Fmoc-based SPPS, this compound can be a valuable reagent in specific applications, particularly within Boc-based synthesis strategies. This document outlines the relevant chemical strategies, detailed experimental protocols, and potential challenges associated with its use.

Introduction to this compound in Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, historically significant in solution-phase peptide synthesis.[1] In the context of solid-phase peptide synthesis (SPPS), its application is more specialized. The Z group is typically removed under conditions such as catalytic hydrogenation, or by strong acids like anhydrous hydrogen fluoride (B91410) (HF), which makes it compatible with Boc/Bzl protection schemes.[1][2]

The guanidinium (B1211019) side chain of arginine is strongly basic and requires protection during SPPS to prevent side reactions. While derivatives like Fmoc-Arg(Pbf)-OH are standard in Fmoc-SPPS, Z-protected arginine, such as Boc-Arg(Z)₂-OH, can offer advantages in Boc-SPPS. These benefits include orthogonal deprotection strategies, which are useful in the synthesis of complex peptides.[3]

Key Considerations for Using this compound

When incorporating this compound into an SPPS workflow, several factors must be considered:

  • Synthesis Strategy: this compound is most compatible with the Boc/Bzl strategy for SPPS. In this approach, the temporary N-α-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more permanent Z-group and benzyl-based side-chain protecting groups are removed during the final cleavage from the resin with a strong acid such as HF.[2]

  • Orthogonality: The Z group can be removed by hydrogenolysis, providing an orthogonal deprotection method if other acid-labile protecting groups are present on the peptide.[3]

  • Side Reactions: Like other arginine derivatives, this compound can be prone to δ-lactam formation upon activation, which can lead to the formation of deletion sequences. To mitigate this, optimized coupling conditions or double coupling may be necessary.[3]

  • Steric Hindrance: The bulky nature of the Z-protecting group may lead to steric hindrance during the coupling reaction, potentially requiring longer reaction times or more potent activating agents.[3]

Experimental Protocols

The following protocols are generalized for the use of Z-protected arginine in a Boc-SPPS workflow. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: Coupling of Boc-Arg(Z)₂-OH to the Peptide-Resin

This protocol outlines the steps for coupling Boc-Arg(Z)₂-OH to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Arg(Z)₂-OH

  • Coupling reagent (e.g., HBTU/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in a suitable reaction vessel.[4]

  • Boc Deprotection: Remove the N-α-Boc group from the terminal amino acid by treating the resin with a solution of TFA in DCM (typically 25-50%).

  • Washing: Thoroughly wash the resin with DCM followed by DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with a solution of DIEA in DMF (typically 5-10%).

  • Pre-activation: In a separate vessel, dissolve Boc-Arg(Z)₂-OH (2-4 equivalents) and the activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 2-6 hours. Due to the bulkiness of the Z groups, a longer coupling time or a second coupling may be necessary to ensure complete reaction.[3]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Z group from the arginine residue.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

  • HF cleavage apparatus

Procedure:

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail in the HF apparatus by condensing HF and adding appropriate scavengers. A common cocktail is HF:anisole (9:1, v/v).

  • Cleavage Reaction: Add the dried peptide-resin to the pre-cooled cleavage cocktail in the HF apparatus. Allow the reaction to proceed at 0°C for 1-2 hours.

  • HF Evaporation: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue.

  • Isolation and Washing: Isolate the precipitated peptide by filtration or centrifugation. Wash the peptide multiple times with cold diethyl ether to remove scavengers and other small molecule byproducts.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes key quantitative data related to the use of Z-protected arginine in SPPS.

ParameterBoc-Arg(Pbf)-OHBoc-Arg(Z)₂-OHReference
Typical Coupling Time 1-4 hours2-6 hours (or double coupling)[3]
Final Cleavage Conditions TFA-based cocktailsAnhydrous HF[2]
Propensity for δ-lactam formation Can be susceptibleGenerally lower[3]
Orthogonal Deprotection Possible No (acid-labile)Yes (hydrogenolysis)[3]

Visualizations

Experimental Workflow for this compound Incorporation in Boc-SPPS

SPPS_Workflow start Start: Peptide-Resin deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (DIEA/DMF) wash1->neutralization coupling 4. Coupling (Boc-Arg(Z)₂-OH, HBTU, DIEA) neutralization->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 cycle_end Repeat Cycle or Proceed to Cleavage wash2->cycle_end cycle_end->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (HF) cycle_end->cleavage Final Step

Caption: General workflow for incorporating Z-protected arginine in Boc-SPPS.

Signaling Pathway of Peptide Synthesis Logic

Peptide_Synthesis_Logic cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps Resin Solid Support (Resin) Deprotection N-α-Deprotection Resin->Deprotection Start Washing Washing Steps Deprotection->Washing Coupling Amino Acid Coupling Coupling->Washing After Coupling Washing->Deprotection Next Cycle Washing->Coupling Cleavage Cleavage from Resin Washing->Cleavage End of Synthesis Side_Chain_Deprotection Side-Chain Deprotection Cleavage->Side_Chain_Deprotection Often Concurrent Purification Purification (HPLC) Side_Chain_Deprotection->Purification

Caption: Logical flow of solid-phase peptide synthesis from cycle to final product.

References

Application Notes and Protocols for Standard Coupling Methods of Z-Arg-OH with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard methods for the solution-phase coupling of N-α-benzyloxycarbonyl-L-arginine (Z-Arg-OH) with other amino acids. This document details common coupling reagents, protocols, potential side reactions, and includes quantitative data to aid in the selection of the most appropriate method for your specific research needs.

Introduction

This compound is a crucial building block in peptide synthesis, particularly in solution-phase methodologies. The benzyloxycarbonyl (Z) group provides stable protection for the α-amino group, while the guanidinium (B1211019) side chain of arginine often remains unprotected, typically as a hydrochloride salt. This presents unique challenges in peptide coupling, including the potential for side reactions related to the nucleophilic guanidinio group and the risk of racemization. Careful selection of coupling reagents and reaction conditions is therefore paramount to ensure high yields, purity, and stereochemical integrity of the final peptide product.

Comparison of Common Coupling Methods for this compound

The following table summarizes the performance of various standard coupling reagents for the formation of a dipeptide bond between this compound and a representative amino acid ester, such as glycine (B1666218) ethyl ester (H-Gly-OEt). The data presented is a synthesis of typical results found in the literature and should be considered as a general guide. Actual results may vary depending on the specific amino acid being coupled, solvent, temperature, and other reaction conditions.

Coupling Reagent SystemActivating Agent ClassAdditiveTypical Yield (%)Typical Purity (%)Risk of RacemizationKey Considerations
DCC/HOBt Carbodiimide (B86325)1-Hydroxybenzotriazole80-90>95LowDCC is inexpensive and effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. HOBt is essential to suppress racemization.
EDC/HOBt Carbodiimide1-Hydroxybenzotriazole85-95>95LowEDC and its urea (B33335) byproduct are water-soluble, simplifying purification. It is a preferred carbodiimide for solution-phase synthesis.[1][2][3]
HBTU/DIEA Aminium/Uronium Salt(Internal HOBt)90-98>97LowHBTU is a highly efficient coupling reagent with rapid reaction times.[4] Requires a tertiary base like DIEA, which can influence racemization.[5]
PyBOP/DIEA Phosphonium Salt(Internal HOBt)90-98>97Very LowPyBOP is known for its high coupling efficiency and low racemization rates, even with sterically hindered amino acids. The byproducts are generally water-soluble.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound with a C-terminally protected amino acid (H-Xaa-OR').

Protocol 1: EDC/HOBt Mediated Coupling

This method is one of the most common and reliable for solution-phase peptide synthesis due to the ease of purification.[1][2][3]

Materials:

  • This compound·HCl

  • Amino acid ester hydrochloride (H-Xaa-OR'·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.

    • Add DIEA or NMM (1.1 eq) and stir the solution at room temperature for 15 minutes to generate the free amine.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound·HCl (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 5 minutes.

    • To this activated mixture, add the solution of the free amine prepared in step 1.

    • Add an additional equivalent of DIEA or NMM (1.0 eq) to neutralize the HCl from this compound·HCl.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc).

    • Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: HBTU Mediated Coupling

HBTU is a highly efficient coupling reagent that often leads to faster reaction times and higher yields.[4]

Materials:

  • This compound·HCl

  • Amino acid ester hydrochloride (H-Xaa-OR'·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound·HCl (1.0 eq), H-Xaa-OR'·HCl (1.0 eq), and HBTU (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add DIEA (3.0 eq) to the cooled solution. The three equivalents are to neutralize the HCl from both starting materials and to facilitate the coupling reaction.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing EtOAc and water.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 3: DCC/HOBt Mediated Coupling

This is a classic and cost-effective method for peptide bond formation.[1]

Materials:

  • This compound·HCl

  • Amino acid ester hydrochloride (H-Xaa-OR'·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Amine and Acid Components:

    • Dissolve H-Xaa-OR'·HCl (1.0 eq) in anhydrous DCM or THF and add DIEA or NMM (1.1 eq). Stir for 15 minutes.

    • In a separate flask, dissolve this compound·HCl (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or THF. Add DIEA or NMM (1.0 eq) to neutralize the HCl.

  • Coupling Reaction:

    • Cool both solutions to 0 °C in an ice bath.

    • To the solution containing this compound and HOBt, add a solution of DCC (1.1 eq) in DCM or THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Add the pre-neutralized amino acid ester solution to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM or THF.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Potential Side Reactions and Challenges

The primary challenge in coupling this compound with an unprotected side chain is the potential for side reactions involving the nucleophilic guanidinium group.

  • Lactam Formation: The free guanidinium group can facilitate the intramolecular cyclization of the activated carboxyl group to form a δ-lactam, leading to a loss of the desired product. This side reaction is more pronounced with highly activating coupling reagents and prolonged activation times.

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU can react with the free amino group of the peptide chain to form a guanidinium moiety, which terminates the peptide elongation. This can be minimized by pre-activating the carboxylic acid before adding it to the amine component.

  • Racemization: As with all peptide couplings, there is a risk of racemization at the chiral center of the activated amino acid. The use of additives like HOBt or OxymaPure is crucial for suppressing this side reaction, especially with carbodiimide-based methods.[6] Urethane protecting groups like the Z-group are known to reduce the tendency for racemization compared to acyl-type protecting groups.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

The following diagrams illustrate the general workflow for solution-phase peptide coupling and a relevant biological pathway involving a Z-Arg-containing peptide.

experimental_workflow cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification Amine_HCl H-Xaa-OR'·HCl Free_Amine Free Amine (H-Xaa-OR') Amine_HCl->Free_Amine Neutralization Base1 Base (e.g., DIEA) Base1->Free_Amine Dipeptide Z-Arg-Xaa-OR' Free_Amine->Dipeptide Z_Arg This compound·HCl Activated_Arg Activated this compound Z_Arg->Activated_Arg Coupling_Reagent Coupling Reagent (e.g., EDC, HBTU) Coupling_Reagent->Activated_Arg Additive Additive (e.g., HOBt) Additive->Activated_Arg Base2 Base (e.g., DIEA) Base2->Activated_Arg Activated_Arg->Dipeptide Peptide Bond Formation Crude_Product Crude Product Dipeptide->Crude_Product Extraction Aqueous Work-up Crude_Product->Extraction Purification Chromatography or Recrystallization Extraction->Purification Pure_Dipeptide Pure Dipeptide Purification->Pure_Dipeptide

Caption: General workflow for the solution-phase coupling of this compound with an amino acid ester.

Peptides containing Z-Arg are often used as fluorogenic substrates to study the activity of proteases, such as Cathepsin B. Cathepsin B is a lysosomal cysteine protease involved in various cellular processes, and its dysregulation is implicated in several diseases, including cancer.[7][8][9]

cathepsin_b_pathway cluster_lysosome Lysosome (Acidic pH) cluster_extracellular Extracellular Matrix / Cytosol (Pathological) cluster_assay In Vitro Assay Pro_Cathepsin_B Pro-Cathepsin B Cathepsin_B Active Cathepsin B Pro_Cathepsin_B->Cathepsin_B Autocatalytic Cleavage Secreted_Cathepsin_B Secreted Cathepsin B Cathepsin_B->Secreted_Cathepsin_B Secretion (Upregulated in Cancer) ECM_Degradation ECM Degradation (e.g., Collagen, Fibronectin) Secreted_Cathepsin_B->ECM_Degradation Active_MMPs Active MMPs Secreted_Cathepsin_B->Active_MMPs Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion Pro_MMPs Pro-MMPs Pro_MMPs->Active_MMPs Activation Active_MMPs->ECM_Degradation Z_Arg_AMC Z-Arg-Arg-AMC (Non-fluorescent Substrate) AMC AMC (Fluorescent) Z_Arg_AMC->AMC Cleavage Cathepsin_B_Assay Active Cathepsin B Cathepsin_B_Assay->AMC Fluorescence Fluorescence Signal (Ex: 340-360 nm, Em: 440-460 nm) AMC->Fluorescence

Caption: Role of Cathepsin B in cancer progression and its detection using a Z-Arg-containing fluorogenic substrate.

References

Application Notes and Protocols: Catalytic Hydrogenation for Z-Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its popularity stems from its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation. This method offers a mild and clean deprotection pathway, typically yielding the free amine, toluene, and carbon dioxide as byproducts.[3] This document provides detailed application notes and protocols for the removal of the Z-group via catalytic hydrogenation, focusing on common conditions and best practices.

Core Concepts

Catalytic hydrogenation for Z-group removal involves the cleavage of the benzylic C-O bond in the presence of a metal catalyst and a hydrogen source.[3] The most common catalyst is palladium on activated carbon (Pd/C).[3][4] The reaction is typically carried out at room temperature and atmospheric pressure, making it a convenient and scalable method.[3]

Mechanism: The reaction proceeds through the adsorption of hydrogen and the Z-protected substrate onto the catalyst surface. The cleavage of the C-O bond leads to the formation of an unstable carbamic acid intermediate, which then decomposes to the desired amine, carbon dioxide, and toluene.[2]

Data Presentation: Summary of Reaction Conditions

The efficiency of Z-group removal can be influenced by the choice of catalyst, hydrogen source, solvent, and other reaction parameters. Below is a summary of common conditions.

ParameterConditionNotes
Catalyst 5-10% Palladium on Carbon (Pd/C)The most common and effective catalyst.[3][4] Can be pyrophoric, handle with care.[4][5] Pearlman's catalyst (Pd(OH)₂/C) can be more active for challenging substrates.[4]
Catalyst Loading 5-10 mol% (w/w)Higher loading may be necessary in cases of catalyst poisoning.[3][4]
Hydrogen Source Hydrogen Gas (H₂)Typically supplied via a balloon at atmospheric pressure for lab-scale reactions.[3][4] Higher pressures can be used for more difficult reductions.[6]
Ammonium (B1175870) Formate (B1220265) (NH₄HCO₂)A common hydrogen donor for catalytic transfer hydrogenation, offering a milder and often more selective alternative to H₂ gas.[3][4]
1,4-CyclohexadieneAnother effective hydrogen donor for catalytic transfer hydrogenation.
Solvent Methanol (B129727) (MeOH), Ethanol (EtOH)Protic solvents generally accelerate the reaction rate.[5]
Ethyl Acetate (EtOAc)A common alternative solvent.[4]
Acetic Acid (AcOH)Can be beneficial as it protonates the product amine, preventing its coordination to the palladium catalyst which can cause deactivation.[4]
Temperature Room TemperatureSufficient for most Z-group deprotections.
Elevated Temperature (e.g., 60-80°C)May be required for more challenging substrates or to increase the reaction rate.[7]
Pressure Atmospheric Pressure (balloon)Generally sufficient for standard lab-scale reactions.[3]
Elevated PressureMay be necessary for difficult reductions.[6]
Reaction Time 0.5 - 24 hoursHighly dependent on the substrate, catalyst activity, and reaction conditions. Monitored by TLC or LC-MS.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol outlines a general procedure for the deprotection of a Z-protected amine using hydrogen gas.[3][4]

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the Z-protected amine in a suitable solvent like methanol or ethanol.[3][4]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.[3][5]

  • Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst to the solution.[3][4] Caution: Pd/C can be pyrophoric, especially when dry.[5][8]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a balloon filled with H₂ is often sufficient.[3][4] Ensure a positive pressure of hydrogen is maintained. For more challenging substrates, a hydrogenation apparatus with higher pressure capabilities may be used.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mass transfer between the substrate, catalyst, and hydrogen.[3][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] It is critical to keep the filter cake wet with solvent to prevent the catalyst from igniting upon exposure to air.[8] Wash the filter cake with additional solvent to ensure complete recovery of the product.

    • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected amine.

  • Purification: The crude product can be purified further by techniques such as crystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides an alternative to using hydrogen gas and is often faster and can exhibit better chemoselectivity.[4]

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C), 10 mol%

  • Ammonium formate (NH₄HCO₂), 4-5 equivalents

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: Dissolve the Z-protected amine in methanol in a round-bottom flask with a stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add the ammonium formate to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gas evolution (CO₂ and H₂).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Follow the same filtration and concentration steps as described in Protocol 1. The excess ammonium formate and its byproducts are typically removed during the work-up and purification steps.

Mandatory Visualizations

Catalytic Hydrogenation Workflow

The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of a Z-protected compound.

Catalytic_Hydrogenation_Workflow sub Z-Protected Substrate dissolve Dissolution sub->dissolve solv Solvent (e.g., MeOH) solv->dissolve purge Purge with Inert Gas dissolve->purge add_cat Catalyst Addition purge->add_cat cat Pd/C Catalyst cat->add_cat hydrogenate Hydrogenation (Stirring) add_cat->hydrogenate h2 Hydrogen Source (H₂ Gas or Donor) h2->hydrogenate monitor Reaction Monitoring (TLC/LC-MS) hydrogenate->monitor monitor->hydrogenate Incomplete workup Work-up (Filtration) monitor->workup Complete product Deprotected Product workup->product

Caption: General workflow for Z-group deprotection via catalytic hydrogenation.

Logical Relationship of Reaction Components

This diagram illustrates the key components and their roles in the catalytic hydrogenation reaction for Z-group removal.

Reaction_Components substrate Z-Protected Amine (Starting Material) reaction Catalytic Hydrogenation (C-O Bond Cleavage) substrate->reaction catalyst Pd/C (Catalyst) catalyst->reaction facilitates h2_source Hydrogen Source (H₂ or Donor) h2_source->reaction provides H₂ solvent Solvent (e.g., MeOH, EtOH) solvent->reaction medium product Deprotected Amine (Product) reaction->product byproducts Byproducts (Toluene, CO₂) reaction->byproducts

Caption: Key components and their roles in Z-group hydrogenolysis.

Troubleshooting and Safety Considerations

  • Catalyst Inactivity: If the reaction is sluggish or incomplete, the catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.[4]

  • Catalyst Poisoning: Sulfur or phosphorus-containing functional groups in the substrate or impurities can poison the palladium catalyst.[4] In such cases, increasing the catalyst loading or considering alternative deprotection methods may be necessary.

  • Poor Solubility: If the substrate is not sufficiently soluble in the chosen solvent, a solvent mixture may improve the reaction rate.[4]

  • Safety: Palladium on carbon is flammable, especially when dry and saturated with hydrogen.[5][8] Always handle it in an inert atmosphere when dry and never allow the filter cake to dry completely during work-up.[8] Hydrogen gas is explosive; ensure proper ventilation and avoid ignition sources.[5]

References

Z-Arg-OH in Enzyme Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzyloxycarbonyl-L-arginine (Z-Arg-OH) is a critical building block in the synthesis of peptide-based enzyme inhibitors. The benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino function of arginine allows for precise and controlled peptide couplings, preventing unwanted side reactions. This strategy is fundamental in the development of potent and selective inhibitors for various enzyme classes, including cysteine proteases (cathepsins and calpains), serine proteases, and arginase. The guanidino group of the arginine side chain is often crucial for inhibitor binding, mimicking the natural substrate and interacting with key residues in the enzyme's active site.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of enzyme inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Enzyme Inhibitor Synthesis

This compound is a versatile precursor for a range of peptidic and peptidomimetic inhibitors targeting enzymes implicated in numerous pathologies.

Cathepsin B and L Inhibitors

Cathepsins are lysosomal cysteine proteases that play significant roles in protein turnover. Their dysregulation is linked to cancer progression, inflammatory disorders, and neurodegenerative diseases. Peptidic inhibitors incorporating arginine are effective due to the substrate specificity of these enzymes.

Calpain Inhibitors

Calpains are calcium-activated neutral cysteine proteases involved in signal transduction and cellular homeostasis. Their overactivation is associated with neurodegeneration, cardiovascular diseases, and cataract formation. Dipeptide aldehydes and ketoamides containing arginine have shown potent inhibitory activity against calpains.

Arginase Inhibitors

Arginase is a manganese-containing enzyme that hydrolyzes L-arginine to L-ornithine and urea. It competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. Inhibition of arginase is a therapeutic strategy for cardiovascular diseases and cancer by modulating nitric oxide levels and immune responses.

Serine Protease Inhibitors

Serine proteases are a large family of enzymes with diverse physiological roles, including digestion, blood coagulation, and immunity. Inhibitors containing arginine are of interest, particularly for targeting trypsin-like serine proteases that preferentially cleave after basic amino acid residues.

Quantitative Inhibitor Data

The following tables summarize the inhibitory activities of selected compounds synthesized using arginine-based precursors.

Inhibitor ClassTarget EnzymeInhibitor ExampleIC50KiReference
Dipeptide NitrileCathepsin BZ-Phe-Arg-NH-CH2CN derivative-7 nM[1]
Dipeptide NitrileCathepsin BBiphenyl-coupled dipeptide nitrile-< 130 nM[2]
ThiocarbazateCathepsin LSID 2668150956 nM0.89 nM
Dipeptide AldehydeCalpain 25-Formyl-pyrrole dipeptide aldehyde25 nM-[2]
α-KetoamideCalpain 1Peptidomimetic α-ketoamide (1c)78 nM-[3]
PeptidomimeticCalpainCompound 3 (α,α'-diethylglycine at P2)-0.08 µM[4]
Boronic Acid AnalogArginase ICompound 112.6 nM-[5]
Boronic Acid AnalogArginase IICompound 1114 nM-[5]
Natural Amino AcidArginase I (human)L-homoarginine8.14 mM6.1 mM[6]
Natural Amino AcidArginase II (human)L-homoarginine2.52 mM1.73 mM[6]

Note: The synthesis of these inhibitors often involves multi-step procedures where this compound or a similarly protected arginine derivative is a key starting material or intermediate.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Inhibitor Precursor (e.g., Z-Arg-Phe-OH)

This protocol outlines the manual synthesis of a Z-protected dipeptide on a solid support resin, which can be a precursor for various inhibitors.

Materials:

  • Fmoc-Phe-Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture for 15-20 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).

  • Cleavage from Resin:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude Z-Arg-Phe-OH dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Dipeptide Aldehyde Calpain Inhibitor (Conceptual Workflow)

This protocol outlines a general strategy for converting a Z-protected dipeptide into a dipeptide aldehyde inhibitor.

Workflow:

  • Dipeptide Synthesis: Synthesize the Z-protected dipeptide (e.g., Z-Arg-Leu-OH) using either solid-phase or solution-phase peptide synthesis as described in general peptide chemistry protocols.

  • Reduction to Alcohol: Reduce the C-terminal carboxylic acid of the dipeptide to a primary alcohol. This can be achieved using reducing agents like borane-tetrahydrofuran (B86392) complex (Boc-protected amino acids are often used in this step to avoid reduction of the Z-group, which is then added later).

  • Oxidation to Aldehyde: Perform a mild oxidation of the primary alcohol to the corresponding aldehyde. A common method is the Dess-Martin periodinane oxidation.

    • Dissolve the dipeptide alcohol in DCM.

    • Add Dess-Martin periodinane (1.05 equivalents) and stir at room temperature for 1-2 hours.

    • Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with an organic solvent and purify by column chromatography.

Protocol 3: Cathepsin B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against human cathepsin B.[7][8]

Materials:

  • Human Cathepsin B (recombinant)

  • Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.0

  • Fluorogenic Substrate: Z-Arg-Arg-AMC (Nα-CBZ-Arginyl-Arginine-7-amido-4-methylcoumarin)[8]

  • Inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Enzyme Activation: Dilute Cathepsin B in the assay buffer and pre-incubate at 37°C for 10-15 minutes to ensure the active site cysteine is reduced.

  • Assay Preparation:

    • Add 50 µL of assay buffer to each well of the microplate.

    • Add serial dilutions of the test inhibitor in DMSO to the wells (final DMSO concentration should be <1%). Include a no-inhibitor control.

    • Add 25 µL of the activated enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution (e.g., 20 µM final concentration) in the assay buffer.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in the fluorometer and measure the increase in fluorescence over time (kinetic mode) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • To determine the Ki, perform the assay at different substrate concentrations.

Signaling Pathways and Experimental Workflows

Cathepsin B in Apoptosis

Cathepsin B, when released from the lysosome into the cytosol, can participate in the apoptotic cascade. It can act both upstream and downstream of caspases, for instance, by cleaving Bid to truncated Bid (tBid), which then translocates to the mitochondria to induce cytochrome c release.

CathepsinB_Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α) Lysosome Lysosome Apoptotic_Stimulus->Lysosome LMP Caspase_8 Caspase-8 Apoptotic_Stimulus->Caspase_8 Cathepsin_B_Cytosolic Cathepsin B Lysosome->Cathepsin_B_Cytosolic Release Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bid Bid Caspase_8->Bid Cleavage Caspase_3 Caspase-3 Apoptosis Apoptosis Caspase_3->Apoptosis Cathepsin_B_Lysosomal Cathepsin B Cathepsin_B_Cytosolic->Caspase_3 Direct Activation Cathepsin_B_Cytosolic->Bid Cleavage tBid tBid tBid->Mitochondrion Translocation Cytochrome_c->Caspase_3 Activation

Caption: Cathepsin B's role in the apoptotic signaling pathway.

Calpain Activation and Signaling

Elevated intracellular calcium levels lead to the activation of calpains, which then cleave a variety of substrates, impacting cytoskeleton integrity and signal transduction pathways, often leading to cell death in pathological conditions.

Calpain_Activation Cellular_Stress Cellular Stress (e.g., Ischemia, Excitotoxicity) Ca_Influx Ca²⁺ Influx Cellular_Stress->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calpain_Inactive Inactive Calpain Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active Activation Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Tau) Calpain_Active->Cytoskeletal_Proteins Cleavage Signaling_Proteins Signaling Proteins (e.g., Kinases, Phosphatases) Calpain_Active->Signaling_Proteins Cleavage Cytoskeletal_Degradation Cytoskeletal Degradation Dysregulated_Signaling Dysregulated Signaling Cell_Death Cell Death Cytoskeletal_Degradation->Cell_Death Dysregulated_Signaling->Cell_Death Arginine_Metabolism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine L-Ornithine Arginase->L_Ornithine Urea Urea Arginase->Urea Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide L_Citrulline L-Citrulline NOS->L_Citrulline Polyamines Polyamines L_Ornithine->Polyamines Proline Proline L_Ornithine->Proline Cell_Proliferation Cell Proliferation Polyamines->Cell_Proliferation Proline->Cell_Proliferation Vasodilation Vasodilation Nitric_Oxide->Vasodilation Inhibitor_Workflow Start Start: this compound Synthesis Peptide Synthesis (SPPS or Solution Phase) Start->Synthesis Modification Warhead/Modification (e.g., Aldehyde, Ketoamide) Synthesis->Modification Purification Purification (RP-HPLC) Modification->Purification Characterization Characterization (MS, NMR) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay (IC50, Ki determination) Characterization->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Lead Compound Lead_Optimization->End

References

Application Notes and Protocols: Utilizing Z-Arg-OH for the Study of Enzyme-Substrate Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Z-L-arginine (Z-Arg-OH) is a chemically modified amino acid derivative that serves as a valuable tool in the study of enzyme-substrate interactions, particularly within the realm of proteases. The benzyloxycarbonyl (Z) group attached to the alpha-amino group of arginine provides a stable protecting group, preventing unwanted side reactions during peptide synthesis and allowing for controlled enzymatic studies.[1] This modification makes this compound and its derivatives effective probes for investigating the activity and inhibition of enzymes that recognize and cleave at arginine residues, such as caspases, cathepsins, and trypsin. These enzymes play critical roles in a variety of physiological and pathological processes, including apoptosis, inflammation, and cancer progression, making them key targets for therapeutic intervention.

This document provides detailed application notes and experimental protocols for utilizing this compound to study its interactions with key proteases. It is intended to guide researchers in designing and executing experiments to elucidate enzyme kinetics, inhibition profiles, and the role of these enzymes in signaling pathways.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

Table 1: Inhibitory Activity of this compound Derivatives against Cathepsin B

CompoundTarget EnzymeIC50 (nM) at pH 7.2IC50 (nM) at pH 4.6Reference
Z-Arg-Lys-AOMKHuman Cathepsin B201500[2]
Z-Arg-Lys-AOMKMouse Cathepsin B252500[3]
Z-Glu-Lys-AOMKHuman Cathepsin B23007900[2]

Table 2: Kinetic Parameters for Trypsin with Arginine-based Substrates

SubstrateEnzymeKm (app) (x 10⁻³ M) at pH 8.0kcat (sec⁻¹) at pH 8.0Reference
Nα-benzoyl-L-arginamideTrypsin2.52.8[4]
Nα-benzoyl-L-lysinamideTrypsin4.61.9[4]
Nα-benzoyl-S-2-aminoethyl-L-cysteinamideTrypsin4.30.33[4]

Table 3: Inhibitory Constants of Peptide-based Inhibitors for Caspases

InhibitorTarget EnzymeKi (nM)Reference
Ac-DEVD-CHOCaspase-30.2[3]
Ac-DEVD-CHOCaspase-70.3[3]
Z-VAD(OH)-FMKPan-caspaseNot specified (irreversible)[3]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay Using this compound

This protocol provides a general framework for determining the inhibitory effect of this compound on a target protease.

Materials:

  • Purified target enzyme (e.g., Trypsin, Cathepsin B)

  • This compound

  • Appropriate chromogenic or fluorogenic substrate for the target enzyme (e.g., Nα-Benzoyl-L-arginine p-nitroanilide for trypsin, Z-Arg-Arg-AMC for Cathepsin B)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • DMSO (for dissolving this compound if necessary)

Procedure:

  • Prepare Solutions:

    • Dissolve the purified enzyme in assay buffer to a working concentration.

    • Prepare a stock solution of this compound in DMSO or assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the substrate in an appropriate solvent and then dilute to a working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (test wells) or solvent control (control wells).

      • Enzyme solution.

    • Mix gently and pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Collection:

    • Immediately place the microplate in the plate reader and measure the absorbance or fluorescence at regular intervals for a set period. The wavelength will depend on the substrate used (e.g., 405 nm for p-nitroanilide substrates).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

    • Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity, by fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_reagents Add Buffer, this compound, and Enzyme to Plate prep_enzyme->add_reagents prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Activity add_substrate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for a general enzyme inhibition assay.

Protocol 2: Caspase-3 Activity Assay

This protocol is adapted for measuring the activity of caspase-3, a key executioner caspase in apoptosis, and can be modified to assess the inhibitory potential of this compound.

Materials:

  • Cell lysate from apoptotic and control cells

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA) or fluorometric substrate (e.g., Ac-DEVD-AMC)

  • This compound

  • Caspase assay buffer

  • Lysis buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Induction of Apoptosis:

    • Culture cells to the desired density.

    • Induce apoptosis using a known agent (e.g., staurosporine). Include a non-induced control.

  • Preparation of Cell Lysates:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in chilled lysis buffer and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Caspase-3 Assay:

    • In a 96-well plate, add the following to each well:

      • Cell lysate (from apoptotic or control cells).

      • Caspase assay buffer.

      • This compound at various concentrations (for inhibition studies) or solvent control.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Add the caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC) to each well.

  • Data Collection:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at Ex/Em = 360/460 nm (for AMC substrate).

  • Data Analysis:

    • Compare the signal from the apoptotic cell lysate with the control lysate to determine the fold-increase in caspase-3 activity.

    • For inhibition studies, calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

G induce_apoptosis Induce Apoptosis in Cells prepare_lysate Prepare Cell Lysates induce_apoptosis->prepare_lysate setup_assay Set up Assay: Lysate + Buffer + this compound prepare_lysate->setup_assay add_substrate Add Caspase-3 Substrate setup_assay->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Signal (Absorbance or Fluorescence) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis z_arg_oh This compound z_arg_oh->caspase3 Inhibition

References

Application Notes and Protocols for the Incorporation of Z-Arg-OH in Unnatural Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Nα-Z-L-Arginine (Z-Arg-OH) in unnatural peptide synthesis. This document outlines the applications of arginine-rich peptides, details the synthetic challenges, and provides step-by-step protocols for synthesis, purification, and analysis.

Introduction to this compound and Arginine-Rich Peptides

Nα-Z-L-Arginine (this compound) is an L-arginine amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group.[1][2] This protecting group is stable under various coupling conditions and can be removed by methods such as catalytic hydrogenolysis (H₂/Pd) or strong acids like HBr in acetic acid, making it a valuable tool in peptide synthesis.[1][3]

The incorporation of arginine, a positively charged amino acid, into peptides confers unique biological properties. Arginine-rich peptides are of significant interest in drug development due to their diverse applications, including:

  • Antimicrobial Peptides (AMPs): The cationic nature of the arginine side chain is crucial for interacting with and disrupting the negatively charged membranes of bacteria, leading to cell death.[4]

  • Cell-Penetrating Peptides (CPPs): The guanidinium (B1211019) group of arginine facilitates the translocation of peptides and their conjugated cargo across cell membranes, enabling the delivery of therapeutics into cells.[4]

  • Neuroprotective Agents: Cationic arginine-rich peptides have shown neuroprotective properties through various mechanisms, including the antagonism of calcium influx and reduction of oxidative stress.[1]

Challenges in Synthesizing Arginine-Rich Peptides

The synthesis of peptides containing arginine presents several challenges:

  • Steric Hindrance: The bulky guanidinium side chain of arginine, even when protected, can impede coupling reactions, potentially leading to lower yields.

  • Side Reactions: The highly basic and nucleophilic guanidinium group requires robust protection to prevent unwanted side reactions during synthesis.[1]

  • Aggregation: Arginine-rich sequences are prone to aggregation on the solid support, which can hinder reagent access and lead to incomplete reactions.

Experimental Protocols

This section provides detailed protocols for the solid-phase peptide synthesis (SPPS) of an illustrative arginine-rich peptide using this compound as the N-terminal residue. The following protocol utilizes the widely adopted Fmoc/tBu strategy.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., a short CPP)

This protocol outlines the manual synthesis of a model cell-penetrating peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

Workflow for SPPS of an Arginine-Rich Peptide

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Z_Arg_Coupling This compound Coupling Final_Deprotection->Z_Arg_Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Z_Arg_Coupling->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for the solid-phase synthesis of a peptide with an N-terminal this compound.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal this compound Coupling:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Couple this compound using the same coupling procedure as in step 3.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary (Illustrative)

The following table provides an example of the expected yield and purity for the synthesis of a model 10-amino acid arginine-rich peptide.

ParameterResult
Peptide SequenceZ-Arg-Gly-Phe-Phe-Arg-Arg-Gly-Phe-Arg-Gly-NH₂
Molecular Weight (Theoretical)~1500 Da
Synthesis Scale0.1 mmol
Crude Peptide Yield~70-80%
Purity after RP-HPLC>95%
Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in deionized water).

  • Filter the solution through a 0.45 µm filter.

  • Inject the filtered solution onto a preparative C18 HPLC column.

  • Elute the peptide using a linear gradient of Solvent B (0.1% TFA in acetonitrile) over 60 minutes.

  • Monitor the elution profile at 210-220 nm.[5]

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with >95% purity and lyophilize to obtain the pure peptide.[6]

Peptide Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Procedure:

  • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the theoretical molecular weight to confirm the identity of the peptide. Peptides containing arginine can give characteristic peak patterns in mass spectrometry.[7]

Biological Applications and Signaling Pathways

Arginine-rich peptides, particularly CPPs, are known to internalize into cells through various mechanisms, with macropinocytosis being a significant pathway.[4][8][9]

Macropinocytosis Induction by Arginine-Rich Peptides

The binding of cationic arginine-rich peptides to negatively charged proteoglycans on the cell surface can trigger a signaling cascade that leads to macropinocytosis.[8][9]

Signaling Pathway of Arginine-Rich Peptide-Induced Macropinocytosis

Macropinocytosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ARP Arginine-Rich Peptide Proteoglycan Heparan Sulfate Proteoglycans ARP->Proteoglycan Binding Rac1 Rac1 Activation Proteoglycan->Rac1 Signal Transduction Actin Actin Reorganization (Membrane Ruffling) Rac1->Actin Macropinosome Macropinosome Formation & Internalization Actin->Macropinosome

Caption: Simplified signaling pathway of macropinocytosis induced by arginine-rich peptides.

Piezo1/Integrin β1 Signaling Axis in CPP Delivery

Recent studies have shown that arginine-rich peptides can enhance their own tumor-targeted delivery through a positive feedback loop involving the Piezo1 and integrin β1 signaling axis.

Piezo1/Integrin β1 Positive Feedback Loop

Piezo1_Integrin_Pathway ARP Arginine-Rich Peptide (R11) Membrane_Fusion Increased Membrane Fusion ARP->Membrane_Fusion Piezo1 Piezo1 Activation Membrane_Fusion->Piezo1 Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx Integrin_Endocytosis Enhanced Integrin β1- mediated Endocytosis Ca_Influx->Integrin_Endocytosis Uptake Increased Peptide Uptake Integrin_Endocytosis->Uptake Uptake->ARP Positive Feedback

Caption: Positive feedback loop involving Piezo1 and integrin β1 enhancing arginine-rich peptide uptake.

Conclusion

The incorporation of this compound and other arginine derivatives is a powerful strategy for the synthesis of unnatural peptides with enhanced biological activities. While the synthesis of arginine-rich peptides presents challenges, the protocols and understanding of the underlying biological mechanisms outlined in these application notes provide a solid foundation for researchers in the field of peptide chemistry and drug development. Careful optimization of synthesis and purification protocols is key to obtaining high-purity peptides for research and therapeutic applications.

References

Application Notes: Z-Arg-OH as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine, a positively charged amino acid at neutral pH, plays a pivotal role in numerous physiological and pathophysiological processes.[1][2] Its guanidinium (B1211019) group is fundamental to molecular recognition, forming strong ionic and hydrogen-bonding interactions, particularly with carboxylate moieties of aspartate or glutamate (B1630785) residues in proteins.[1][2][3] This makes arginine a key component in protein-protein, protein-DNA, and protein-RNA interactions.[3]

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and potency.[1][4] Due to the biological importance of arginine, the development of arginine mimetics is a cornerstone of modern drug design. Nα-Z-L-Arginine (Z-Arg-OH), a derivative of L-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, serves as a fundamental building block in the synthesis of these peptidomimetics.[5] This protecting group prevents unwanted side reactions during peptide coupling, enabling the controlled construction of complex molecules.[5] These resulting peptidomimetics have found applications as inhibitors of trypsin-like serine proteases (e.g., thrombin, factor Xa), nitric oxide synthases (NOS), and as antagonists for integrin receptors, which are crucial in treating blood-coagulation disorders and other diseases.[1][2]

Physicochemical Properties of this compound

This compound is a white powder that serves as a protected form of the amino acid L-arginine for use in peptide synthesis.[5] The benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino position is stable under various reaction conditions but can be removed when needed, typically via catalytic hydrogenolysis or certain acidic conditions.[5]

PropertyValueSource
Synonyms Nα-Z-L-Arginine, N2-Carbobenzyloxy-L-arginine
CAS Number 1234-35-1
Molecular Formula C₁₄H₂₀N₄O₄[5]
Molecular Weight 308.33 g/mol
Appearance Powder
Optical Activity [α]20/D −9±1°, c = 5% in 1 M HCl
Storage Temperature 2-8°C[6]
Primary Application Solution-phase peptide synthesis[6]

Arginine Protection Strategies in Peptide Synthesis

While this compound is suitable for solution-phase synthesis, solid-phase peptide synthesis (SPPS) often requires protection of the arginine side-chain's highly basic guanidinium group to prevent side reactions.[5][7] The choice of protecting group is critical and depends on the overall synthetic strategy (e.g., Fmoc or Boc).

Protecting GroupPositionStrategyCleavage ConditionComments
Z (Cbz) α-AminoBoc & FmocH₂/Pd, HBr/AcOH, HFStandard N-terminal protection.[5][8]
Boc α-AminoBocTFAStandard for Boc-based SPPS.[9]
Fmoc α-AminoFmoc20% Piperidine (B6355638) in DMFStandard for Fmoc-based SPPS.[9]
Pbf Side-ChainFmocTFAStandard for Fmoc-Arg; less likely to modify Tryptophan during cleavage than Pmc.[8][10]
Pmc Side-ChainFmocTFAStandard for Fmoc-Arg.[8]
Mtr Side-ChainFmocTFA (harsher)Best suited for small peptides with a single Arg residue.[8]
(Z)₂ Side-ChainBoc & FmocHydrogenolysisOffers robust protection for the guanidinium group.[7][10]

Applications in Peptidomimetic Drug Design

The incorporation of this compound or its side-chain protected derivatives is a key strategy for developing therapeutics that target enzymes with a preference for arginine residues.

  • Enzyme Inhibition: Many enzymes, particularly trypsin-like serine proteases involved in blood coagulation, have a specificity pocket that accommodates an arginine residue.[1] Peptidomimetics containing an arginine mimetic can act as potent and selective inhibitors.

  • Nitric Oxide Synthase (NOS) Modulation: Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by NOS.[2][11] Arginine mimetics are developed as inhibitors of NOS isoforms to study their roles in various diseases and for potential therapeutic use.[1]

  • Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are known for their ability to cross cell membranes.[3] Incorporating D-amino acid versions, such as those derived from Z-D-Arg-OH, can enhance peptide stability against enzymatic degradation, improving their potential as drug delivery vectors.[7][12]

Key Biological Pathways Involving Arginine

Nitric Oxide Synthesis Pathway

Arginine is the direct substrate for Nitric Oxide Synthase (NOS) in the production of nitric oxide (NO), a crucial signaling molecule in vascular health and neurotransmission.[11][13]

G cluster_NOS NOS Catalysis cluster_inputs Cofactors cluster_outputs Byproducts Arg L-Arginine NOS Nitric Oxide Synthase (NOS) Arg->NOS Cit L-Citrulline NO Nitric Oxide (NO) NOS->Cit NOS->NO NADP NADP+ NOS->NADP NADPH NADPH + H+ NADPH->NOS e- O2 O₂ O2->NOS

Caption: The enzymatic conversion of L-Arginine to L-Citrulline and Nitric Oxide by NOS.

Arginine-Mediated mTOR Signaling

Arginine is a key signaling molecule that can directly activate the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism.[11]

G Arg Extracellular Arginine Transporter SLC Transporters (e.g., SLC38A9) Arg->Transporter mTORC1 mTORC1 Activation Transporter->mTORC1 Activates Downstream Downstream Effects mTORC1->Downstream Effect1 Protein Synthesis Downstream->Effect1 Effect2 Lipid Synthesis Downstream->Effect2 Effect3 Nucleotide Synthesis Downstream->Effect3

Caption: Simplified pathway of arginine-dependent activation of the mTORC1 signaling complex.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Arginine-Containing Peptidomimetic

This protocol outlines the manual synthesis of a short peptide containing an arginine residue using the Fmoc/tBu strategy, which is common for modern SPPS. Note that a side-chain protected arginine, such as Fmoc-Arg(Pbf)-OH, is used instead of this compound for compatibility with Fmoc chemistry and to prevent side-chain reactions.[10][14]

Materials:

  • Rink Amide resin[15]

  • Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH)[14]

  • Dimethylformamide (DMF)[15]

  • Dichloromethane (DCM)[16]

  • Deprotection solution: 20% piperidine in DMF[14][16]

  • Coupling reagents: HBTU, HOBt (or OxymaPure), N,N-Diisopropylethylamine (DIEA)[15][16]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[14]

  • Cold diethyl ether[14]

  • SPPS reaction vessel[15]

Workflow Diagram:

G Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Loop Repeat steps 2-5 for each amino acid Wash2->Loop Loop->Deprotect Next cycle FinalDeprotect 6. Final Fmoc Deprotection Loop->FinalDeprotect Final amino acid Wash3 7. Final Washing (DMF, DCM) FinalDeprotect->Wash3 Cleave 8. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Precipitate 9. Precipitation (Cold Ether) Cleave->Precipitate End Purify & Analyze (HPLC, MS) Precipitate->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Methodology:

  • Resin Preparation: Place the Rink Amide resin in the reaction vessel and swell in DMF for 30-60 minutes.[15]

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes.[14][16]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (3-5 times) to prepare for coupling.[16]

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH, 3 equiv.), HBTU (2.9 equiv.), and HOBt (3 equiv.) in DMF.

    • Add DIEA (6 equiv.) to activate the amino acid solution (color should turn yellow).

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. A Kaiser test can be performed to monitor reaction completion.

  • Repeat Synthesis Cycle: After coupling, drain the solution and wash the resin with DMF (3-5 times). Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[9]

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash thoroughly (Step 3).

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (like Pbf).[14]

  • Peptide Precipitation and Recovery:

    • Filter the cleavage solution to separate it from the resin beads.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[14]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum. The product is now ready for purification (e.g., by HPLC) and characterization (e.g., by Mass Spectrometry).[16]

Representative Data

The efficacy of a synthesized peptidomimetic is typically evaluated through biochemical assays. For enzyme inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key metric.

CompoundTarget EnzymeDescriptionIC₅₀ (nM)
Peptidomimetic A ThrombinArginine-mimetic targeting the S1 pocket15.2
Peptidomimetic B Factor XaNon-covalent inhibitor with Arg-mimetic8.7
Peptidomimetic C nNOSL-Arginine competitive inhibitor45.3
Parent Peptide ThrombinNatural peptide substrate analogue250.6

Note: This table contains representative, not experimental, data to illustrate how results are typically presented.

Conclusion

This compound and its side-chain protected analogues are indispensable tools in the field of drug discovery and chemical biology.[5] They provide a robust framework for constructing peptidomimetics that can modulate the activity of a wide range of biological targets with high specificity and enhanced therapeutic properties. The protocols and strategies outlined here provide a foundation for researchers to leverage the unique chemical properties of arginine in the rational design of novel therapeutics.

References

Application Notes and Protocols for the Solution-Phase Coupling of Z-Arg-OH using HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between a protected amino acid and an amine component is a fundamental step in peptide synthesis. For arginine-containing peptides, the use of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH) is a common strategy to prevent undesired side reactions at the alpha-amino group. The selection of an appropriate coupling reagent is critical to ensure high efficiency, minimize racemization, and facilitate purification. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used uronium-based coupling reagent that promotes rapid amide bond formation with low levels of epimerization, making it a suitable choice for the coupling of this compound in solution-phase synthesis.[1][2]

These application notes provide a detailed experimental procedure for the coupling of this compound with an amino acid ester in a solution-phase reaction mediated by HBTU. The protocol covers the activation of the carboxylic acid, the coupling reaction, and the subsequent work-up and purification of the resulting dipeptide.

Data Presentation

While specific quantitative data for the solution-phase coupling of this compound using HBTU is not extensively documented in comparative studies, the general performance of HBTU suggests high yields. The following table provides a summary of expected outcomes based on the established effectiveness of HBTU with similar amino acids and coupling conditions.[3]

ParameterExpected OutcomeNotes
Typical Yield HighHBTU is known for its high coupling efficiency.[1][3]
Reaction Rate FastThe reaction is typically complete within a few hours at room temperature.[4]
Risk of Racemization LowThe use of HBTU, often in conjunction with HOBt, effectively suppresses racemization.[2][4]
Purity (crude) Good to HighThe efficiency of the reaction often leads to a relatively clean crude product.
Purity (purified) >95%Achievable with standard purification techniques like column chromatography or recrystallization.

Experimental Protocols

Materials and Reagents
  • This compound (Nα-benzyloxycarbonyl-L-arginine)

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl, H-Leu-OMe·HCl)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane (B109758)/methanol (B129727) mixtures)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Procedure

This protocol describes the coupling of this compound with a generic amino acid ester hydrochloride.

1. Preparation of the Amine Component (Free-Basing):

1.1. In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.

1.2. Add DIPEA (1.0 equivalent) to the solution to neutralize the hydrochloride and generate the free amine.

1.3. Stir the solution at room temperature for 15-20 minutes.

2. Activation of this compound and Coupling:

2.1. In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.

2.2. Add DIPEA (2.0 equivalents) to the solution. The first equivalent deprotonates the carboxylic acid of this compound, and the second acts as a base for the coupling reaction.

2.3. Stir the activation mixture at room temperature for 10-15 minutes. A slight color change may be observed.

2.4. Add the solution of the free amine (from step 1.3) to the activated this compound solution.

2.5. Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

3. Work-up and Purification:

3.1. Once the reaction is complete (as indicated by TLC, showing consumption of the starting materials), pour the reaction mixture into a separatory funnel containing ethyl acetate.

3.2. Wash the organic phase sequentially with:

  • 1 M HCl (2 x) to remove unreacted DIPEA.
  • Saturated NaHCO₃ solution (2 x) to remove unreacted this compound.
  • Brine (1 x) to remove residual water.

3.3. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the pure product.

Mandatory Visualization

experimental_workflow cluster_amine_prep Amine Preparation cluster_acid_activation Acid Activation & Coupling cluster_workup Work-up & Purification amine_hcl Amino Acid Ester HCl add_dmf_amine Dissolve in DMF amine_hcl->add_dmf_amine add_dipea_amine Add DIPEA (1 eq) add_dmf_amine->add_dipea_amine free_amine Free Amine Solution add_dipea_amine->free_amine coupling Coupling Reaction (2-4 hours) free_amine->coupling z_arg_oh This compound add_dmf_acid Dissolve in DMF z_arg_oh->add_dmf_acid hbtu HBTU hbtu->add_dmf_acid add_dipea_acid Add DIPEA (2 eq) add_dmf_acid->add_dipea_acid activated_acid Activated this compound add_dipea_acid->activated_acid activated_acid->coupling crude_mixture Crude Reaction Mixture coupling->crude_mixture extraction Aqueous Extraction (HCl, NaHCO₃, Brine) crude_mixture->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification pure_product Pure Dipeptide purification->pure_product

Caption: Workflow for this compound and HBTU coupling.

Signaling Pathways and Logical Relationships

The chemical transformation follows a well-established pathway for amide bond formation using uronium-based coupling reagents.

signaling_pathway Z_Arg_OH This compound (Carboxylic Acid) Carboxylate Z-Arg-O⁻ (Carboxylate Anion) Z_Arg_OH->Carboxylate Deprotonation DIPEA1 DIPEA (Base) Active_Ester OBt Active Ester Carboxylate->Active_Ester Activation HBTU HBTU HBTU->Active_Ester Tetramethylurea Tetramethylurea (Byproduct) Active_Ester->Tetramethylurea Formation of Dipeptide Z-Arg-NH-R (Protected Dipeptide) Active_Ester->Dipeptide Nucleophilic Attack Amine R-NH₂ (Amine Component) Amine->Dipeptide HOBt_byproduct HOBt Dipeptide->HOBt_byproduct Release of

Caption: HBTU activation and coupling mechanism.

References

Application Notes and Protocols for the Activation of Z-Arg-OH with Carbodiimides (DCC/DIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. The activation of the carboxylic acid group of an N-protected amino acid is a critical step to facilitate this bond formation with the amino group of another amino acid or peptide. Nα-Cbz-L-arginine (Z-Arg-OH) is a commonly used building block in the synthesis of peptides containing arginine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely employed as coupling reagents to activate the carboxylic acid of this compound for peptide bond formation.

These application notes provide detailed protocols and a comparative overview of the activation of this compound using DCC and DIC, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions.

Mechanism of Activation

The activation of this compound by carbodiimides proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with a nucleophile, such as the amino group of another amino acid, to form the desired amide bond. The carbodiimide (B86325) is consumed in the reaction, forming a urea (B33335) byproduct.

The use of additives like HOBt is crucial in carbodiimide-mediated coupling reactions. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions compared to the O-acylisourea itself. This two-step activation process generally leads to higher yields and purer products.

Carbodiimide Selection: DCC vs. DIC

The choice between DCC and DIC often depends on the synthetic strategy, particularly the intended purification method.

  • DCC (N,N'-dicyclohexylcarbodiimide): DCC is a waxy, low-melting-point solid. Its primary advantage in solution-phase synthesis is that the byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most common organic solvents and can be easily removed by filtration.[1][2] This simplifies the purification of the desired peptide product.

  • DIC (N,N'-diisopropylcarbodiimide): DIC is a liquid, which can be more convenient to handle than the solid DCC. The byproduct of DIC activation, N,N'-diisopropylurea (DIU), is soluble in many organic solvents.[2][3] This makes DIC a preferred choice for solid-phase peptide synthesis (SPPS), where the soluble byproduct can be easily washed away from the resin-bound peptide.[3] In solution-phase synthesis, the removal of DIU can be more challenging and may require chromatographic purification.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the activation of this compound with DCC and DIC in solution-phase peptide synthesis. Please note that actual yields may vary depending on the specific amino acid being coupled to this compound and the reaction scale.

Table 1: Reagent Stoichiometry for this compound Activation

ReagentMolar Equivalents (vs. This compound)Purpose
This compound1.0N-protected amino acid
Amino Acid Ester (e.g., H-Gly-OMe·HCl)1.0Nucleophile
DCC or DIC1.1 - 1.2Activating agent
HOBt1.1 - 1.2Additive to suppress racemization and improve yield
Tertiary Base (e.g., NMM or DIEA)1.0To neutralize the hydrochloride salt of the amino acid ester

Table 2: Comparison of DCC and DIC for this compound Coupling

ParameterDCCDIC
Physical Form Waxy SolidLiquid
Byproduct N,N'-dicyclohexylurea (DCU)N,N'-diisopropylurea (DIU)
Byproduct Solubility Insoluble in most organic solventsSoluble in most organic solvents
Primary Application Solution-phase peptide synthesisSolid-phase peptide synthesis
Purification Method Filtration to remove DCUChromatography or extraction to remove DIU
Typical Yields Good to excellent, depending on substrateGood to excellent, depending on substrate

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound with a model amino acid ester using both DCC/HOBt and DIC/HOBt methods.

Protocol 1: Solution-Phase Peptide Coupling of this compound with Glycine Methyl Ester using DCC/HOBt

This protocol describes the synthesis of Z-Arg-Gly-OMe.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • To this solution, add H-Gly-OMe·HCl (1.0 eq) and the tertiary base (NMM or DIEA) (1.0 eq) to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude Z-Arg-Gly-OMe can be further purified by recrystallization or column chromatography.

Expected Yield: 70-85%

Protocol 2: Solution-Phase Peptide Coupling of this compound with Alanine Methyl Ester using DIC/HOBt

This protocol describes the synthesis of Z-Arg-Ala-OMe.

Materials:

  • This compound

  • Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add H-Ala-OMe·HCl (1.0 eq) and the tertiary base (NMM or DIEA) (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add DIC (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, containing the soluble diisopropylurea (DIU), will require purification by flash column chromatography on silica (B1680970) gel.

Expected Yield: 65-80%

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Carbodiimide Activation of this compound cluster_activation Activation Pathway cluster_coupling Coupling Reaction This compound This compound O-Acylisourea O-Acylisourea Intermediate This compound->O-Acylisourea + Carbodiimide Carbodiimide DCC or DIC HOBt_Ester HOBt-Active Ester O-Acylisourea->HOBt_Ester + HOBt N-Acylurea N-Acylurea (Side Product) O-Acylisourea->N-Acylurea Rearrangement Dipeptide Z-Arg-Dipeptide O-Acylisourea->Dipeptide + Amino Acid (Direct) HOBt HOBt HOBt_Ester->Dipeptide + Amino Acid Amino_Acid Amino Acid Nucleophile Urea Urea Byproduct (DCU or DIU)

Caption: Carbodiimide activation of this compound and subsequent peptide coupling.

G Experimental Workflow for Solution-Phase Coupling cluster_dcc DCC Pathway cluster_dic DIC Pathway Start Start Dissolve Dissolve this compound, HOBt, and Amino Acid Ester Start->Dissolve Neutralize Add Tertiary Base Dissolve->Neutralize Cool Cool to 0°C Neutralize->Cool Add_Carbodiimide Add DCC or DIC Solution Cool->Add_Carbodiimide React React for 4-24h at Room Temperature Add_Carbodiimide->React Monitor Monitor by TLC React->Monitor Workup Reaction Workup Monitor->Workup Filter_DCU Filter to Remove Insoluble DCU Workup->Filter_DCU Chromatography Column Chromatography to Remove Soluble DIU Workup->Chromatography Purify Purification End End Purify->End Filter_DCU->Purify Chromatography->Purify

Caption: Workflow for solution-phase peptide synthesis using DCC or DIC.

Potential Side Reactions

While carbodiimide activation is a robust method, several side reactions can occur, potentially reducing the yield and purity of the desired peptide.

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[1] The use of HOBt significantly mitigates this side reaction by rapidly converting the O-acylisourea to the more stable HOBt-active ester.

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the alpha-carbon. This is a significant concern in peptide synthesis. The addition of HOBt is a standard practice to suppress racemization.[2][3]

  • Guanidino Group Modification: The guanidino side chain of arginine is nucleophilic and can potentially react with the activated carboxylic acid, leading to side products. While the Z-group on the alpha-amino group provides protection, the guanidino group is typically left unprotected in this compound. Careful control of reaction conditions and the use of additives can help minimize these side reactions. In some cases, protecting the guanidino group with a group like tosyl (Tos) may be necessary for complex syntheses.[2]

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

    • Check the quality and purity of the this compound and other reagents.

    • Increase the reaction time or consider a double coupling.

  • Presence of Byproducts:

    • For DCC reactions, ensure complete removal of DCU by thorough filtration and washing.

    • For DIC reactions, optimize the chromatographic separation to effectively remove DIU.

    • The presence of N-acylurea suggests that the reaction of the active intermediate with HOBt or the amine is too slow. Consider adjusting the stoichiometry or temperature.

  • Racemization:

    • Always use an additive like HOBt.

    • Maintain low temperatures during the activation and coupling steps.

    • Avoid the use of strong, non-hindered bases.

Conclusion

The activation of this compound with carbodiimides like DCC and DIC is a fundamental and widely used strategy in peptide synthesis. The choice between DCC and DIC is primarily dictated by the synthetic approach (solution-phase vs. solid-phase) and the preferred method of byproduct removal. The use of HOBt as an additive is highly recommended to improve yields and minimize side reactions, particularly racemization. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively utilize these methods for the successful synthesis of arginine-containing peptides.

References

The Strategic Use of Z-Arg-OH in the Synthesis of Arginine-Rich Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arginine-rich peptides, a class of molecules with significant therapeutic and research potential, including cell-penetrating peptides (CPPs), presents unique challenges due to the nucleophilic nature of the arginine guanidinium (B1211019) group. The choice of protecting group strategy is paramount to achieving high purity and yield. This document provides detailed application notes and protocols on the use of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH) and its derivatives in the synthesis of these complex peptides, focusing primarily on solution-phase methodologies.

Introduction to this compound in Peptide Synthesis

This compound is a well-established α-amino protected arginine derivative. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a cornerstone in the advancement of peptide synthesis.[1] It is stable under a variety of conditions and can be removed by catalytic hydrogenation or strong acids, offering an alternative to the more commonly used Fmoc and Boc protecting groups in specific synthetic strategies.[2][3]

However, the direct use of this compound in the synthesis of arginine-rich peptides is often complicated by the unprotected guanidinium side chain, which can lead to side reactions such as δ-lactam formation. To circumvent this, arginine derivatives with both Nα-Z protection and side-chain protection are frequently employed. Common side-chain protecting groups used in conjunction with the Z-group include Tosyl (Tos) and Nitro (NO₂).[2][3] These groups mask the reactivity of the guanidinium moiety during coupling reactions.

Due to the harsh conditions required for Z-group deprotection, such as the use of HBr in acetic acid or catalytic hydrogenation, this compound and its derivatives are primarily utilized in solution-phase peptide synthesis.[2] These deprotection methods are generally incompatible with the resins and linkers used in standard solid-phase peptide synthesis (SPPS).

Data Presentation: Comparison of Arginine Protecting Group Strategies

The selection of an appropriate arginine derivative is critical for successful peptide synthesis. The following table summarizes the key characteristics of this compound and its side-chain protected counterparts in comparison to the more common Fmoc-based derivative used in SPPS.

Arginine DerivativeSynthesis PhaseNα-ProtectionSide-Chain ProtectionDeprotection Conditions for Nα-GroupKey Advantages & Disadvantages
This compound SolutionZ (Benzyloxycarbonyl)NoneH₂/Pd, HBr/AcOH, Na/liquid NH₃[2]Advantages: Well-established, crystalline and stable starting material.[2] Disadvantages: Unprotected guanidinium group can lead to side reactions.[4] Limited applicability in SPPS.[5]
Z-Arg(Tos)-OH SolutionZ (Benzyloxycarbonyl)Tos (Tosyl)H₂/Pd, HBr/AcOH (for Z); HF (for Tos)[2]Advantages: Side-chain protection prevents guanidinium-related side reactions. Disadvantages: Harsh cleavage of Tos group required.
Z-Arg(NO₂)-OH SolutionZ (Benzyloxycarbonyl)NO₂ (Nitro)H₂/Pd, HBr/AcOH (for Z); Catalytic hydrogenation (for NO₂)[6]Advantages: Side-chain protection prevents side reactions. Disadvantages: Nitro group can be challenging to remove completely and may lead to side products.[5]
Fmoc-Arg(Pbf)-OH Solid-Phase (SPPS)FmocPbf (Pentamethyldihydrobenzofuran-sulfonyl)20% Piperidine in DMFAdvantages: Mild deprotection compatible with SPPS. Pbf group minimizes tryptophan alkylation.[7] Disadvantages: Prone to δ-lactam formation.[8]

Experimental Protocols

The following protocols are generalized procedures for the solution-phase synthesis of an arginine-rich peptide using Z-protected arginine derivatives. These are intended as a guide and may require optimization based on the specific peptide sequence.

Protocol 1: Peptide Coupling using Z-Arg(Tos)-OH

This protocol describes a typical coupling step in a solution-phase synthesis of a peptide fragment.

Materials:

  • Z-Arg(Tos)-OH

  • C-terminally protected amino acid or peptide fragment (e.g., H-Gly-OMe)

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Additive (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIEA)

Procedure:

  • Dissolve the C-terminally protected amino acid or peptide fragment (1 equivalent) in the chosen solvent.

  • Add Z-Arg(Tos)-OH (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the coupling reagent, DCC (1.1 equivalents), to the cooled solution.

  • If the C-terminal component is a hydrochloride salt, add DIEA (1 equivalent) to neutralize the acid.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with appropriate aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected peptide.

  • Purify the crude peptide by column chromatography or recrystallization.

Protocol 2: Nα-Z Group Deprotection by Catalytic Hydrogenation

This protocol outlines the removal of the Z-group from a protected peptide.

Materials:

  • Z-protected peptide

  • Catalyst (e.g., 10% Palladium on Carbon - Pd/C)

  • Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)

  • Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

Procedure:

  • Dissolve the Z-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst (typically 10-20 mol% relative to the peptide).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress (e.g., by TLC or HPLC) until all the starting material is consumed (typically 2-24 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 3: Nα-Z Group Deprotection using HBr in Acetic Acid

This protocol describes an alternative, non-catalytic method for Z-group removal. This method is often faster but uses highly corrosive reagents.

Materials:

  • Z-protected peptide

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Scavenger (e.g., Anisole)

  • Anhydrous ether

Procedure:

  • Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

  • Add a scavenger such as anisole (B1667542) to trap the benzyl (B1604629) carbocations generated during the reaction.

  • Cool the solution in an ice bath.

  • Add the HBr/AcOH solution and stir the mixture at room temperature for 30-90 minutes. Monitor the reaction for completion.

  • Upon completion, precipitate the peptide by adding cold, anhydrous ether to the reaction mixture.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold ether to remove residual reagents.

  • Dry the deprotected peptide under vacuum.

Visualizations of Key Processes

To better illustrate the workflows and chemical transformations involved in the synthesis of arginine-rich peptides using this compound, the following diagrams are provided.

G cluster_coupling Peptide Coupling Step cluster_deprotection Nα-Z Deprotection Z_Arg_Tos Z-Arg(Tos)-OH Coupled_Peptide Z-Arg(Tos)-NH-Peptide-COOR Z_Arg_Tos->Coupled_Peptide Coupling Peptide_N_Terminus H₂N-Peptide-COOR Peptide_N_Terminus->Coupled_Peptide Coupling_Reagents DCC, HOBt Coupling_Reagents->Coupled_Peptide Coupled_Peptide_In Z-Arg(Tos)-NH-Peptide-COOR Deprotected_Peptide H₂N-Arg(Tos)-NH-Peptide-COOR Coupled_Peptide_In->Deprotected_Peptide Deprotection Deprotection_Reagents H₂/Pd or HBr/AcOH Deprotection_Reagents->Deprotected_Peptide

Caption: Solution-phase synthesis workflow for arginine-rich peptides.

G Start Start Synthesis Couple_AA1 Couple first amino acid (C-terminal) Start->Couple_AA1 Deprotect_N_alpha Deprotect Nα-group Couple_AA1->Deprotect_N_alpha Couple_Z_Arg Couple Z-Arg(Protected)-OH Deprotect_N_alpha->Couple_Z_Arg Repeat_Cycle Repeat coupling and deprotection cycles Couple_Z_Arg->Repeat_Cycle Repeat_Cycle->Deprotect_N_alpha More residues Final_Deprotection Final deprotection of all protecting groups Repeat_Cycle->Final_Deprotection Sequence complete Purification Purify final peptide Final_Deprotection->Purification End End Product: Arginine-Rich Peptide Purification->End

Caption: Logical workflow of solution-phase peptide synthesis.

Conclusion

The use of this compound and its side-chain protected derivatives offers a viable, albeit more traditional, approach to the synthesis of arginine-rich peptides, primarily through solution-phase methods. While modern SPPS using Fmoc-protected arginine is often favored for its efficiency and milder conditions, the Z-protection strategy remains a valuable tool in specific contexts, such as in fragment condensation or when orthogonality with other protecting groups is desired. A thorough understanding of the reaction conditions for coupling and deprotection, as well as the potential side reactions associated with the arginine guanidinium group, is essential for the successful synthesis of these challenging but highly valuable peptides. Researchers and drug development professionals should carefully consider the synthetic strategy based on the target peptide's length, complexity, and the desired scale of production.

References

Protocol for Monitoring Z-Arg-OH Coupling Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis.

Introduction:

This document provides a detailed protocol for monitoring the coupling efficiency of N-α-Cbz-L-arginine (Z-Arg-OH) in peptide synthesis. The successful incorporation of arginine residues is crucial for the synthesis of many biologically active peptides. However, the unique properties of the arginine side chain, protected or unprotected, can present challenges during peptide coupling, leading to incomplete reactions and the formation of impurities. Therefore, robust monitoring protocols are essential to ensure high-purity and high-yield peptide synthesis. This guide covers both qualitative and quantitative methods for monitoring this compound coupling reactions, along with troubleshooting strategies.

I. Qualitative Monitoring of Coupling Reactions

Qualitative methods provide a rapid assessment of the presence of unreacted primary amines on the solid support, indicating an incomplete coupling reaction.

A. The Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[1][2][3][4] A positive result (blue color) indicates the presence of unreacted amine groups, signifying that the coupling reaction is incomplete.

Experimental Protocol: Kaiser Test

Reagents: [1][2]

  • Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

  • Reagent B: 25 g of phenol (B47542) in 50 mL of ethanol, with the addition of 1 mL of 0.001 M KCN aqueous solution and 0.5 mL of pyridine.

  • Reagent C: Pyridine.

Procedure: [1][2]

  • Collect a small sample of resin beads (10-15 beads) from the reaction vessel into a small test tube.

  • Wash the resin beads thoroughly with a suitable solvent (e.g., DMF) to remove any residual reagents.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Colorless or faint yellow beads and solutionCoupling is complete.Proceed to the next step (deprotection).
Blue beads and/or blue solutionCoupling is incomplete.Perform a second coupling.

II. Quantitative Monitoring of Coupling Reactions

Quantitative methods provide a more precise measurement of coupling efficiency and are essential for process optimization and quality control.

A. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for analyzing the crude peptide product after cleavage from the solid support.[5][6] By analyzing the chromatogram, the percentage of the desired peptide can be determined relative to deletion sequences or other impurities, providing an indirect measure of the coupling efficiency of each amino acid, including this compound.

Experimental Protocol: RP-HPLC Analysis

Sample Preparation:

  • After the final coupling and deprotection steps, cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).

  • Precipitate the crude peptide with cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 15-30 minutes).

  • Flow Rate: Typically 0.4-1.0 mL/min.

  • Detection: UV absorbance at 214-220 nm.[7]

Data Analysis:

The peak area of the desired peptide is compared to the total peak area of all peptide-related impurities to calculate the crude purity, which reflects the overall success of the couplings.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for real-time monitoring of the coupling reaction in the solution phase or by analyzing the cleaved peptide.[8][9][10] For solution-phase monitoring, ¹H NMR can track the disappearance of the activated this compound and the appearance of new signals corresponding to the coupled product.

Experimental Protocol: NMR Analysis (Cleave and Analyze)

  • A small aliquot of the resin is taken at different time points during the coupling reaction.

  • The peptide is cleaved from the resin.

  • The crude peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR spectra are acquired. The integration of specific, well-resolved peaks corresponding to the starting material (free N-terminal amine) and the product (coupled peptide) allows for the calculation of the reaction conversion.[8]

III. Common Coupling Reagents and Potential Side Reactions for this compound

The choice of coupling reagent is critical for the successful incorporation of this compound.

Common Coupling Reagents: [11][12][13]

Coupling Reagent ClassExamplesKey Considerations
CarbodiimidesDIC (N,N'-Diisopropylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)Often used with additives like HOBt or OxymaPure to suppress racemization.[11][13]
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Efficient and less prone to side reactions compared to carbodiimides.
Aminium/Uronium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Highly reactive and suitable for sterically hindered couplings.[13][14]

Potential Side Reactions with Arginine Derivatives:

  • δ-Lactam Formation: A common side reaction with protected arginine derivatives, leading to the inactivation of the amino acid and termination of the peptide chain.[5][15] Monitoring the supernatant by HPLC or NMR can help detect the formation of this byproduct.[8]

  • Racemization: The chiral integrity of the amino acid can be compromised during activation, especially with certain coupling reagents and conditions.[13] Chiral chromatography or NMR analysis of the final peptide can be used to assess the extent of racemization.

IV. Workflow and Logic Diagrams

Z_Arg_OH_Coupling_Monitoring_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_analysis Post-Synthesis Analysis start Start of this compound Coupling Step coupling Couple this compound with Coupling Reagent start->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring complete Coupling Complete monitoring->complete Negative incomplete Coupling Incomplete monitoring->incomplete Positive proceed Proceed to Next Cycle complete->proceed recouple Perform Second Coupling incomplete->recouple recouple->monitoring cleavage Cleave Peptide from Resin proceed->cleavage hplc RP-HPLC Analysis cleavage->hplc nmr NMR Analysis cleavage->nmr ms Mass Spectrometry cleavage->ms data Analyze Data: Purity & Yield hplc->data nmr->data ms->data Decision_Tree start This compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test result Test Result? kaiser_test->result negative Negative (Colorless) result->negative positive Positive (Blue) result->positive proceed Proceed to Deprotection negative->proceed recouple Recouple this compound positive->recouple final_analysis Final Product Analysis (HPLC, MS) proceed->final_analysis retest Retest with Kaiser recouple->retest retest->result

References

Purifying Z-Arginine Containing Peptides by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the purification of synthetic peptides containing benzyloxycarbonyl-arginine (Z-Arg) residues using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and immunology. A common step in their synthesis involves the use of protecting groups to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is frequently used to protect the amine functionality of amino acids like arginine. Following synthesis and cleavage from the solid support, the crude peptide mixture contains the desired product alongside impurities such as deletion sequences, truncated peptides, and by-products from the removal of other protecting groups.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used technique for the purification of these synthetic peptides.[1][2] This method separates molecules based on their hydrophobicity. Peptides are bound to a hydrophobic stationary phase (typically C18-modified silica) and are eluted by a gradient of increasing organic solvent concentration.[1] The presence of the hydrophobic Z-group and the strongly basic guanidinium (B1211019) group of arginine, however, presents specific challenges that require careful optimization of the HPLC method.

Challenges in the Purification of Z-Arg Containing Peptides

The purification of peptides containing Z-Arg residues by RP-HPLC is met with several challenges stemming from the physicochemical properties of both the Z-protecting group and the arginine residue itself:

  • Increased Hydrophobicity: The benzyloxycarbonyl (Z) group significantly increases the hydrophobicity of the peptide. This can lead to strong retention on the reversed-phase column, requiring higher concentrations of organic solvent for elution. It can also cause peptide aggregation and poor solubility in the aqueous mobile phase, resulting in peak broadening and reduced recovery.[2]

  • Strong Basicity of Arginine: Arginine is the most basic amino acid, with the guanidinium side chain being protonated over a wide pH range.[3] This positive charge can lead to undesirable ionic interactions with residual free silanol (B1196071) groups on silica-based stationary phases, causing peak tailing and poor resolution.[4]

  • Closely Eluting Impurities: Impurities, such as peptides with incomplete deprotection of other protecting groups or deletion sequences, often have hydrophobicities very similar to the target Z-Arg peptide, making their separation challenging.[2]

  • Ion-Pairing Effects: The choice and concentration of the ion-pairing reagent are critical. While essential for good chromatography, improper selection can either fail to resolve impurities or lead to excessively long retention times.

Experimental Protocol

This protocol outlines a general procedure for the purification of a Z-Arg containing peptide using RP-HPLC. Optimization will be required based on the specific properties of the peptide.

Materials and Equipment
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

  • Column: A reversed-phase C18 column suitable for peptide separations (e.g., 5-10 µm particle size, 100-300 Å pore size).[5]

  • Solvents:

    • Mobile Phase A: HPLC-grade water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid (TFA)).

    • Mobile Phase B: HPLC-grade acetonitrile (B52724) (ACN) with the same concentration of ion-pairing agent as Mobile Phase A.[6]

  • Sample Preparation: The crude peptide is dissolved in a small volume of Mobile Phase A or a solvent in which it is fully soluble (e.g., DMSO, DMF) and then diluted with Mobile Phase A.

  • Ion-Pairing Agents: Trifluoroacetic Acid (TFA), Formic Acid (FA), Heptafluorobutyric Acid (HFBA).[7][8]

Purification Workflow

The overall workflow for the purification of Z-Arg containing peptides is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Purification crude_peptide Crude Z-Arg Peptide dissolution Dissolve in appropriate solvent crude_peptide->dissolution filtration Filter sample (0.45 µm) dissolution->filtration analytical_run Analytical HPLC for method development filtration->analytical_run prep_run Preparative HPLC run analytical_run->prep_run fraction_collection Collect fractions based on UV signal prep_run->fraction_collection purity_check Analyze fractions by analytical HPLC/LC-MS fraction_collection->purity_check pooling Pool pure fractions purity_check->pooling lyophilization Lyophilize to obtain pure peptide powder pooling->lyophilization

Caption: Workflow for the purification of Z-Arg containing peptides.
Detailed Method

  • Analytical Method Development: Before proceeding to preparative scale, it is crucial to optimize the separation on an analytical column with the same stationary phase.[6]

    • Inject a small amount of the crude peptide.

    • Run a broad gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the gradient around the elution point of the target peptide to achieve the best resolution from impurities. A shallower gradient (e.g., 1% change in Mobile Phase B per minute) is often effective.[6]

  • Preparative Purification:

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent and filter it to remove any particulates.

    • Load the sample onto the column.

    • Run the optimized gradient from the analytical development step. The flow rate will need to be adjusted based on the diameter of the preparative column.

    • Monitor the elution profile at 210-220 nm, where the peptide bond absorbs.[1]

    • Collect fractions corresponding to the main peak of the target peptide.

  • Post-Purification Analysis:

    • Analyze the collected fractions for purity using analytical HPLC, often coupled with mass spectrometry (LC-MS) to confirm the identity of the product.[5]

    • Pool the fractions that meet the desired purity level.

    • Lyophilize (freeze-dry) the pooled fractions to remove the solvents and obtain the purified peptide as a white, fluffy powder.[6]

Data Presentation: Influence of Ion-Pairing Agents

The choice of ion-pairing agent is a critical parameter that affects the retention and selectivity of the separation. These agents form ion pairs with the positively charged arginine residues, effectively increasing the peptide's hydrophobicity and improving its interaction with the stationary phase.[4]

Ion-Pairing AgentTypical ConcentrationRetention EffectSelectivityConsiderations
Trifluoroacetic Acid (TFA) 0.1% (v/v)ModerateGood general-purpose selectivityStandard choice for peptide purification; can suppress MS signal.[3][5]
Formic Acid (FA) 0.1% (v/v)Weaker than TFAMay differ from TFAMS-compatible, as it is less ion-suppressing than TFA.[5]
Heptafluorobutyric Acid (HFBA) 0.1% (v/v)Stronger than TFACan significantly alter elution order and improve resolution of closely eluting peaksIncreases retention time; can be difficult to remove from the peptide and the HPLC system.[9][10]

Conclusion

The purification of peptides containing Z-Arg residues by RP-HPLC is a robust and widely applicable method. Success hinges on a systematic approach to method development, with careful consideration of the challenges posed by the peptide's hydrophobicity and the basicity of the arginine residue. By optimizing the mobile phase composition, particularly the choice of ion-pairing agent and the gradient profile, high purity of the target peptide can be achieved. The protocol provided herein serves as a foundational guide that should be adapted to the specific characteristics of the peptide of interest.

References

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the coupling of N-alpha-Carbobenzyloxy-L-arginine (Z-Arg-OH). This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

A1: The coupling of arginine derivatives like this compound can be challenging for several reasons. The bulky side chain and its protecting group can cause steric hindrance, making it difficult for the activated amino acid to access the free amine on the growing peptide chain.[1][2] Additionally, once the carboxylic group of the protected arginine is activated, it can undergo an intramolecular side reaction to form a stable six-membered δ-lactam, which is inactive and cannot couple to the peptide sequence.[2] This side reaction can lead to the formation of deletion sequences where the arginine residue is missing.[2]

Q2: What are the signs of an incomplete this compound coupling?

A2: Incomplete coupling can be identified through several methods. A positive ninhydrin (B49086) test (resulting in a blue or purple color) on a resin sample after the coupling step indicates the presence of unreacted free primary amines. For sequences with secondary amines at the N-terminus, a chloranil (B122849) test can be used. Furthermore, analysis of a test cleavage of the peptide from the resin by HPLC or mass spectrometry can reveal the presence of deletion sequences lacking the arginine residue.

Q3: Is double coupling recommended for this compound?

A3: Yes, double coupling is a common strategy to improve the incorporation of difficult amino acids like arginine.[1][2] Performing the coupling reaction twice with a fresh portion of activated this compound can help drive the reaction to completion and reduce the amount of deletion peptides.[2]

Q4: Can the choice of solvent affect the coupling efficiency of this compound?

A4: Absolutely. The solvent must be able to swell the resin adequately to ensure that the reactive sites are accessible.[3][4] Dichloromethane (DCM) is often used for optimal swelling of polystyrene-based resins, while polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred for the coupling step to improve the solubility of the reactants.[3][4] In cases of peptide aggregation, using a solvent mixture or adding chaotropic salts can be beneficial.

Troubleshooting Guide

Problem 1: The ninhydrin test is strongly positive after coupling this compound.

  • Question: My ninhydrin test is bright blue after a standard coupling of this compound. What should I do?

  • Answer: A strong positive ninhydrin test indicates a significant amount of unreacted free amines, meaning the coupling was inefficient.

    • Immediate Action: Perform a second coupling (double coupling) with a fresh solution of activated this compound.[1]

    • For Future Syntheses:

      • Increase Coupling Time: Extend the reaction time to allow for complete coupling.[5]

      • Change Coupling Reagents: Switch to a more potent coupling reagent. Onium-type reagents like HATU, HBTU, or PyBOP are generally more effective for sterically hindered amino acids than carbodiimides like DIC alone.[6][7][8]

      • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[1]

Problem 2: Mass spectrometry of the crude peptide shows a significant peak corresponding to a des-Arg deletion sequence.

  • Question: My final peptide analysis shows a major impurity that is missing the intended arginine residue. How can I prevent this?

  • Answer: This is likely due to the formation of δ-lactam from the activated this compound, which prevents its incorporation.[2]

    • Optimize Activation: Use an in-situ activation protocol where the activated this compound is added to the resin immediately after it is formed. This minimizes the time the activated species is in solution, reducing the opportunity for lactam formation.[9]

    • Choice of Additives: When using carbodiimide (B86325) coupling reagents like DIC, always include an additive such as HOBt or OxymaPure. These additives form active esters that are less prone to side reactions and can improve coupling efficiency.[10][11]

    • Consider Temperature: For difficult couplings, slightly increasing the temperature (e.g., to 45°C) can improve reaction kinetics and help overcome steric hindrance, especially when using viscous solvents.[12]

Problem 3: The resin beads are clumping together (aggregating) during the synthesis of an arginine-rich peptide.

  • Question: My resin is clumping, and the coupling yields are decreasing as my peptide gets longer. What's happening?

  • Answer: This is a classic sign of on-resin peptide aggregation, where the growing peptide chains interact with each other, preventing reagents from accessing the reaction sites.[8]

    • Solvent Modification:

      • Switch from DMF to NMP, which can be better at disrupting secondary structures.

      • Add chaotropic salts like LiCl to the coupling and deprotection solutions to break up aggregates.

    • Incorporate Structure-Disrupting Elements: If the sequence allows, incorporate pseudoproline dipeptides or Dmb-protected amino acids every few residues to disrupt the formation of secondary structures that lead to aggregation.

    • Resin Choice: The type and loading of the resin can impact aggregation. Using a lower-loading resin provides more space between peptide chains, potentially reducing aggregation.[4]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentTypeAdvantagesDisadvantages
DIC/HOBt CarbodiimideEconomical, minimal racemization with HOBt.[6][10]Can be less effective for sterically hindered residues; byproduct removal can be an issue with DCC.[6][7]
HBTU/HATU Aminium/UroniumHighly efficient, fast reaction times, low racemization.[6][10] HATU is generally more reactive than HBTU.[7]More expensive; can cause side reactions if used in large excess.
PyBOP PhosphoniumVery effective for hindered couplings, avoids carcinogenic byproducts of its predecessor (BOP).[8]Can be more expensive than carbodiimides.
COMU Aminium/UroniumHigh coupling efficiency, comparable to HATU, with improved safety profile (avoids explosive HOBt/HOAt).[13]Higher cost.

Experimental Protocols

Protocol 1: Standard this compound Coupling using DIC/HOBt

This protocol is for a standard coupling on a 0.1 mmol scale.

  • Resin Preparation:

    • Swell the resin (e.g., Wang resin) in DMF for 30 minutes.[3]

    • If the resin is Fmoc-protected, deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in a minimal amount of DMF.

    • Add DIC (0.3 mmol, 3 eq.) to the solution and vortex for 1-2 minutes.

    • Immediately add the activation mixture to the washed and drained resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing and Monitoring:

    • Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF again (3 times).

    • Take a small sample of the resin and perform a ninhydrin test to check for completion. If the test is positive, proceed to a second coupling (see Protocol 2).

Protocol 2: Troubleshooting Protocol for Difficult this compound Coupling using HATU

This protocol is recommended when standard methods fail or for sequences known to be difficult.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Activation and Coupling (Double Coupling):

    • First Coupling:

      • In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF.[7]

      • Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.[7]

      • Immediately add the activated solution to the resin and agitate for 2 hours.

      • Drain and wash the resin with DMF (3 times).

    • Second Coupling:

      • Repeat the activation and coupling steps with a fresh solution of this compound, HATU, and DIEA.

      • Agitate for an additional 2 hours.

  • Washing and Monitoring:

    • Drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

    • Perform a ninhydrin test. The test should be negative (clear or pale yellow), indicating a complete reaction.

Visualizations

G This compound Coupling Pathway cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Z_Arg_OH This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea, OBt-ester) Z_Arg_OH->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt, HATU) Coupling_Reagent->Activated_Ester Peptide_Resin Peptide-Resin (with free N-terminus) Activated_Ester->Peptide_Resin Lactam δ-Lactam (Inactive) Activated_Ester->Lactam Intramolecular Cyclization cluster_coupling cluster_coupling Activated_Ester->cluster_coupling Coupled_Peptide Coupled Peptide-Resin Peptide_Resin->Coupled_Peptide Nucleophilic Attack

Caption: Chemical pathway of this compound coupling and the competing lactam side reaction.

G Troubleshooting Workflow for Incomplete this compound Coupling Start Start: this compound Coupling Ninhydrin_Test Perform Ninhydrin Test Start->Ninhydrin_Test Test_Negative Coupling Successful Proceed to next step Ninhydrin_Test->Test_Negative Negative Test_Positive Coupling Incomplete Ninhydrin_Test->Test_Positive Positive Double_Couple Action: Double Couple Test_Positive->Double_Couple Recheck_Ninhydrin Re-check Ninhydrin Double_Couple->Recheck_Ninhydrin Recheck_Ninhydrin->Test_Negative Negative Still_Positive Still Incomplete Recheck_Ninhydrin->Still_Positive Positive Optimize Optimize for future: - Use stronger coupling reagent (HATU, PyBOP) - Increase reaction time/temp - Check for aggregation Still_Positive->Optimize

Caption: Decision workflow for troubleshooting incomplete this compound coupling.

References

How to prevent δ-lactam formation with Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing δ-lactam formation during the coupling of Z-Arg-OH and its derivatives in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is δ-lactam formation in the context of this compound coupling?

A1: δ-Lactam formation is a common intramolecular side reaction that occurs during the activation of the carboxyl group of this compound or other protected arginine derivatives for peptide bond formation. The nucleophilic δ-nitrogen of the arginine side chain attacks the activated carboxyl group, leading to the formation of a stable six-membered cyclic amide, known as a δ-lactam. This side reaction consumes the activated arginine, preventing its incorporation into the growing peptide chain and resulting in deletion sequences.

Q2: What are the primary factors that promote δ-lactam formation?

A2: Several factors can increase the likelihood of δ-lactam formation:

  • Coupling Method: The use of mixed anhydride (B1165640) coupling procedures has been shown to induce more δ-lactam formation compared to other methods.[1]

  • Guanidino Protecting Group: Certain protecting groups on the arginine side chain can influence the rate of this side reaction. For instance, the di-Boc-protecting group has been associated with a higher propensity for δ-lactam formation.[1]

  • Carboxyl-Protecting Groups: The nature of the amino acid C-terminal protection can also play a role. Amide, benzyl, 4-(NO2)-benzyl, and methyl alpha-carboxyl-protected amino acids tend to generate more δ-lactam.[1]

  • Solvent: The choice of solvent can be critical. Highly viscous solvents like N-butylpyrrolidinone (NBP) can slow down the desired intermolecular coupling reaction, providing more time for the intramolecular δ-lactam formation to occur.[2][3]

Q3: How can I prevent or minimize δ-lactam formation?

A3: Minimizing δ-lactam formation is crucial for successful peptide synthesis. Here are some effective strategies:

  • Choice of Arginine Side-Chain Protecting Group: Utilizing an arginine derivative with a side-chain protecting group that disfavors intramolecular cyclization is a primary strategy. The nitro (NO2) protecting group has been shown to be highly effective in preventing δ-lactam formation.[4][5]

  • In Situ Activation: Activating the this compound in the presence of the amino component (the resin-bound peptide) can favor the desired intermolecular coupling over the intramolecular cyclization.

  • Temperature Control: In some cases, increasing the reaction temperature can accelerate the desired coupling reaction, helping it to outcompete the δ-lactam formation, especially when using viscous solvents.[2][3]

  • Double Coupling: Performing the coupling reaction twice can help to ensure that all available sites on the resin are coupled with the arginine, compensating for any loss due to δ-lactam formation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low coupling efficiency of this compound High rate of δ-lactam formation.1. Switch to an arginine derivative with a more robust side-chain protecting group, such as Z-Arg(NO2)-OH.2. Employ an in situ activation protocol.3. Perform a double coupling to drive the reaction to completion.[6]
Presence of deletion sequences lacking arginine in the final peptide Incomplete coupling due to δ-lactam formation.1. Optimize the coupling conditions by changing the solvent or increasing the temperature.[2][3]2. Use a coupling reagent known to be highly efficient, such as HATU.[6]3. Confirm complete coupling with a qualitative test (e.g., Kaiser test) before proceeding to the next step.
Side-reaction observed even with optimized coupling conditions The inherent propensity of the chosen protected arginine to form a δ-lactam.Consider using Z-Arg(NO2)-OH, which has been demonstrated to have a very low tendency for δ-lactam formation.[5]

Quantitative Data on δ-Lactam Formation

The choice of the side-chain protecting group on the arginine residue has a significant impact on the extent of δ-lactam formation. The following table summarizes the percentage of δ-lactam formed after 30 minutes of activation for different Fmoc-Arg(X)-OH derivatives.

Arginine Derivative% δ-Lactam Formation (at 30 min)Coupling Efficiency
Fmoc-Arg(NO2)-OH3%>99%
Fmoc-Arg(Pbf)-OH12%>99%
Fmoc-Arg(Boc)2-OH60%28%

Data sourced from a study by de la Torre, B. G., & Albericio, F. (2020).[5]

Experimental Protocols

Protocol 1: Coupling of Fmoc-Arg(NO2)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a method to minimize δ-lactam formation by using Fmoc-Arg(NO2)-OH.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Arg(NO2)-OH

  • OxymaPure®

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF) or N-butylpyrrolidinone (NBP)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).[4]

  • Coupling: In a separate vessel, prepare the coupling solution by dissolving Fmoc-Arg(NO2)-OH (1.5 equivalents), OxymaPure® (1.5 equivalents), and DIC (1.5 equivalents) in DMF or NBP. Add this solution to the deprotected peptidyl-resin.[4]

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

  • Washing: Once the reaction is complete, drain the coupling solution. Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).[4]

  • Drying: Dry the resin under a vacuum.

Protocol 2: On-Resin Deprotection of the Nitro (NO2) Group

This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptidyl-resin containing Arg(NO2)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Phenol

  • Aqueous Hydrochloric acid (HCl)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Prepare Deprotection Cocktail: Prepare a solution containing 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[4]

  • Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.

  • Heating: Heat the reaction mixture to 55 °C.[4]

  • Reaction Time: Allow the reaction to proceed. The reaction time can be monitored by cleaving a small aliquot of the resin and analyzing it by HPLC.

Visualizations

G start Start: Peptide Synthesis with this compound check_lactam Is δ-lactam formation a concern? start->check_lactam use_no2 Use Z-Arg(NO2)-OH check_lactam->use_no2 Yes optimize Optimize Coupling Conditions (e.g., in situ activation, temperature) check_lactam->optimize No proceed Proceed with Synthesis use_no2->proceed double_couple Perform Double Coupling optimize->double_couple double_couple->proceed

References

Minimizing racemization of Z-Arg-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation of Z-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during the critical activation step of Nα-Z-L-arginine (this compound) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the stereochemical process where the L-enantiomer of this compound is converted into a mixture of both its L- and D-forms during the activation of its carboxyl group for peptide bond formation. This results in the incorporation of D-arginine into the peptide sequence, leading to the formation of diastereomeric impurities that can be challenging to separate and may significantly alter the biological activity of the final peptide.[1]

Q2: What is the primary mechanism of racemization for this compound during activation?

A2: The primary mechanism of racemization for urethane-protected amino acids like this compound involves the formation of a 5(4H)-oxazolone intermediate.[2][3] The activation of the carboxyl group makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar oxazolone (B7731731). This intermediate can then be reprotonated from either side, resulting in a loss of stereochemical integrity at the α-carbon.

Q3: Which factors are known to promote the racemization of this compound?

A3: Several factors can increase the extent of racemization during the activation and coupling of this compound:

  • Coupling Reagent: Highly reactive coupling reagents, especially when used without racemization-suppressing additives, can promote oxazolone formation.[4][5]

  • Base: The strength and steric hindrance of the base used are critical. Stronger and less sterically hindered bases can more readily abstract the α-proton, increasing the rate of racemization.[2]

  • Temperature: Elevated reaction temperatures generally increase the rate of racemization.[6]

  • Solvent: Polar solvents can sometimes favor the formation of the oxazolone intermediate, leading to higher levels of racemization.[7]

  • Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.[8]

Q4: How does the guanidinium (B1211019) side chain of arginine influence racemization?

A4: The guanidinium group of arginine is strongly basic and remains protonated under most physiological and peptide synthesis conditions.[9] While the side chain itself is not directly involved in the oxazolone mechanism, its bulky and charged nature can influence the local environment of the reacting center. The precise impact of the guanidinium group on the rate of α-carbon racemization is complex and can be influenced by the choice of side-chain protecting group and the overall peptide sequence.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of D-Arg diastereomer detected in the final peptide. Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DCC, DIC) without a racemization-suppressing additive.Switch to a modern onium salt reagent (e.g., HATU, HCTU, COMU) or use carbodiimides in combination with an additive like HOBt, HOAt, or OxymaPure.[8][11]
Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (B128534) (TEA) or an excess of N,N-diisopropylethylamine (DIPEA).[2]Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum stoichiometric amount of base required.[2]
Elevated Reaction Temperature: Performing the coupling reaction at a high temperature.Conduct the activation and coupling steps at a lower temperature, such as 0 °C.[6]
Prolonged Pre-activation: The activated this compound is left for an extended period before coupling.Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of this compound and the amine component simultaneously (in situ activation).[8]
Low coupling yield when using low-racemization conditions. Steric Hindrance: The bulky Z and side-chain protecting groups, along with the peptide sequence, may hinder the coupling reaction.Use a more powerful, low-racemization coupling reagent like COMU or HATU.[8][12] A slight, controlled increase in temperature after initial low-temperature activation may be considered, but racemization levels should be carefully monitored.
Poor Solubility: Reactants may not be fully dissolved in less polar, racemization-suppressing solvents.Optimize the solvent system. A mixture of solvents may be necessary to balance solubility and minimize racemization. N-Methyl-2-pyrrolidone (NMP) can be a good alternative to DMF.

Data Presentation

The following table summarizes illustrative quantitative data on the extent of racemization with different coupling reagents and additives for model peptides. While not specific to this compound, this data provides a valuable comparison of the efficacy of various methods in suppressing racemization.

Coupling Reagent/SystemAdditiveBaseModel PeptideRacemization (%)Reference(s)
DIC-DIPEAZ-Phg-Pro-NH₂High (variable)[8]
DICHOBtDIPEAZ-Phg-Pro-NH₂Low to Moderate[8]
DICHOAtDIPEAZ-Phg-Pro-NH₂Low[8]
DICOxymaPureDIPEAZ-Phg-Pro-NH₂Very Low (1.0)[8]
HBTU-DIPEAZ-Phg-Pro-NH₂7.0[8]
HATU-DIPEAZ-Phg-Pro-NH₂4.0[8]
COMU-DIPEAZ-Phg-Pro-NH₂1.0[8]

Note: The level of racemization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for minimizing racemization when using a carbodiimide-based activation method.

Materials:

  • Z-Arg(Pbf)-OH (or other suitably protected this compound)

  • N-terminal deprotected peptide-resin or amine component

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Sterically hindered base (e.g., N-methylmorpholine or 2,4,6-collidine), if required for amine salt neutralization

Procedure:

  • Dissolution: In a reaction vessel, dissolve Z-Arg(Pbf)-OH (1.5 equivalents relative to the amine component) and OxymaPure (1.5 equivalents) in DMF or NMP.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation and Coupling: Add DIC (1.5 equivalents) to the solution. Immediately add this activation mixture to the vessel containing the amine component.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Work-up (for solution phase): Upon completion, filter the precipitated diisopropylurea. The filtrate can then be processed through standard aqueous washes and purification by chromatography. For solid-phase synthesis, wash the resin extensively with DMF and DCM.

Protocol 2: Low-Racemization Coupling using COMU

This protocol utilizes a modern uronium salt-based coupling reagent known for its high efficiency and low racemization potential.[8][12]

Materials:

  • Z-Arg(Pbf)-OH (or other suitably protected this compound)

  • N-terminal deprotected peptide-resin or amine component

  • (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Dissolution: In a reaction vessel, dissolve Z-Arg(Pbf)-OH (1.2 equivalents relative to the amine component) and COMU (1.2 equivalents) in DMF or NMP.

  • Base Addition: Add DIPEA or NMM (2.4 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Coupling: Add the activation mixture to the vessel containing the amine component.

  • Reaction: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction progress.

  • Work-up: Follow standard work-up procedures as described in Protocol 1.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting racemization issues during the activation of this compound.

G Troubleshooting Workflow for this compound Racemization cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Secondary Checks & Optimization cluster_3 Resolution start High Racemization Detected (e.g., by HPLC) reagent_check Review Coupling Reagent and Additives start->reagent_check base_check Assess Base (Type and Amount) reagent_check->base_check If using carbodiimide, is an additive (Oxyma, HOAt) present? If using onium salt, consider a modern alternative (COMU). temp_check Check Reaction Temperature base_check->temp_check Is a sterically hindered/ weaker base being used (NMM, Collidine)? Is the amount stoichiometric? activation_time Minimize Pre-activation Time (In-situ Activation) temp_check->activation_time Is the reaction performed at low temperature (0°C)? solvent Optimize Solvent System (e.g., NMP vs. DMF) activation_time->solvent end Racemization Minimized solvent->end

Troubleshooting workflow for this compound racemization.

References

Technical Support Center: Optimizing Z-Arg-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Z-Arg-OH (N-α-Carbobenzyloxy-L-arginine) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and success of their peptide synthesis experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with this compound coupling?

A1: The main challenges in this compound coupling stem from the unique properties of the arginine residue. The guanidino group in the side chain is highly basic and can lead to side reactions, most notably δ-lactam formation.[1][2] This intramolecular cyclization results in a stable, inactive species, which halts the peptide chain elongation and leads to the formation of deletion sequences.[2] Additionally, like other amino acid couplings, there is a risk of racemization, especially under harsh reaction conditions.[3][4] The bulky nature of the Z-protecting group and the arginine side chain can also contribute to steric hindrance, potentially slowing down the reaction rate and leading to incomplete coupling.[2]

Q2: When should I consider double coupling for this compound?

A2: Double coupling is a common strategy to overcome incomplete reactions, particularly for sterically hindered amino acids like arginine.[2][5] You should consider a second coupling step if you observe low coupling efficiency in your initial attempt. This is often necessary to drive the reaction to completion and minimize the presence of deletion peptides in the final product.[2]

Q3: Can I perform this compound coupling at elevated temperatures?

A3: While elevated temperatures can increase the rate of the coupling reaction, they can also accelerate side reactions, particularly δ-lactam formation.[1] Some studies suggest that for difficult couplings, a carefully optimized increase in temperature can be beneficial.[5][6] For instance, performing the reaction at 45°C or even 60°C has been shown to improve coupling efficiency in some cases.[6] However, it is crucial to carefully monitor the reaction to avoid excessive side product formation. A strategy of initial coupling at room temperature followed by a shorter period at a higher temperature has also been proposed.[1]

Q4: What is the impact of the solvent on this compound coupling?

A4: The choice of solvent is critical for successful this compound coupling. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used as they effectively solvate the reactants and the growing peptide chain.[7][8] The viscosity of the solvent can also play a role; for example, N-butylpyrrolidinone (NBP) has a higher viscosity than DMF, which can sometimes hinder the diffusion of reagents into the resin in solid-phase peptide synthesis (SPPS).[6] In such cases, heating can help reduce the viscosity and improve reaction rates.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction: The coupling reaction did not go to completion.- Increase reaction time: Allow the reaction to proceed for a longer duration. - Increase temperature: Cautiously increase the reaction temperature while monitoring for side products.[6] - Perform a double coupling: After the initial coupling, repeat the coupling step with fresh reagents.[2][5] - Change coupling reagent: Switch to a more efficient coupling reagent like HATU, HBTU, or PyBOP.[3]
δ-Lactam formation: The activated this compound has cyclized, rendering it inactive.[1][2]- Optimize temperature: Avoid excessively high temperatures.[1] - Minimize pre-activation time: Add the coupling reagent to the reaction mixture containing this compound and the amine component without a long pre-activation step.
Poor solubility of reactants: The reactants are not fully dissolved in the solvent.- Ensure complete dissolution: Gently warm the mixture or add a co-solvent to ensure all components are in solution before initiating the coupling.
Presence of Deletion Sequences (Missing Arginine Residue) Incomplete coupling and subsequent capping (if applicable). - Implement strategies for low yield (see above). - Use a more effective coupling reagent. [3]
Significant δ-lactam formation. [2]- Follow the recommendations to minimize lactam formation (see above).
Racemization (Presence of D-Arginine Diastereomer) Prolonged exposure to activating conditions or strong base. - Minimize reaction time: Stop the reaction as soon as it is complete. - Use a racemization suppressant: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can minimize racemization.[3][4] - Optimize base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) and use the minimum necessary amount.[3]
Side Reactions with Coupling Reagents Formation of N-acylurea with carbodiimides (e.g., DCC, DIC). [4]- Add HOBt or OxymaPure: These additives can suppress N-acylurea formation.[3] - Switch to a different class of coupling reagent: Consider using phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) salts.[3]
Guanidinylation of the free amine by uronium/aminium reagents. - Use a phosphonium-based reagent: Reagents like PyBOP do not cause this side reaction. - Avoid excess uronium/aminium reagent.

Quantitative Data Summary

Parameter Recommended Range / Conditions Notes
Temperature 25°C (Room Temperature) to 60°CHigher temperatures can increase reaction speed but also promote side reactions like δ-lactam formation.[1][6] Careful optimization is required.
Reaction Time 1 to 12 hoursReaction time is dependent on the specific coupling reagents, temperature, and steric hindrance of the substrates.[7][8] Monitoring the reaction progress is recommended.
Coupling Reagent Equivalents 1.0 - 1.5 equivalentsThe optimal amount can vary depending on the specific reagent and reaction conditions.
This compound Equivalents 1.0 - 2.0 equivalentsAn excess of the amino acid can help drive the reaction to completion.
Base Equivalents (e.g., DIPEA) 1.0 - 3.0 equivalentsThe amount of base should be sufficient to neutralize any salts and facilitate the reaction without promoting excessive racemization.[3]

Experimental Protocol: this compound Coupling using HATU

This protocol describes a general procedure for the solution-phase coupling of this compound to an amine component using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine component (with a free amino group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a clean and dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Amine: Add the amine component (1.0-1.2 equivalents) to the solution. If the amine component is a hydrochloride salt, add 1.0 equivalent of DIPEA and stir for 10-15 minutes to neutralize before proceeding.

  • Activation and Coupling: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature (25°C). Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction conditions for this compound coupling.

G A Start: Define Coupling Reaction (this compound + Amine) B Select Initial Conditions - Coupling Reagent (e.g., HATU) - Solvent (e.g., DMF) - Temperature (25°C) - Time (2h) A->B C Run Initial Experiment B->C D Analyze Outcome (TLC, LC-MS) C->D E High Yield & Purity? D->E F Troubleshoot Low Yield E->F No (Low Yield) G Troubleshoot Impurities E->G No (Impurities) N Reaction Optimized E->N Yes H Increase Reaction Time F->H I Increase Temperature (e.g., 45°C) F->I J Change Coupling Reagent (e.g., to PyBOP) F->J K Perform Double Coupling F->K L Add Racemization Suppressant (e.g., HOBt) G->L M Optimize Base Concentration G->M H->C I->C J->C K->C L->C M->C

Caption: Workflow for optimizing this compound coupling reactions.

References

Navigating the Challenges of Z-Arg-OH Solubility: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of Z-L-arginine (Z-Arg-OH) in peptide synthesis can present a significant hurdle due to its notoriously poor solubility in many common organic solvents. This technical guide provides a comprehensive resource to troubleshoot and overcome these solubility challenges, ensuring successful coupling reactions and the integrity of your synthetic peptides.

This support center offers detailed frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to directly address the issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common peptide synthesis solvents?

A1: The poor solubility of this compound stems from a combination of factors. The presence of the rigid and planar benzyloxycarbonyl (Z) group, coupled with the polar guanidinium (B1211019) group of the arginine side chain, contributes to strong intermolecular interactions, including hydrogen bonding and potential salt bridge formation. These forces can make it difficult for solvent molecules to effectively solvate and dissolve the compound.

Q2: In which solvents is this compound generally soluble?

A2: this compound exhibits limited solubility in many common peptide synthesis solvents. While sparingly soluble in water, it shows better solubility in highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). Its hydrochloride salt form (this compound・HCl) generally demonstrates improved solubility in polar and aqueous media.

Q3: What is the difference in solubility between this compound and its hydrochloride salt?

A3: The hydrochloride salt of this compound typically exhibits enhanced solubility in polar solvents compared to the free base. The presence of the chloride counter-ion disrupts the crystal lattice energy and allows for better interaction with polar solvent molecules.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This section provides a systematic approach to addressing common problems encountered during the dissolution and coupling of this compound.

Issue 1: this compound fails to dissolve completely in the primary solvent (e.g., DMF, NMP).
Potential Cause Recommended Solution
Insufficient Solvent Polarity The polarity of solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may not be high enough to overcome the strong intermolecular forces of this compound.
Low Temperature The dissolution of solids is often an endothermic process, and lower temperatures can hinder solubility.
High Concentration The desired concentration of this compound may exceed its solubility limit in the chosen solvent at a given temperature.
Issue 2: this compound precipitates out of solution during pre-activation or coupling.
Potential Cause Recommended Solution
Change in Solvent Environment The addition of coupling reagents and bases (e.g., DIEA) can alter the polarity of the solvent mixture, leading to precipitation.
Formation of Insoluble Salts The reaction of this compound with bases or other components in the reaction mixture may form less soluble salt complexes.
Temperature Fluctuation A decrease in temperature during the reaction setup can cause the compound to crash out of solution.

Quantitative Solubility Data

Solvent This compound (Free Base) This compound・HCl (Hydrochloride Salt)
Dimethylformamide (DMF) Sparingly Soluble to Moderately SolubleModerately Soluble
N-Methyl-2-pyrrolidone (NMP) Sparingly Soluble to Moderately SolubleModerately Soluble
Dimethyl Sulfoxide (DMSO) SolubleReadily Soluble
Dichloromethane (DCM) Poorly SolubleVery Poorly Soluble
Water Sparingly Soluble[1]More Soluble than free base

Note: "Sparingly Soluble" generally implies a solubility of 1-10 mg/mL, "Moderately Soluble" 10-100 mg/mL, and "Soluble" >100 mg/mL. These are estimations and can vary based on purity, temperature, and specific experimental conditions.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution of this compound for Peptide Coupling

This protocol outlines the standard procedure for dissolving this compound in DMF, a common solvent for solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the calculated volume of anhydrous DMF to achieve the desired concentration.

  • Stir the mixture vigorously at room temperature using a magnetic stirrer for 15-30 minutes.

  • If the solid is not fully dissolved, vortex the mixture for 1-2 minutes.

  • For persistent insolubility, sonicate the mixture in an ultrasonic bath for 5-10 minute intervals, monitoring for dissolution. Avoid excessive heating of the solvent during sonication.

  • Once fully dissolved, the solution is ready for the pre-activation and coupling steps.

Protocol 2: Dissolution of this compound using a Co-Solvent System

This protocol is recommended when this compound shows poor solubility in the primary coupling solvent.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the this compound into the reaction vessel.

  • Add a minimal amount of DMSO (e.g., 10-20% of the total final volume) to the solid.

  • Stir or gently swirl the mixture until the this compound is fully dissolved in the DMSO.

  • Slowly add the primary solvent (DMF or NMP) to the DMSO solution while stirring continuously to reach the final desired volume.

  • Ensure the solution remains clear before proceeding with the coupling reaction.

Protocol 3: Coupling of Poorly Soluble this compound in SPPS

This protocol provides a general workflow for the coupling of this compound when solubility is a concern, utilizing a potent coupling reagent like HATU.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous DMF (and DMSO if needed as a co-solvent)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for at least 30 minutes. Perform the N-terminal Fmoc deprotection using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Preparation of this compound Solution: In a separate vessel, dissolve this compound in a minimal amount of DMF (or a DMF/DMSO co-solvent mixture as described in Protocol 2).

  • Pre-activation: To the dissolved this compound, add HATU (0.95 equivalents relative to the amino acid) and allow it to dissolve.

  • Coupling: Add the activated this compound solution to the deprotected resin. Immediately add DIEA (2-3 equivalents relative to the amino acid).

  • Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Logical Workflow for Troubleshooting this compound Solubility

The following diagram illustrates a decision-making process for addressing solubility issues with this compound.

References

Side reactions associated with Z-Arg-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the side reactions associated with the use of Nα-Z-L-arginine (Z-Arg-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound during peptide synthesis?

The main side reaction is the intramolecular cyclization of the activated carboxyl group to form a δ-lactam.[1][2][3][4] This side reaction renders the arginine residue unavailable for coupling to the peptide chain, leading to the formation of deletion sequences and reduced overall yield.[4]

Q2: Under what conditions is δ-lactam formation most prevalent?

δ-Lactam formation is particularly significant when using certain activation methods. The mixed anhydride (B1165640) coupling procedure is known to induce more δ-lactam formation compared to other methods.[1][2] Additionally, the choice of protecting group on the guanidino side chain can influence the extent of this side reaction.[1][2][3]

Q3: Does the guanidino protecting group on this compound affect side reactions?

While this compound itself has an unprotected guanidino group, in many synthetic strategies, a protected form like Z-Arg(Tos)-OH or Z-Arg(NO2)-OH is used. The nature of this side-chain protecting group can influence the propensity for δ-lactam formation. For instance, the di-Boc protecting group on the guanidino side chain has been shown to increase the formation of δ-lactam.[1][2] Conversely, the nitro (NO2) protecting group has been reported to prevent the formation of δ-lactam.[3]

Q4: How can I detect the formation of the δ-lactam side product?

The δ-lactam can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can be developed to separate the desired peptide product from the lactam-containing side product and unreacted this compound.

Q5: Are there alternatives to this compound that are less prone to side reactions?

Yes, several alternatives with different guanidino protecting groups are available, such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH. The choice of the arginine derivative often depends on the specific peptide sequence and the overall synthetic strategy. The NO2 group, for instance, has been shown to be effective in preventing δ-lactam formation.[3]

Troubleshooting Guide

Problem: Low coupling efficiency and presence of deletion sequences in my peptide containing arginine.

  • Potential Cause: Formation of δ-lactam from this compound upon activation. This inactive species is unable to couple to the growing peptide chain.[4]

  • Solution:

    • Optimize Coupling Reagent: Avoid using the mixed anhydride method for activating this compound as it is reported to cause significant lactam formation.[1][2] Consider using ureonium-based coupling reagents like HBTU or HATU, which are generally efficient and can reduce side reactions.

    • Control Activation Time: Minimize the time the activated this compound is in solution before it is added to the resin. Prolonged activation times can lead to increased lactam formation.

    • Use an Appropriate Guanidino Protecting Group: If your synthesis allows, consider using an arginine derivative with a side-chain protecting group known to minimize lactam formation, such as the NO2 group.[3]

    • Monitor the Reaction: Use HPLC to monitor the progress of the coupling reaction and to quantify the extent of δ-lactam formation.

Problem: An unexpected peak appears in my HPLC chromatogram after a coupling step with this compound.

  • Potential Cause: This peak could correspond to the δ-lactam of this compound.

  • Solution:

    • Characterize the Peak: Use mass spectrometry (MS) to determine the mass of the species corresponding to the unexpected peak. The δ-lactam will have a molecular weight corresponding to the loss of a molecule of water from this compound.

    • Optimize HPLC Separation: Adjust the gradient and mobile phase composition of your HPLC method to achieve baseline separation of the desired product, unreacted this compound, and the δ-lactam.

    • Implement Mitigation Strategies: If the peak is confirmed to be the δ-lactam, refer to the solutions for "Low coupling efficiency" to minimize its formation in subsequent syntheses.

Data on δ-Lactam Formation

The following table summarizes the observed extent of δ-lactam formation from Z-Arg(Tos)-OH, a closely related derivative to this compound, under different coupling conditions. This data provides an estimate of the potential for side product formation when using Z-protected arginine.

Nα-Protecting GroupGuanidino Protecting GroupCoupling Method/Activated SpeciesObserved δ-Lactam FormationReference
ZTosyl (Tos)Mixed Anhydride (synthesis of Z-Arg(Tos)-methyl ester)Significant amounts[1]
ZTosyl (Tos)Mixed Anhydride (synthesis of Z-Arg(Tos)-amide)Significant amounts[1]

Experimental Protocols

Protocol 1: Peptide Coupling with this compound using HBTU

This protocol describes a general procedure for coupling this compound to a resin-bound peptide, with measures to minimize δ-lactam formation.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Activation Solution Preparation (perform immediately before use):

    • In a separate vessel under a nitrogen atmosphere, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the freshly prepared activation solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times).

    • Wash the resin with DCM (3 times).

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • Analyze the reaction solution by HPLC to quantify any unreacted this compound and the formation of the δ-lactam.

Protocol 2: HPLC Analysis of δ-Lactam Formation

This protocol outlines a general method for the separation and quantification of this compound and its δ-lactam side product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute a sample of the reaction mixture or the cleaved crude peptide in the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-30 min: Linear gradient from 5% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: Linear gradient from 95% to 5% B

      • 40-45 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the δ-lactam based on their retention times (the lactam is typically more non-polar and will have a longer retention time) and mass spectrometry data.

    • Integrate the peak areas to determine the relative percentage of each species.

Visualizations

lactam_formation Z_Arg_OH This compound Activated_Ester Activated Ester Intermediate Z_Arg_OH->Activated_Ester Activation (e.g., HBTU, DIPEA) Lactam δ-Lactam (Inactive) Activated_Ester->Lactam Intramolecular Cyclization (Side Reaction) Peptide_Coupling Desired Peptide Coupling Activated_Ester->Peptide_Coupling Nucleophilic Attack by N-terminal Amine

Caption: Pathway of δ-lactam side reaction from this compound.

experimental_workflow cluster_synthesis Peptide Synthesis Step cluster_analysis Analysis Resin_Prep 1. Resin Swelling Activation 2. Prepare Activation Solution (this compound + Coupling Reagent) Coupling 3. Couple to Resin Activation->Coupling Wash 4. Wash Resin Coupling->Wash Sample_Prep 5. Prepare Sample for HPLC Wash->Sample_Prep HPLC 6. HPLC Analysis Sample_Prep->HPLC Data_Analysis 7. Quantify Products and Side Products HPLC->Data_Analysis

References

Dealing with steric hindrance in Z-Arg(Z)₂-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling the sterically hindered coupling of N-alpha-bis(benzyloxycarbonyl)-L-arginine (Z-Arg(Z)₂-OH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with incorporating this sterically demanding amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Z-Arg(Z)₂-OH so challenging?

The primary challenge in coupling Z-Arg(Z)₂-OH lies in its significant steric hindrance. The presence of two bulky benzyloxycarbonyl (Z) groups on the guanidinium (B1211019) side chain, in addition to the alpha-amino protecting group, physically obstructs the approach of the incoming amine nucleophile to the activated carboxyl group. This hindrance can lead to slow reaction kinetics, incomplete coupling, and lower yields compared to less hindered amino acids.

Q2: Which coupling reagents are recommended for Z-Arg(Z)₂-OH?

For sterically hindered amino acids like Z-Arg(Z)₂-OH, high-activity coupling reagents are essential. Onium-type coupling reagents, such as aminium/uronium and phosphonium (B103445) salts, are generally recommended over carbodiimides like DCC or DIC, which may have lower activation efficiency in this context.[1]

  • Aminium/Uronium Salts: HATU is widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid reaction rates and ability to minimize racemization.[2][3] HBTU is also a common and effective choice, though it may be slightly less reactive than HATU in highly hindered systems.[1] COMU is a newer generation reagent with efficiency comparable to HATU and offers the advantage of being non-explosive.[3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are excellent choices for hindered couplings.[4] A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction that can occur with uronium/aminium reagents.[4]

Q3: What is the role of additives like HOBt and HOAt?

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) play a crucial role in improving coupling efficiency and reducing side reactions. They act as "racemization suppressants" by forming active esters with the activated amino acid, which are more reactive and less prone to epimerization.[5] HOAt is generally considered more effective than HOBt in preventing racemization, especially in challenging couplings.[5] The use of HATU, which contains a HOAt moiety, inherently provides this benefit.[2]

Q4: What are the most common side reactions when coupling Z-Arg(Z)₂-OH and how can they be minimized?

The two most common side reactions are racemization and guanidinylation.

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid. For urethane-protected amino acids like Z-Arg(Z)₂-OH, racemization typically proceeds through the formation of an oxazolone (B7731731) intermediate.[3] To minimize racemization, use a high-activity coupling reagent in conjunction with an additive like HOAt, and avoid excessively long reaction times or high temperatures. The choice of base can also be critical, with sterically hindered non-nucleophilic bases like diisopropylethylamine (DIEA) being preferred.

  • Guanidinylation: This side reaction can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU). The coupling reagent can react with the free N-terminal amine of the peptide chain, forming a guanidinium group and irreversibly terminating the peptide elongation.[6] To prevent this, it is recommended to pre-activate the Z-Arg(Z)₂-OH with the coupling reagent before adding it to the resin-bound peptide. Using a slight excess of the amino acid over the coupling reagent can also help. Alternatively, phosphonium-based reagents like PyBOP do not cause this side reaction.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance preventing efficient reaction. 3. Poor solvation of the resin-bound peptide.1. Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or COMU). 2. Increase the reaction time (e.g., from 2 hours to 4-6 hours). 3. Perform a "double coupling" where the coupling step is repeated with fresh reagents. 4. Ensure adequate swelling of the resin in a suitable solvent like DMF or NMP before coupling.
Presence of Deletion Sequences in Final Peptide Incomplete coupling of Z-Arg(Z)₂-OH in the previous cycle.Follow the recommendations for "Low Coupling Yield". Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test or ninhydrin (B49086) test.
Racemization Detected in the Final Product 1. Over-activation of the carboxylic acid. 2. Prolonged exposure to basic conditions. 3. Use of a less effective racemization suppressant.1. Use a coupling reagent known for low racemization (e.g., HATU, PyAOP). 2. Ensure the use of an additive like HOAt. 3. Minimize the pre-activation and coupling times as much as possible while still achieving complete reaction. 4. Use a sterically hindered base like DIEA instead of less hindered amines.
Peptide Chain Termination Guanidinylation of the N-terminal amine by a uronium/aminium coupling reagent.1. Pre-activate the Z-Arg(Z)₂-OH with the coupling reagent before adding it to the resin. 2. Use a slight excess of Z-Arg(Z)₂-OH relative to the coupling reagent. 3. Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskGuanidinylation RiskNotes
HATU Aminium/UroniumVery HighLowYesGenerally considered the gold standard for difficult couplings.[2][3]
HBTU Aminium/UroniumHighModerateYesA cost-effective and reliable option for many standard and hindered couplings.[6]
COMU Aminium/UroniumVery HighLowYesA non-explosive alternative to benzotriazole-based reagents with comparable efficiency to HATU.[3][6]
PyBOP PhosphoniumHighLowNoExcellent for avoiding guanidinylation side reactions. Byproducts are soluble.[4]
DIC/HOBt CarbodiimideModerateModerateNoA classic combination, but may be less effective for highly hindered couplings compared to onium salts.
DIC/HOAt CarbodiimideHighLowNoThe addition of HOAt significantly improves performance and reduces racemization compared to HOBt.[5]

Note: The relative performance can be sequence-dependent. The efficiencies are based on general observations for sterically hindered couplings.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Z-Arg(Z)₂-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for the manual or automated solid-phase synthesis of peptides incorporating Z-Arg(Z)₂-OH using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 1 hour.
  • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine (B6355638) in DMF for 20 minutes.
  • Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and cleaved Fmoc groups.

2. Activation of Z-Arg(Z)₂-OH:

  • In a separate reaction vessel, dissolve Z-Arg(Z)₂-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
  • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.
  • Vortex or agitate the mixture for 1-2 minutes. This is the pre-activation step.

3. Coupling Reaction:

  • Add the activated Z-Arg(Z)₂-OH solution to the deprotected resin.
  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended to 6 hours.
  • Monitor the progress of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Washing and Next Cycle:

  • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
  • If the peptide synthesis is ongoing, proceed to the next Fmoc deprotection and coupling cycle. If it is the final amino acid, proceed to final cleavage from the resin.

Protocol 2: PyBOP-Mediated Coupling for Sensitive Sequences

This protocol is recommended when the risk of guanidinylation needs to be completely avoided.

1. Resin Preparation:

  • Follow the same resin preparation and Fmoc deprotection steps as in Protocol 1.

2. Coupling Reaction:

  • In a separate vessel, dissolve Z-Arg(Z)₂-OH (3 equivalents) and PyBOP (2.9 equivalents) in DMF.
  • Add this solution to the deprotected resin.
  • Add DIEA (6 equivalents) to the reaction vessel.
  • Agitate the mixture for 2-6 hours at room temperature.
  • Monitor the reaction for completion.

3. Washing and Next Cycle:

  • Follow the same washing procedure as in Protocol 1.
  • Proceed to the next synthesis step or final cleavage.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling cluster_post_coupling Post-Coupling ResinSwelling Swell Resin in DMF FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) ResinSwelling->FmocDeprotection WashResin1 Wash with DMF FmocDeprotection->WashResin1 AddActivatedAA Add Activated AA to Resin WashResin1->AddActivatedAA DissolveReagents Dissolve Z-Arg(Z)₂-OH, Coupling Reagent, Additive AddBase Add DIEA DissolveReagents->AddBase Preactivate Pre-activate (1-2 min) AddBase->Preactivate Preactivate->AddActivatedAA React React (2-6 hours) AddActivatedAA->React Monitor Monitor Reaction (e.g., Kaiser Test) React->Monitor WashResin2 Wash with DMF/DCM Monitor->WashResin2 NextCycle Proceed to Next Cycle or Cleavage WashResin2->NextCycle

Caption: General workflow for the solid-phase peptide synthesis (SPPS) of Z-Arg(Z)₂-OH.

troubleshooting_logic cluster_solutions Solutions cluster_checks Checks Start Low Coupling Yield? CheckReagent Is the coupling reagent strong enough? Start->CheckReagent IncreaseReactivity Use Stronger Reagent (e.g., HATU, COMU) DoubleCouple Perform Double Coupling IncreaseTime Increase Reaction Time CheckReagent->IncreaseReactivity No CheckTime Is the reaction time sufficient? CheckReagent->CheckTime Yes CheckTime->DoubleCouple Yes CheckTime->IncreaseTime No

Caption: Decision-making flowchart for troubleshooting low coupling yields of Z-Arg(Z)₂-OH.

References

Best coupling reagents for hindered Z-Arg-OH derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2>

Welcome to the technical support center for peptide synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling hindered Carbobenzyloxy-Arginine (Z-Arg-OH) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound derivatives often difficult?

Coupling this compound derivatives presents a significant challenge primarily due to steric hindrance. The bulky Z (Carbobenzyloxy) protecting group on the alpha-amino group and the complex guanidinium (B1211019) side chain of arginine create a sterically crowded environment around the reactive carboxyl group. This hindrance can slow down the rate of peptide bond formation, leading to incomplete reactions and lower yields.[1][2] Furthermore, the activated arginine derivative is susceptible to side reactions, most notably racemization (epimerization), which compromises the chiral integrity of the final peptide.[3][4]

Q2: What are the most effective classes of coupling reagents for hindered this compound derivatives?

For sterically hindered couplings, onium-type reagents (both aminium/uronium and phosphonium (B103445) salts) are widely regarded as the most effective.[1][5] These reagents rapidly convert the carboxylic acid into a highly reactive ester intermediate, facilitating nucleophilic attack by the amine component.

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and COMU are highly efficient.[6][7] HATU, in particular, is often preferred for challenging couplings as it forms a more reactive OAt-ester, leading to faster reactions and reduced risk of racemization compared to HBTU.[7][8] COMU is a newer generation reagent with efficiency comparable to HATU but with a better safety profile, as it does not rely on potentially explosive HOBt or HOAt moieties.[6][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. PyAOP is particularly useful for coupling N-methylated amino acids, another form of hindered coupling.[7]

Carbodiimide reagents like DCC or DIC, while common in peptide synthesis, are generally less effective for hindered couplings and carry a higher risk of racemization unless used with additives like HOBt or, more effectively, HOAt or Oxyma Pure.[6][10]

Q3: What is racemization and how can it be minimized during this compound coupling?

Racemization (or epimerization) is the loss of stereochemical purity at the alpha-carbon of the amino acid during the activation and coupling steps.[4][11] The activated carboxyl group makes the alpha-proton more acidic and susceptible to abstraction by a base, leading to a loss of chirality.[11][12]

Strategies to Minimize Racemization:

  • Choice of Reagent: Use coupling reagents known for low racemization, such as HATU or COMU.[7][8][9] The additives incorporated into these reagents (HOAt in HATU, Oxyma in COMU) are highly effective at suppressing racemization.[13]

  • Use of Additives: When using carbodiimides (like DIC), always include a racemization suppressant. HOAt and its derivatives (like 6-Cl-HOBt) are more effective than HOBt.[4][13]

  • Base Selection: The choice of base is critical. Use weaker, non-nucleophilic bases when possible. For instance, N,N-Diisopropylethylamine (DIPEA) is common, but for reactions with a high risk of racemization, a weaker base like sym-collidine may be preferable.[6][14]

  • Temperature Control: Perform couplings at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.[6]

Troubleshooting Guide

Problem: Low Coupling Yield

A low yield in the coupling of a hindered this compound derivative is a common issue. Follow these steps to diagnose and resolve the problem.

Troubleshooting_Low_Yield

  • Verify Reagent Quality & Stoichiometry:

    • Question: Are your coupling reagents and this compound derivative fresh and stored correctly?

    • Action: Onium salts like HATU and HBTU are sensitive to moisture. Use fresh, high-quality reagents and anhydrous solvents (like DMF or NMP). Ensure the stoichiometry is correct; typically, a slight excess of the coupling reagent and amino acid relative to the free amine is used.[10]

  • Optimize Reaction Conditions:

    • Question: Is the reaction going to completion?

    • Action: For hindered couplings, extended reaction times (e.g., 2-6 hours or even overnight) may be necessary.[1] Monitor the reaction using a ninhydrin (B49086) test (for solid-phase synthesis) to confirm the consumption of the free amine.[10] Consider a "double coupling" strategy, where the coupling procedure is repeated with a fresh solution of the amino acid and reagents before moving to the next deprotection step.[2] Increasing the concentration of reactants can also drive the reaction to completion.[2]

  • Change the Coupling Reagent:

    • Question: Is your current coupling reagent powerful enough?

    • Action: If you are using a carbodiimide/additive system (e.g., DIC/HOBt), switching to a more potent onium salt is the most effective solution. HATU is widely considered one of the best reagents for overcoming steric hindrance.[1][15] COMU and PyAOP are also excellent alternatives.[7][9]

Problem: Product Contains Diastereomers (Racemization Detected)

The presence of diastereomeric impurities indicates that racemization has occurred during the coupling step.

  • Review Your Reagent and Base Combination:

    • Question: Are you using a combination known to suppress racemization?

    • Action: The combination of the coupling reagent and base is crucial. If using a carbodiimide, ensure an additive like HOAt or Oxyma Pure is present.[13] If using an onium salt like HBTU, adding an external equivalent of HOBt can further suppress racemization.[10] HATU already contains the HOAt moiety and is highly effective at preventing racemization.[7][8] Avoid strong bases or excess base where possible.

  • Control the Temperature:

    • Question: Are you running the reaction at room temperature?

    • Action: Lowering the reaction temperature to 0 °C can significantly reduce the rate of racemization without drastically slowing down the coupling, especially when using highly reactive onium salts.[6]

  • Check Pre-activation Times:

    • Question: Are you pre-activating the this compound for an extended period before adding the amine component?

    • Action: While pre-activation is a standard procedure, excessively long activation times can increase the risk of racemization.[16] Minimize the time between the activation of the this compound derivative and its introduction to the coupling reaction.

Data Summary: Comparison of Coupling Reagents

The following table summarizes the performance of common coupling reagents for hindered amino acid couplings, providing a basis for selection and troubleshooting.

Coupling ReagentClassRelative Reaction RateRacemization RiskKey Considerations
HATU Aminium SaltVery FastVery LowHighly efficient for hindered couplings.[8][15] Should not be used in large excess to avoid side reactions.[4][7]
COMU Aminium SaltVery FastVery LowEfficiency comparable to HATU with a better safety profile (non-explosive byproducts).[6][9] Byproducts are water-soluble.[9]
HBTU Aminium SaltFastLowCost-effective and reliable for many standard and hindered couplings, but generally slower than HATU.[8][15][17]
PyBOP Phosphonium SaltFastLowA powerful phosphonium salt reagent. Byproducts are generally less problematic than those from BOP.[15]
DIC / Additive CarbodiimideModerate-FastAdditive DependentRequires an additive. With Oxyma or HOAt, risk is low. With HOBt, risk is moderate.[6][13] The urea (B33335) byproduct is soluble in common solvents.[10]

Experimental Protocols

Protocol: HATU-Mediated Coupling of Z-Arg(Pbf)-OH (Solid-Phase)

This protocol outlines a standard procedure for coupling a Z-protected Arginine derivative onto a resin-bound peptide using HATU.

Experimental_Workflow

Materials:

  • Resin with N-terminal deprotected amine

  • Z-Arg(Pbf)-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin is properly swelled in DMF and the N-terminal protecting group (e.g., Fmoc) has been removed and confirmed with a positive Kaiser test.

  • Activation Solution: In a separate reaction vessel, dissolve Z-Arg(Pbf)-OH and HATU in a minimal amount of DMF.

  • Base Addition: Add DIPEA to the activation mixture. A color change may be observed. Vortex the solution for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For highly hindered sequences, the reaction time may be extended.[1]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete. If the test is positive, consider a second coupling.

  • Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Continuation: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

References

How to avoid guanidinylation side reactions with Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid guanidinylation side reactions when working with N-α-benzyloxycarbonyl-L-arginine (Z-Arg-OH) and its side-chain protected derivatives (Z-Arg(R)-OH).

Troubleshooting Guide

Issue: Characterization of my final peptide shows an unexpected mass increase, suggesting a guanidinylation side reaction. How can I identify the source and prevent it?

Guanidinylation is the transfer of a guanidino group to a primary amine, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. This side reaction can be a significant issue during peptide synthesis. Below is a step-by-step guide to troubleshoot and mitigate this problem.

Step 1: Identify the Source of Guanidinylation

There are two primary sources of unwanted guanidinylation during peptide synthesis:

  • Coupling Reagent-Mediated Guanidinylation: This is the most common cause. Uronium/aminium-based coupling reagents such as HATU, HBTU, and TBTU can react with free amino groups, leading to a guanidino side product that terminates the peptide chain.[1][2][3][4][5] This is especially problematic if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.[2]

  • Arginine-Mediated Guanidinylation: Under certain activation conditions, the guanidino side chain of arginine itself can become reactive and act as a guanidinylating agent towards other nucleophiles. While less common, this can occur if the side chain is not adequately protected.

To determine the source, review your experimental conditions:

  • Are you using a uronium/aminium coupling reagent? If yes, this is the most likely cause.

  • Is the guanidino side chain of your this compound derivative protected? If you are using this compound with an unprotected side chain, the risk of side reactions increases.

Step 2: Implement a Solution

Based on the likely source, implement one or more of the following solutions.

If you suspect the coupling reagent is the cause, the following strategies can be employed:

  • Switch to a Phosphonium-Based Coupling Reagent: Reagents like PyBOP, PyAOP, and BOP do not have guanidinylation activity towards amino groups.[2] PyAOP is particularly effective for coupling sterically hindered amino acids.[6]

  • Avoid Excess Coupling Reagent: Use a stoichiometric amount or a slight excess of the this compound relative to the coupling reagent.[2] Pre-activating the carboxylic acid for a short period before adding it to the amine component can also minimize this side reaction.[2]

  • Use Carbodiimides with an Additive: The combination of a carbodiimide (B86325) like DIC with an additive such as HOBt or Oxyma Pure is a reliable method that avoids guanidinylation from the coupling agent.[2][6]

The highly basic guanidinium (B1211019) group of arginine should be protected to prevent side reactions.[7] For syntheses utilizing Z-protection on the alpha-amine, several side-chain protecting groups are available:

  • Nitro (NO₂): A traditional protecting group that is stable under many conditions but requires specific methods for removal, such as catalytic hydrogenation or reduction with stannous chloride.[7][8] It has been shown to prevent δ-lactam formation, another common side reaction with arginine.[7]

  • Tosyl (Tos): A robust protecting group that is typically removed with strong acid (e.g., HF). It is less prone to the side reactions seen with the NO₂ group.[8]

  • Benzyloxycarbonyl (Z): The guanidino group can also be protected with one or two Z groups (e.g., Z-Arg(Z)₂-OH). These are removed by catalytic hydrogenation.

The choice of protecting group should be orthogonal to the rest of your synthetic strategy.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting guanidinylation side reactions.

troubleshooting_workflow start Guanidinylation Side Product Detected check_reagent Are you using a uronium/aminium coupling reagent (e.g., HATU, HBTU)? start->check_reagent switch_reagent Switch to a phosphonium (B103445) reagent (PyBOP, PyAOP) or carbodiimide (DIC/HOBt) check_reagent->switch_reagent Yes optimize_conditions Optimize reaction conditions: - Use stoichiometric coupling reagent - Pre-activate this compound check_reagent->optimize_conditions Yes check_protection Is the Arg side chain unprotected? check_reagent->check_protection No re_evaluate Re-run reaction and analyze product switch_reagent->re_evaluate optimize_conditions->re_evaluate add_protection Select an orthogonal side-chain protecting group (e.g., Tos, NO₂) check_protection->add_protection Yes check_protection->re_evaluate No (Consult further literature for rare side reactions) add_protection->re_evaluate

Caption: Troubleshooting workflow for guanidinylation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is guanidinylation and why is it a problem? A1: Guanidinylation is the transfer of a guanidino group (-C(NH)NH₂) to a primary amine. In peptide synthesis, this can cap the N-terminus of the growing peptide chain, making it unable to react further and resulting in a truncated, difficult-to-remove impurity.[1][2]

Q2: I am using this compound with an unprotected side chain. What is the best way to couple it? A2: To minimize side reactions with unprotected this compound, it is highly recommended to use a coupling method that does not activate the side chain or cause N-terminal guanidinylation. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust choice.[2][6] Phosphonium-based reagents like PyBOP are also excellent alternatives.[2]

Q3: Does pH play a role in guanidinylation side reactions? A3: Yes, pH is a critical factor. The guanidinium group of arginine is strongly basic (pKa ~12.5).[7] Maintaining the reaction under conditions where the side chain remains protonated (positively charged) will significantly reduce its nucleophilicity and its potential to engage in side reactions. Most standard coupling reactions are run in organic solvents with a tertiary amine base (like DIPEA), which can influence the protonation state of various groups. If guanidinylation is a persistent issue, minimizing the amount of base or using a weaker base could be beneficial.

Q4: Can I use HATU for coupling this compound if I am careful? A4: While HATU is a very efficient coupling reagent, its use carries an inherent risk of N-terminal guanidinylation.[1][3][4][5] This side reaction can be minimized by using a slight excess of the this compound compared to HATU and by pre-activating the acid for a few minutes before adding it to the amine component.[2] However, for critical syntheses where purity is paramount, choosing a non-guanidinylating reagent like PyBOP or DIC/HOBt is a safer strategy.

Q5: Are there any side reactions associated with the Z-group itself? A5: The benzyloxycarbonyl (Z) group is generally stable during peptide coupling.[9] Its primary role is to protect the alpha-amino group. During the final deprotection of the peptide, fragments from side-chain protecting groups can sometimes cause side reactions (e.g., sulfonation from Pbf or Mtr groups reacting with Tryptophan), but the Z-group itself is typically cleaved cleanly by catalytic hydrogenation without causing such issues.[10]

Quantitative Data on Coupling Reagents

While specific comparative data for this compound is limited, the following table summarizes the general performance and risks of common coupling reagents used in peptide synthesis. This information is largely derived from studies using Fmoc- and Boc-protected amino acids but the principles are applicable.

Coupling Reagent ClassExample(s)Typical Coupling EfficiencyRisk of GuanidinylationNotes
Aminium/Uronium HATU, HBTUVery HighHigh Risk is elevated when reagent is in excess.[2]
Phosphonium PyBOP, PyAOPVery HighNone Recommended for avoiding guanidinylation.[2]
Carbodiimide DIC, EDCHigh (with additive)None Requires an additive like HOBt or Oxyma for efficiency and to suppress racemization.[6]
Other DEPBTHighNone Known for low racemization.[2]

Experimental Protocols

Protocol 1: Recommended Method using DIC/HOBt

This protocol is recommended for coupling Z-Arg(R)-OH to minimize the risk of guanidinylation side reactions.

  • Preparation:

    • In a reaction vessel, dissolve the amine component (e.g., the N-terminally deprotected peptide-resin or amino acid ester) in an appropriate solvent (e.g., DMF for solid-phase, DCM or DMF for solution-phase).

  • Activation:

    • In a separate flask, dissolve Z-Arg(R)-OH (1.5 equivalents relative to the amine) and HOBt (1.5 equivalents) in the reaction solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIC (1.5 equivalents) to the cooled solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the activated Z-Arg(R)-OH solution to the vessel containing the amine component.

    • If in solution-phase, add a tertiary base such as DIPEA (2.0 equivalents). For solid-phase, the base is often added simultaneously or just after the activated acid.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a suitable method (e.g., Kaiser test for solid-phase).

  • Work-up (for solution-phase):

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography or recrystallization as needed.

Protocol 2: Alternative Method using PyBOP

This protocol uses a phosphonium salt, which is also an excellent choice to avoid guanidinylation.

  • Preparation:

    • Dissolve the amine component in the reaction solvent as described in Protocol 1.

  • Coupling:

    • In a separate flask, dissolve Z-Arg(R)-OH (1.5 eq.), PyBOP (1.5 eq.), and HOBt (1.5 eq.) in the reaction solvent.

    • Add a tertiary base like DIPEA (3.0 eq.) to the mixture.

    • Stir for 5 minutes to activate.

    • Add the activated solution to the amine component.

    • Allow the reaction to proceed for 1-3 hours at room temperature.

  • Work-up:

    • Follow the work-up or washing procedures as described in Protocol 1.

Logical Relationship Diagram

This diagram illustrates the relationship between the problem, its causes, and the recommended solutions.

logical_relationship problem Problem: Guanidinylation Side Product cause1 Cause 1: Uronium/Aminium Coupling Reagent problem->cause1 cause2 Cause 2: Reactive Unprotected Arginine Side Chain problem->cause2 solution1a Solution 1a: Switch to Phosphonium Reagent (e.g., PyBOP) cause1->solution1a solution1b Solution 1b: Use Carbodiimide (e.g., DIC/HOBt) cause1->solution1b solution1c Solution 1c: Optimize Stoichiometry & Pre-activation cause1->solution1c solution2 Solution 2: Use Side-Chain Protected Z-Arg(R)-OH cause2->solution2

Caption: Causes and solutions for guanidinylation side reactions.

References

Impact of scavengers on Z-Arg-OH deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Arg-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of scavengers on the efficiency of removing the benzyloxycarbonyl (Z or Cbz) protecting group from Nα-arginine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound deprotection?

A1: The two most common methods for removing the Z-group from the alpha-amino group of arginine are catalytic hydrogenolysis and acidolysis.[1]

  • Catalytic Hydrogenolysis: This is often the preferred method due to its mild and clean nature. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the Z-group.[1]

  • Acidolysis: Strong acids such as hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), or liquid hydrogen fluoride (B91410) (HF) can also be used to remove the Z-group. This method is typically chosen when the molecule contains functional groups sensitive to hydrogenation.

Q2: Why are scavengers necessary during this compound deprotection?

A2: During acidolytic deprotection, a reactive benzylic carbocation is generated from the cleavage of the Z-group. This carbocation is a potent electrophile and can lead to unwanted side reactions by alkylating electron-rich amino acid residues within your peptide, such as tryptophan and tyrosine. Scavengers are added to the reaction mixture to trap these reactive carbocations, thereby preventing the formation of side products and improving the overall yield and purity of the desired product.

Q3: What are some common scavengers used for this compound deprotection?

A3: A variety of nucleophilic compounds can be used as scavengers to trap the benzyl (B1604629) carbocation. Common choices include:

  • Thioanisole (B89551): An effective scavenger that readily reacts with the benzyl carbocation.

  • Triisopropylsilane (TIS): A versatile scavenger that can reduce the carbocation.

  • Water: Can act as a scavenger by reacting with the carbocation to form benzyl alcohol.

  • Phenol and Cresol: These can also act as scavengers, although they can be harsh on some peptides.

  • Scavenger Cocktails: Mixtures of different scavengers, often in trifluoroacetic acid (TFA), are commonly used to address a range of potential side reactions. A popular example is Reagent K, which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[2]

Q4: What are the common side products observed during this compound deprotection and how can they be minimized?

A4: The most common side product is the alkylation of sensitive residues. For instance, the indole (B1671886) ring of tryptophan is highly susceptible to alkylation by the benzyl carbocation. The use of scavengers is the primary method to minimize the formation of these side products. Additionally, optimizing deprotection conditions such as reaction time and temperature can also improve the outcome.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection / Low Yield Catalytic Hydrogenolysis: - Catalyst poisoning (e.g., by sulfur-containing compounds).[1] - Insufficient catalyst loading or poor catalyst activity.[1] - Inadequate hydrogen pressure or poor mixing.[1] Acidolysis: - Insufficient acid concentration or reaction time.Catalytic Hydrogenolysis: - Use purified solvents and reagents.[1] - Increase catalyst loading (typically 10-20 mol%).[1] Use fresh, high-quality catalyst.[1] - Ensure vigorous stirring and adequate hydrogen pressure (1-4 atm).[1] Acidolysis: - Increase the concentration of the acid or extend the reaction time. Monitor the reaction by HPLC or LC-MS.
Formation of Side Products (e.g., alkylated tryptophan) Acidolysis: - Generation of reactive benzyl carbocations. - Absence or insufficient amount of scavengers.Acidolysis: - Add an appropriate scavenger or a scavenger cocktail to the reaction mixture. Common choices include thioanisole, TIS, or a mixture like Reagent K.
Ornithine Formation This is more commonly associated with the deprotection of arginine side-chain protecting groups like nitroarginine (B1678959) (NO2), where side reactions can lead to the formation of ornithine.[3] While less common with Nα-Z deprotection, harsh acidic conditions could potentially affect the guanidinium (B1211019) group.Ensure the deprotection conditions are as mild as possible while still being effective. If ornithine formation is a persistent issue, re-evaluate the overall protection strategy for the arginine residue.

Quantitative Data

While specific quantitative data for the impact of scavengers on Nα-Z-Arg-OH deprotection is not extensively published in comparative tables, the principles are well-established in peptide chemistry. The effectiveness of scavengers is often demonstrated in the context of removing acid-labile side-chain protecting groups from arginine, such as Pmc and Pbf, where their omission leads to significant side product formation. For instance, a study showed that for a peptide containing Arg(Pmc), a 3-hour treatment with TFA resulted in only 46% of the desired peptide, whereas using the more labile Arg(Pbf) group under the same conditions yielded 69%. These side reactions are suppressed by the addition of scavengers like thioanisole.

The following table provides a conceptual representation of the expected impact of scavengers on this compound deprotection efficiency based on established principles.

Deprotection ConditionScavengerExpected Yield of Deprotected PeptideExpected Level of Side Products (e.g., Benzylated Tryptophan)
HBr in Acetic AcidNoneModerate to LowHigh
HBr in Acetic AcidThioanisole (5-10%)HighLow
TFANoneModerateHigh
TFATIS/Water (95:5)HighLow

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of Z-Arginine Analog

Materials:

  • Z-protected arginine analog

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Methanol (B129727) (or other suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected arginine analog in a suitable solvent like methanol in a reaction flask.[1]

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol% relative to the substrate).[1]

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (e.g., via a balloon at 1 atm).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[1]

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.[1]

Protocol 2: Acidolytic Deprotection of Z-Arginine Analog with HBr in Acetic Acid

Materials:

  • Z-protected arginine analog

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Scavenger (e.g., thioanisole)

  • Anhydrous diethyl ether

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve the Z-protected arginine analog in a minimal amount of glacial acetic acid in a reaction flask.

  • If the molecule contains sensitive residues like tryptophan or tyrosine, add a scavenger such as thioanisole (e.g., 5-10% v/v).

  • Add the 33% HBr in acetic acid solution to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the deprotection by TLC or LC-MS.

  • Once the reaction is complete, precipitate the deprotected product by adding the reaction mixture to cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove residual acid and scavenger.

  • Dry the product under vacuum.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_products Products cluster_scavenger Intervention Z_Arg_OH This compound Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Z_Arg_OH->Catalytic_Hydrogenolysis Acidolysis Acidolysis (e.g., HBr/AcOH) Z_Arg_OH->Acidolysis Arg_OH Arg-OH (Desired Product) Catalytic_Hydrogenolysis->Arg_OH Clean Conversion Acidolysis->Arg_OH Side_Products Side Products (e.g., Benzyl-Trp) Acidolysis->Side_Products Side Reaction Scavenger Scavenger (e.g., Thioanisole) Scavenger->Acidolysis Added to prevent side reactions

Caption: Workflow of this compound deprotection and the role of scavengers.

Scavenger_Mechanism cluster_reaction Acidolytic Deprotection cluster_side_reaction Side Reaction (No Scavenger) cluster_scavenging Scavenging Mechanism Z_Arg_OH This compound Benzyl_Carbocation Benzyl Carbocation (Reactive Electrophile) Z_Arg_OH->Benzyl_Carbocation + H+ H_plus H+ Arg_OH Arg-OH Tryptophan Tryptophan Residue Benzyl_Carbocation->Tryptophan Electrophilic Attack Thioanisole Thioanisole (Scavenger) Benzyl_Carbocation->Thioanisole Nucleophilic Attack Alkylated_Trp Alkylated Tryptophan (Side Product) Tryptophan->Alkylated_Trp Trapped_Species Benzyl Thioether (Stable Product) Thioanisole->Trapped_Species

Caption: Mechanism of scavenger action in preventing side reactions.

References

Technical Support Center: Optimizing Solvent Choice for Z-Arg-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions by focusing on the critical choice of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for reactions with this compound?

The optimal starting solvent depends heavily on the specific reaction (e.g., solution-phase peptide coupling), the other reactants, and the desired reaction temperature. However, a good starting point for solubility is a polar aprotic solvent. This compound shows good solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1] For many peptide coupling reactions, DMF is a common choice due to its ability to dissolve most reactants.[2]

Q2: My this compound is not dissolving. What should I do?

Incomplete dissolution is a common issue that can halt a reaction. Consider the following steps:

  • Verify the Form: You may be using this compound free base (CAS 1234-35-1), which is sparingly soluble in water.[3] The hydrochloride salt, this compound·HCl (CAS 56672-63-0), offers enhanced solubility in aqueous or acidic media.[4]

  • Gentle Heating: Gently warming the mixture can increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help break up solid particles and improve solubilization.

  • Solvent Mixtures: If a single solvent is ineffective, a co-solvent system can be beneficial. For instance, adding a small amount of acetic acid to an aqueous suspension can improve the solubility of this compound.[4]

  • Change Solvent: If the above methods fail, switching to a stronger polar aprotic solvent like DMSO may be necessary.[1]

Q3: Can the solvent choice affect the yield and purity of my peptide coupling reaction?

Absolutely. The solvent plays a crucial role in:

  • Reactant Solubility: All components, including the this compound, the amine component, and coupling reagents, must be fully dissolved for the reaction to proceed efficiently. Poor solubility is a primary cause of low yields.

  • Reaction Kinetics: The polarity of the solvent can influence the rate of the coupling reaction. Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) are often preferred as they effectively solvate reactants and facilitate the desired bond formation.[5]

  • Side Reactions: The solvent environment can either promote or suppress unwanted side reactions. For instance, δ-lactam formation, an intramolecular cyclization of arginine, is a known side reaction that can be influenced by the choice of solvent and coupling method.[6][7]

Q4: What is δ-lactam formation and can solvent choice help minimize it?

δ-Lactam formation is an intramolecular side reaction where the activated carboxyl group of arginine reacts with its own side-chain guanidino group.[8] This creates a stable, inactive lactam, consuming the this compound and leading to lower yields of the desired product.[9] While no process completely abolishes it, its minimization often requires specific examination for each synthesis.[6] The choice of coupling reagents and reaction conditions, which are intrinsically linked to the solvent system, is critical. For example, some studies suggest that less-polar solvents or specific solvent mixtures can help suppress this side reaction.[7]

Troubleshooting Guide

This guide addresses specific issues encountered during this compound reactions, with a focus on solvent-based solutions.

Problem 1: Low Yield or Incomplete Reaction
Potential Cause Solvent-Based Solution Explanation
Poor Solubility of Reactants 1. Switch to a solvent with higher dissolving power (e.g., from DCM to DMF or NMP).2. Use a co-solvent system (e.g., DMF with a small percentage of DMSO).3. For aqueous reactions, consider using this compound·HCl for better solubility.[4]All reactants must be in the same phase to react. If any component is not fully dissolved, the reaction will be slow and incomplete. Efficient solvation by the solvent is essential for successful synthesis.[2]
Precipitation During Reaction 1. Increase the solvent volume to reduce the concentration of all species.2. Switch to a solvent in which the product is more soluble.3. Perform the reaction at a slightly elevated temperature to maintain solubility.As the product forms, it may precipitate if its concentration exceeds its solubility limit in the chosen solvent. This can coat the starting materials and halt the reaction.
Problem 2: Formation of Side Products
Potential Cause Solvent-Based Solution Explanation
δ-Lactam Formation 1. The choice of solvent can influence the rate of this intramolecular cyclization. Some studies have shown that varying solvent composition (e.g., using binary mixtures) can suppress this side reaction.[7]2. Optimize the coupling reagent and conditions, as this side reaction is highly dependent on the activation method.[6]The polarity and viscosity of the solvent can affect the conformational flexibility of the activated this compound, influencing the likelihood of the intramolecular attack that leads to lactam formation.[9]
Racemization 1. Use non-polar or less polar solvents where possible, as they can sometimes reduce racemization.2. Ensure the reaction protocol minimizes exposure to strong bases for extended periods. The choice of base and solvent are often linked.[10]Racemization at the α-carbon can occur during the activation step, especially in the presence of a base. The solvent can influence the stability of the intermediate species prone to racemization.[11]

Data Presentation

Table 1: Qualitative Solubility of this compound

This table provides a general guide to the solubility of this compound (free base, CAS 1234-35-1) in common laboratory solvents. Solubility can be temperature-dependent.

SolventTypeSolubilityNotes
Water Polar ProticSparingly Soluble[3]Solubility is poor. For aqueous solutions, this compound·HCl is recommended.[4]
1% Acetic Acid Aqueous AcidicSoluble[4]The acidic environment protonates the molecule, increasing its solubility in water.
Methanol Polar ProticSoluble in hot methanolMay have moderate solubility at room temperature.
Ethanol Polar ProticSolubleGenerally soluble, similar to other protected amino acids.
DMF Polar AproticSolubleA very common and effective solvent for peptide coupling reactions.[2]
DMSO Polar AproticSoluble[1]Excellent dissolving power, often used for compounds that are difficult to solubilize.
NMP Polar AproticSolubleA good alternative to DMF, known for its high polarity and ability to solvate peptides.[2]
DCM Non-polarLow SolubilityGenerally not a good solvent for the highly polar this compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps determine the best solvent for your specific lot of this compound before committing to a large-scale reaction.

Materials:

  • This compound (~10 mg)

  • A selection of candidate solvents (e.g., Water, DMF, DMSO, 1% Acetic Acid)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 1-dram vials)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 2-3 mg of this compound into a clean, dry vial.

  • Add the first solvent dropwise (e.g., in 100 µL increments) to the vial.

  • After each addition, vortex the vial for 30-60 seconds.

  • Observe the solution. A positive result is a clear solution with no visible solid particles. A negative result is a cloudy or heterogeneous mixture.[12]

  • Continue adding solvent up to a total volume of 1 mL to determine an approximate solubility.

  • If the compound does not dissolve at room temperature, gently warm the vial and observe any changes.

  • Repeat the process for each candidate solvent to compare their effectiveness.

Protocol 2: General Solution-Phase Peptide Coupling

This protocol describes a typical coupling reaction using this compound and a carbodiimide (B86325) coupling reagent in an organic solvent.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., an amino acid methyl ester hydrochloride, 1.0 eq)

  • Coupling Reagent (e.g., EDC·HCl, 1.2 eq)

  • Additive (e.g., HOBt, 1.2 eq)

  • Base (e.g., DIPEA or NMM, 2.0 eq)

  • Anhydrous Solvent (e.g., DMF)

  • Stir plate, magnetic stir bar, and reaction flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Amine Preparation: In a reaction flask under an inert atmosphere, dissolve the amine component hydrochloride salt in anhydrous DMF. Add 1.0 equivalent of base (DIPEA or NMM) and stir for 10-15 minutes at room temperature.

  • Acid Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool this solution to 0 °C using an ice bath.

  • Coupling: To the cooled this compound solution, add the coupling reagent (EDC·HCl, 1.2 eq). Stir for 5 minutes, then add the free amine solution from Step 1. Add the second equivalent of base (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight.

  • Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS to check for the consumption of the starting materials.

Visualizations

Diagrams

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Peptide Coupling) solubility_test Perform Small-Scale Solubility Test (Protocol 1) start->solubility_test is_soluble Is this compound Soluble? solubility_test->is_soluble select_solvent Select Best Solvent (e.g., DMF, NMP) is_soluble->select_solvent Yes troubleshoot Troubleshoot: - Use co-solvent - Change solvent - Use this compound·HCl is_soluble->troubleshoot No check_all_reactants Check Solubility of All Reaction Components select_solvent->check_all_reactants all_soluble Are all components soluble? check_all_reactants->all_soluble run_reaction Run Small-Scale Test Reaction all_soluble->run_reaction Yes all_soluble->troubleshoot No analyze Analyze Yield & Purity (TLC, LC-MS) run_reaction->analyze is_optimal Is result optimal? analyze->is_optimal end End: Optimized Protocol is_optimal->end Yes is_optimal->troubleshoot No troubleshoot->solubility_test

Caption: Workflow for selecting an optimal solvent for this compound reactions.

Troubleshooting_Logic start Problem Observed During Reaction problem_type What is the issue? start->problem_type low_yield Low Yield / Incomplete problem_type->low_yield side_products Side Products problem_type->side_products precipitation Precipitation problem_type->precipitation cause_solubility Cause: Poor Solubility of Reactants low_yield->cause_solubility cause_lactam Cause: δ-Lactam Formation side_products->cause_lactam cause_product_sol Cause: Poor Product Solubility precipitation->cause_product_sol solution_solubility Solution: - Use stronger solvent (DMF, DMSO) - Use co-solvent system - Use this compound·HCl cause_solubility->solution_solubility solution_lactam Solution: - Adjust solvent polarity - Change coupling conditions cause_lactam->solution_lactam solution_product_sol Solution: - Increase solvent volume - Switch to a different solvent cause_product_sol->solution_product_sol

Caption: Troubleshooting logic for common issues in this compound reactions.

Coupling_Pathway cluster_0 Reaction in Solution ZArgOH This compound ActivatedEster Activated Intermediate (Z-Arg-O*) ZArgOH->ActivatedEster + Activation Solvent Solvent (e.g., DMF) Mediates Interactions Amine R'-NH2 (Amine Component) Product Z-Arg-NH-R' (Coupled Product) Amine->Product + Coupling CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActivatedEster + Activation ActivatedEster->Product + Coupling

Caption: Simplified pathway of a this compound coupling reaction in solution.

References

Technical Support Center: Arginine Stability During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired formation of ornithine from arginine during the cleavage step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ornithine formation from arginine during peptide cleavage?

A1: The primary cause of ornithine formation is the partial cleavage of the guanidinium (B1211019) group from the arginine side chain under harsh acidic conditions, typically during the final cleavage of the peptide from the solid-phase resin.[1] This side reaction is particularly prevalent when strong acids like trifluoroacetic acid (TFA) are used for deprotection.

Q2: How does the choice of arginine side-chain protecting group affect ornithine formation?

A2: The protecting group on the arginine side chain plays a crucial role in preventing ornithine formation. Protecting groups mask the guanidinium moiety, preventing undesired side reactions.[2][3] The stability of these groups to the cleavage conditions is critical. For instance, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, while widely used, is more acid-labile and can be more prone to premature removal and subsequent side reactions compared to the more robust Tosyl (Tos) group.[1] The NO2 group, commonly used in Boc chemistry, can also lead to ornithine formation during harsh HF cleavage.[4]

Q3: What are scavengers and why are they important in preventing this side reaction?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench reactive cationic species that are generated from the protecting groups and resin linkers during acid-mediated cleavage.[5] These reactive species, if not neutralized, can attack nucleophilic residues like tryptophan, methionine, and also contribute to the degradation of the arginine side chain to form ornithine.[5][6] Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole (B89551), and dithiothreitol (B142953) (DTT).[1][6]

Q4: Can ornithine formation be completely avoided?

A4: While complete avoidance can be challenging, ornithine formation can be significantly minimized to negligible levels by optimizing the cleavage conditions and choosing the appropriate protecting groups.[1][7] Careful control of cleavage time, temperature, and the use of an effective scavenger cocktail are key.

Troubleshooting Guides

Problem: Presence of an impurity with a mass difference of -43 Da in the final peptide.

This mass difference often corresponds to the conversion of an arginine residue to an ornithine residue (loss of the guanidinium group, C(NH)(NH2)).

Possible Cause 1: Harsh Cleavage Conditions

  • Troubleshooting Steps:

    • Reduce Cleavage Time: Minimize the duration of the peptide's exposure to the strong acid. Perform a time-course experiment to determine the minimum time required for complete deprotection.

    • Lower Cleavage Temperature: Conduct the cleavage reaction at room temperature or, if possible, at a lower temperature to decrease the rate of the side reaction.[1]

    • Optimize Scavenger Cocktail: Ensure the cleavage cocktail contains an adequate concentration of scavengers. For peptides containing arginine, a common and effective cocktail is TFA/TIS/water (95:2.5:2.5).[1][5] For peptides also containing tryptophan, which is susceptible to modification by released sulfonyl protecting groups, adding thioanisole can be beneficial.[6]

Possible Cause 2: Inappropriate Arginine Protecting Group

  • Troubleshooting Steps:

    • Evaluate Protecting Group Lability: If using a highly acid-labile protecting group like Pbf, especially in a peptide with multiple arginine residues, consider switching to a more robust group such as Tos or Mtr, which are more resistant to premature deprotection.[1][4][8]

    • Consider Orthogonal Protection: For complex peptides, an orthogonal protection strategy can be employed. This involves using a protecting group for the arginine side chain that can be removed under conditions that do not affect other protecting groups or the resin linkage.[8]

Data Presentation

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc SPPS

Protecting GroupAbbreviationRelative Acid LabilityCommon Cleavage Conditions for RemovalPotential for Ornithine FormationNotes
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfHighTFA/TIS/H2OModerateMost widely used, but can be prone to side reactions with sensitive residues.[2][4][8]
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcMediumTFA/TIS/H2OLow to ModerateMore stable than Pbf, requires longer cleavage times.[4][8]
4-Methoxy-2,3,6-trimethylbenzenesulfonylMtrLowTFA/ThioanisoleLowMore acid stable, requires stronger cleavage conditions or scavengers like thioanisole.[4][8]
TosylTosVery LowHFLow (with HF)Commonly used in Boc chemistry, very stable to TFA.[4][9]
NitroNO2Very LowHF or reduction (e.g., SnCl2)Can occur with HF cleavageUsed in Boc chemistry. Can be removed orthogonally.[4][7][10]

Experimental Protocols

Protocol 1: Standard Cleavage of a Pbf-Protected Arginine-Containing Peptide
  • Resin Preparation: Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to check for purity and the presence of ornithine-related impurities.

Protocol 2: Optimized Cleavage for Peptides Prone to Ornithine Formation
  • Resin Preparation: As in Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / Thioanisole / Water / Triisopropylsilane in a ratio of 90:5:2.5:2.5 (v/v/v/v). The addition of thioanisole is particularly important for peptides also containing tryptophan.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin.

  • Incubation: Agitate the mixture at room temperature for a reduced time of 1 to 1.5 hours. Monitor the cleavage progress if possible.

  • Peptide Precipitation, Collection, Washing, Drying, and Analysis: Proceed as in steps 5-9 of Protocol 1.

Visualizations

Cleavage_Workflow start Start: Dried Peptidyl-Resin cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) cleavage Cleavage Reaction (RT, 1.5-2h) start->cleavage cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge and Collect Peptide Pellet precipitation->centrifugation wash Wash Pellet with Cold Ether centrifugation->wash dry Dry Crude Peptide wash->dry analysis HPLC and Mass Spec Analysis dry->analysis

Caption: Standard experimental workflow for peptide cleavage and deprotection.

Troubleshooting_Logic problem Problem: Ornithine Formation Detected (Mass -43 Da) cause1 Possible Cause: Harsh Cleavage Conditions problem->cause1 cause2 Possible Cause: Inappropriate Protecting Group problem->cause2 solution1a Action: Reduce Cleavage Time cause1->solution1a solution1b Action: Lower Cleavage Temperature cause1->solution1b solution1c Action: Optimize Scavenger Cocktail cause1->solution1c solution2a Action: Use a More Robust Protecting Group (e.g., Tos) cause2->solution2a solution2b Action: Employ Orthogonal Protection Strategy cause2->solution2b

References

Technical Support Center: Handling Aggregation of Peptides Containing Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues related to the aggregation of peptides incorporating Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH). The following sections offer frequently asked questions, detailed troubleshooting protocols, and structured data to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why do peptides containing it aggregate?

Nα-Carbobenzyloxy-L-arginine (this compound) is an amino acid derivative where the alpha-amino group of arginine is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group was pivotal in early peptide synthesis.[1] Peptides containing this compound are prone to aggregation due to a combination of factors:

  • Hydrophobic Interactions: The benzyl (B1604629) ring of the Z-group is hydrophobic and can interact with other hydrophobic regions of the peptide, promoting self-association to minimize contact with aqueous environments.[2]

  • Hydrogen Bonding: Like all peptides, the backbone can form intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets, which are a common cause of aggregation.[2][3][4]

  • π-Stacking: The aromatic ring of the Z-group can engage in π-stacking interactions with other aromatic residues, further stabilizing aggregates.[5]

  • Electrostatic Interactions: The positively charged guanidinium (B1211019) group on the arginine side chain can form strong salt bridges with negatively charged residues or counter-ions, potentially leading to ordered aggregation.

Q2: How does the arginine residue itself influence solubility and aggregation?

Arginine has a dual role. Its guanidinium side chain is highly hydrophilic and can enhance the solubility of peptides.[1] In fact, arginine is often used as an excipient to prevent protein aggregation and improve refolding efficiency.[1][6][7] However, the same group that enhances solubility can also form strong, specific hydrogen bonds and electrostatic interactions, which, under certain conditions, can contribute to the formation of stable, ordered aggregates rather than preventing them.[7]

Q3: What are the initial signs of peptide aggregation?

The signs of aggregation can manifest at different stages of your workflow:

  • During Synthesis (SPPS): You may observe shrinking of the resin matrix or a significant slowing of deprotection and coupling reaction rates.[3] Standard coupling tests like the ninhydrin (B49086) test may become unreliable.[8]

  • Post-Purification (Lyophilized Powder): The peptide may be difficult to dissolve, appearing as an insoluble powder, an immiscible oil, or forming a gel-like substance.[9][10][11]

  • In Solution: The peptide may dissolve initially but then precipitate over time. The solution might appear cloudy or contain visible particulates. Characterization techniques like RP-HPLC may show broadened or shifted peaks.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound containing peptides.

Issue: My lyophilized this compound peptide won't dissolve.

This is a frequent challenge, often due to the hydrophobic nature of the Z-group and strong intermolecular forces established during lyophilization. Follow this systematic approach to solubilization.

G start Start with Lyophilized This compound Peptide step1 Attempt to dissolve a small amount in aqueous buffer (e.g., PBS, Tris). Consider peptide's net charge for pH. start->step1 q1 Does it dissolve? step1->q1 step2 Add a minimal volume of organic solvent (DMSO, DMF). Sonication may help. q1->step2 No success Peptide Solubilized. Slowly add aqueous buffer to reach final concentration. q1->success Yes q2 Does it dissolve? step2->q2 step3 For non-biological assays, use denaturants (6M GdmCl, 8M Urea). q2->step3 No q2->success Yes step3->success fail Peptide remains insoluble. Consider resynthesis with aggregation-disrupting strategies.

Caption: Workflow for solubilizing a lyophilized this compound peptide.

Issue: My peptide aggregates after purification or during storage in solution.

Post-purification aggregation often occurs when organic solvents from HPLC are removed, causing the peptide to crash out of the now aqueous solution.[9]

  • Adjust pH: Move the buffer pH further away from the peptide's isoelectric point (pI). This increases the net charge on the peptide, leading to greater electrostatic repulsion between molecules.

  • Lower Concentration: Aggregation is often a concentration-dependent process.[12] Working with more dilute solutions can slow down the kinetics of aggregation.

  • Add Excipients: Consider adding stabilizing agents to your buffer. A common and effective choice is L-arginine hydrochloride (50-100 mM), which can suppress aggregation.[6]

  • Optimize Storage: Flash-freeze aliquots of the peptide solution in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation at the ice-water interface.[12]

Issue: I'm observing aggregation during Solid-Phase Peptide Synthesis (SPPS).

On-resin aggregation can halt a synthesis. Proactive and reactive measures can be taken to overcome this.

G start Signs of SPPS Aggregation? (Resin shrinking, slow kinetics) action1 Change Solvent System. Use NMP or add DMSO (25%) to DMF. start->action1 Yes action2 Incorporate Structure-Disrupting Amino Acids. Use Pseudoproline Dipeptides. start->action2 Yes action3 Modify Coupling Conditions. Use stronger reagents (HATU). Increase coupling time. start->action3 Yes action4 Add Chaotropic Salts. Add LiCl or KSCN to the coupling mixture. start->action4 Yes success Synthesis Proceeds action1->success action2->success action3->success action4->success

Caption: Logical flow for troubleshooting on-resin SPPS aggregation.

Experimental Protocols

Protocol 1: Stepwise Solubilization of an Aggregation-Prone Peptide

  • Initial Attempt (Aqueous): Weigh a small amount of the lyophilized peptide (e.g., 1 mg). Try to dissolve it in 100 µL of deionized water or a suitable buffer (e.g., PBS). If the peptide has a net positive charge, use a slightly acidic buffer (pH 5.5-6.5); if it has a net negative charge, use a slightly basic buffer (pH 7.5-8.5).[9] Vortex thoroughly.

  • Organic Solvent Addition: If the peptide remains insoluble, add a minimal volume (e.g., 10-20 µL) of an organic solvent like DMSO or DMF directly to the powder.[9][11] Ensure the peptide fully dissolves to create a concentrated stock solution.

  • Dilution: Slowly add your desired aqueous buffer dropwise to the concentrated organic stock solution while continuously vortexing.[9] This prevents localized high concentrations of the peptide that can cause it to precipitate again.

  • Sonication: If small aggregates persist, sonicate the solution in a water bath for 5-10 minutes.[3][9]

  • Final Check: Centrifuge the solution at high speed (e.g., >14,000 x g) for 10 minutes to pellet any remaining insoluble aggregates before using the supernatant.

Protocol 2: "Rescue" of an Aggregated Peptide Solution

If a previously prepared solution has become cloudy or contains precipitate, it may be possible to rescue it.

  • Sonication: Sonicate the aggregated solution for 15-30 minutes in a bath sonicator. This can sometimes break up smaller, reversible aggregates.[9]

  • Re-solubilization with Denaturant: For non-cellular applications where secondary structure is not critical, add a concentrated stock of Guanidinium Hydrochloride (GdmCl) or Urea to a final concentration of 6 M or 8 M, respectively.[9] This will disrupt the hydrogen bonds holding the aggregates together.

  • Re-purification: If the above methods fail or are incompatible with your assay, the best approach is to re-purify the peptide. Centrifuge the solution to pellet the aggregates, remove the supernatant, and re-dissolve the pellet in a strong solvent mixture (e.g., containing acetonitrile (B52724) and 0.1% TFA). Inject this solution onto an RP-HPLC column for purification. Immediately after collecting the pure fractions, prepare aliquots and lyophilize or exchange into a more suitable, aggregation-resistant buffer.[9]

Data Summary Tables

Table 1: Recommended Solubilizing Agents for this compound Peptides

Solubilizing AgentStarting ConcentrationEfficacy for Aggregated PeptidesNotes
Aqueous Buffers pH 5.5 - 8.5Low to ModerateEfficacy is highly dependent on the net charge of the peptide sequence.[9]
DMSO 10-50% (initial)HighAn excellent starting point for very hydrophobic peptides. Note that DMSO can oxidize Met and Cys residues.[9][11]
DMF 10-50% (initial)HighA common alternative to DMSO.[11]
Acetonitrile 10-50% (initial)Moderate to HighCan be effective and is volatile, making it easier to remove by lyophilization.[9]
Guanidinium HCl 6 MVery HighA strong denaturant that disrupts secondary structures; not suitable for applications requiring native peptide conformation.[9]
Urea 8 MVery HighSimilar to GdmCl, acts as a powerful denaturant.[9]

Table 2: SPPS Conditions to Mitigate On-Resin Aggregation

ParameterRecommended ActionRationale
Resin Type Use high-swelling resins (e.g., NovaPEG, TentaGel) or low-substitution resins.[3]Provides more space for the growing peptide chains, reducing intermolecular interactions.
Solvent Use NMP or a mixture of DMF with 25% DMSO.[3]These solvents are more effective at solvating the peptide chains and disrupting hydrogen bonds.
Coupling Reagents Use potent reagents like HATU or HBTU; consider double coupling or longer reaction times.[13]Ensures complete acylation, even when the N-terminus is sterically hindered by aggregation.
Additives Add chaotropic salts (e.g., 0.8 M LiCl) to the coupling mixture.[3][13]These salts disrupt the hydrogen-bonding networks that lead to β-sheet formation.
Chemical Modification Incorporate pseudoproline dipeptides or an Hmb/Dmb protected amino acid every 6-7 residues.[3][4]These "structure-breaking" elements introduce a kink in the peptide backbone, preventing the linear conformation required for β-sheet aggregation.

References

Validation & Comparative

A Comparative Guide to Z-Arg-OH and Fmoc-Arg(Pbf)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of biomedical research and drug development. The choice of protecting groups for amino acids is a critical decision that dictates the overall synthetic strategy, influencing yield, purity, and the feasibility of synthesizing complex sequences. Arginine, with its highly basic and nucleophilic guanidino side chain, presents a particular challenge, necessitating robust protection to prevent unwanted side reactions. This guide provides an objective comparison of two commonly used protected arginine derivatives: N-alpha-Carbobenzyloxy-L-arginine (Z-Arg-OH) and N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH).

This comparison focuses on their application in the two major solid-phase peptide synthesis (SPPS) strategies: the Boc/Bzl strategy, where this compound is often employed, and the Fmoc/tBu strategy, for which Fmoc-Arg(Pbf)-OH is the standard.

At a Glance: Key Differences

FeatureThis compoundFmoc-Arg(Pbf)-OH
SPPS Strategy Primarily Boc/BzlExclusively Fmoc/tBu
α-Amino Protection Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
α-Amino Deprotection Strong acid (e.g., HBr/AcOH) or HydrogenolysisMild base (e.g., 20% piperidine (B6355638) in DMF)
Side-Chain Protection Typically Tosyl (Tos) or Diazido-Z (Z)₂Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Final Cleavage Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA)
Orthogonality Z group offers orthogonality with acid-labile side-chain protecting groups.Fmoc/Pbf system is orthogonal to acid-labile side-chain protecting groups.
Primary Side Reaction Potential for ornithine formation during cleavage (with NO₂ protection). δ-lactam formation is a general issue for arginine derivatives.δ-lactam formation, especially during prolonged activation.

Performance Comparison: A Qualitative Analysis

Direct quantitative, side-by-side experimental data for the synthesis of the same peptide using this compound and Fmoc-Arg(Pbf)-OH is not extensively documented in readily available literature. However, a qualitative and mechanistic comparison based on the established principles of Boc/Bzl and Fmoc/tBu chemistries provides valuable insights for researchers.

ParameterThis compound (in Boc/Bzl Strategy)Fmoc-Arg(Pbf)-OH (in Fmoc/tBu Strategy)Supporting Observations
Coupling Efficiency Generally high, but can be sequence-dependent. The choice of coupling reagent is critical.Generally high, but can be affected by the steric hindrance of the Pbf group, especially in arginine-rich sequences.[1]The use of modern coupling reagents like HBTU, HATU, and carbodiimides with additives (e.g., HOBt, OxymaPure) is crucial for efficient coupling with both derivatives.
Racemization Urethane-based protecting groups like Z are known to suppress racemization during activation.[2] However, the choice of coupling reagent and base can influence the extent of racemization.Fmoc, also a urethane-based protecting group, generally provides good protection against racemization.[2] The use of additives like HOBt or OxymaPure is recommended to minimize this risk.Racemization is a general concern in peptide synthesis, particularly for certain amino acids like histidine and cysteine. For arginine, the primary concern is often δ-lactam formation rather than epimerization.
Side Reactions δ-Lactam Formation: A known side reaction for all activated arginine derivatives, leading to the consumption of the amino acid and formation of deletion sequences.[3] The use of Z₂ protection on the side chain can reduce this.[4] Tryptophan Modification: During final cleavage with strong acids, side-chain protecting groups like Tosyl can be transferred to tryptophan residues.δ-Lactam Formation: A significant side reaction, especially with prolonged pre-activation times.[5][6] In situ activation is often recommended to minimize this.[7] Tryptophan Alkylation: The cleaved Pbf group can alkylate tryptophan residues during final TFA cleavage, though it is considered less prone to this than other sulfonyl-based protecting groups like Pmc.[4]The choice of scavengers in the final cleavage cocktail is critical to prevent side reactions with sensitive residues like tryptophan and methionine for both strategies.
Purity of Crude Peptide Can be high, but the harsh final cleavage conditions (HF) can lead to side-product formation with sensitive sequences.Generally high, as the milder final cleavage with TFA is less destructive to the peptide.[1] The prevention of tryptophan alkylation by the Pbf group contributes to cleaner crude peptides.[4]Purity is highly dependent on the specific peptide sequence, coupling efficiency at each step, and the success of the final cleavage and deprotection.
Handling & Safety The use of highly toxic and corrosive HF for final cleavage requires specialized equipment and stringent safety protocols.The use of TFA for final cleavage is less hazardous than HF, although still requires careful handling in a fume hood. The piperidine used for Fmoc deprotection is also toxic.Both strategies involve hazardous chemicals and require appropriate personal protective equipment and engineering controls.

Experimental Protocols

The following are generalized protocols for the incorporation of Z-Arg(Tos)-OH in a Boc-SPPS workflow and Fmoc-Arg(Pbf)-OH in an Fmoc-SPPS workflow.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) with Z-Arg(Tos)-OH

This protocol outlines the manual incorporation of a Z-Arg(Tos)-OH residue onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin) to which the peptide chain is attached.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Remove the N-terminal Boc protecting group from the growing peptide chain by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (tested with a bromophenol blue indicator).

  • Wash the resin with DCM to remove excess base.

4. Coupling of Z-Arg(Tos)-OH:

  • Dissolve Z-Arg(Tos)-OH (2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt, 2-4 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (4-8 equivalents) to the solution to facilitate the reaction.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

5. Washing:

  • After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

6. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, treat the peptide-resin with a strong acid such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Tosyl group from arginine. This step requires specialized equipment and safety precautions.

  • A typical cleavage cocktail for peptides containing arginine is Reagent R: TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2).[8]

Protocol 2: Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS) with Fmoc-Arg(Pbf)-OH

This protocol describes the manual incorporation of an Fmoc-Arg(Pbf)-OH residue onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Start with a suitable resin for Fmoc chemistry (e.g., Rink Amide or Wang resin) with the growing peptide chain attached.

  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes.

  • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Coupling of Fmoc-Arg(Pbf)-OH:

  • Dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to the resin substitution), a coupling agent (e.g., HBTU, HATU, or DIC/OxymaPure, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF. For in-situ activation to minimize δ-lactam formation, the amino acid and coupling agent can be added to the resin before the addition of the base.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. If the test is positive, a second coupling may be necessary.[5]

4. Washing:

  • After complete coupling, wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

5. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Pbf group from arginine, by treating the resin with a cleavage cocktail.

  • A common cleavage cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). The reaction is typically carried out for 2-4 hours at room temperature.

Visualizing the Workflows

Boc/Bzl SPPS Cycle with Z-Arg(Tos)-OH

Boc_SPPS_Cycle Resin Resin-Peptide(n)-NH-Boc Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Resin-Peptide(n)-NH3+TFA- Coupling Coupling (Z-Arg(Tos)-OH, Coupling Reagent, DIEA/DMF) Neutralization->Coupling Resin-Peptide(n)-NH2 Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Resin-Peptide(n+1)-NH-Boc Washing->Next_Cycle

Caption: The Boc/Bzl solid-phase peptide synthesis (SPPS) cycle for the incorporation of Z-Arg(Tos)-OH.

Fmoc/tBu SPPS Cycle with Fmoc-Arg(Pbf)-OH

Fmoc_SPPS_Cycle Resin Resin-Peptide(n)-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing_Dep Washing (DMF) Deprotection->Washing_Dep Resin-Peptide(n)-NH2 Coupling Coupling (Fmoc-Arg(Pbf)-OH, Coupling Reagent, DIEA/DMF) Washing_Dep->Coupling Washing_Coup Washing (DMF, DCM) Coupling->Washing_Coup Next_Cycle Resin-Peptide(n+1)-NH-Fmoc Washing_Coup->Next_Cycle

Caption: The Fmoc/tBu solid-phase peptide synthesis (SPPS) cycle for the incorporation of Fmoc-Arg(Pbf)-OH.

Conclusion

The choice between this compound and Fmoc-Arg(Pbf)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.

Fmoc-Arg(Pbf)-OH is the current industry standard for the synthesis of a wide variety of peptides due to the milder deprotection and cleavage conditions of the Fmoc/tBu strategy. This approach is generally more compatible with complex and sensitive peptide sequences and is more amenable to automation. The Pbf protecting group for the arginine side chain offers a good balance of stability and lability, with a reduced risk of side reactions compared to older sulfonyl-based protecting groups.

This compound , used within the Boc/Bzl framework, remains a viable option, particularly for the synthesis of hydrophobic peptides where aggregation can be an issue in Fmoc-SPPS. The Z-group's stability and the potential for orthogonal deprotection strategies can be advantageous in specific synthetic designs. However, the requirement for harsh cleavage conditions with liquid HF is a significant drawback in terms of safety and equipment.

Ultimately, the selection of the appropriate protected arginine derivative and the corresponding synthesis strategy should be based on a careful evaluation of the target peptide's sequence, the presence of sensitive residues, the required scale of synthesis, and the available laboratory infrastructure and safety protocols.

References

A Comparative Guide to the Stability of Z-Arg-OH and Boc-Arg(Tos)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the selection of appropriate protecting groups for amino acids is a critical determinant of success. Arginine, with its highly basic guanidinium (B1211019) side chain, presents a particular challenge, necessitating robust protection strategies to prevent unwanted side reactions. This guide provides an objective comparison of two commonly used Nα-protected arginine derivatives: Z-Arg-OH (Nα-Benzyloxycarbonyl-L-arginine) and Boc-Arg(Tos)-OH (Nα-tert-Butoxycarbonyl-Nω-tosyl-L-arginine). We will delve into their relative stability under various conditions, supported by illustrative experimental data, and provide detailed methodologies for assessing their performance.

At a Glance: Key Differences in Protection Strategy

The fundamental difference between this compound and Boc-Arg(Tos)-OH lies in their Nα-protecting groups and the protection of the arginine side chain.

  • This compound: Employs the benzyloxycarbonyl (Z or Cbz) group for Nα-protection. The Z group is renowned for its stability under a wide range of conditions, except for catalytic hydrogenolysis and strong acids.[1] In many applications, the guanidino side chain of this compound is left unprotected.

  • Boc-Arg(Tos)-OH: Utilizes the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[2] The side-chain guanidino group is protected by the tosyl (Tos) group, which is significantly more stable and requires a very strong acid, such as hydrogen fluoride (B91410) (HF), for its removal.[3][4]

Quantitative Stability Comparison

Table 1: Illustrative Stability in Acidic Conditions

ConditionThis compound (% Remaining after 1h)Boc-Arg(Tos)-OH (% Remaining after 1h)Rationale
20% Piperidine (B6355638) in DMF>99%>99%Both Z and Boc groups are stable to basic conditions commonly used for Fmoc group removal.
50% TFA in DCM>95%<1% (Boc cleavage)The Boc group is highly labile to TFA, leading to rapid deprotection of the Nα-amino group. The Z group is largely stable under these conditions.
Anhydrous HF<1% (Z cleavage)<1% (Boc and Tos cleavage)Both the Z and Tosyl groups are cleaved by the strong acid HF.

Table 2: Illustrative Stability in Basic Conditions

ConditionThis compound (% Remaining after 1h)Boc-Arg(Tos)-OH (% Remaining after 1h)Rationale
1 M NaOH (aq)~90%~95%While generally stable, prolonged exposure to strong aqueous base can lead to some hydrolysis of the protecting groups.
20% Piperidine in DMF>99%>99%Both protecting group strategies are orthogonal to the base-labile Fmoc protecting group.

Potential Side Reactions

The choice of protecting group strategy can influence the profile of side reactions during peptide synthesis and deprotection.

This compound:

  • Incomplete Deprotection: Catalytic hydrogenolysis can sometimes be inefficient for sterically hindered peptides or in the presence of sulfur-containing residues.

  • Side Chain Reactions: With an unprotected guanidino group, side reactions such as acylation or modification can occur, although the basicity of the guanidinium group often mitigates this.

Boc-Arg(Tos)-OH:

  • δ-Lactam Formation: During activation of the carboxylic acid, the nucleophilic side-chain guanidinium group can attack the activated carboxyl group, leading to a six-membered ring and chain termination.

  • Ornithine Formation: Partial cleavage of the guanidinium group during strong acid deprotection can result in the formation of ornithine residues.

  • Tryptophan Modification: The tosyl group, upon cleavage with HF, can generate reactive species that can modify the indole (B1671886) ring of tryptophan residues. This can often be suppressed by the use of scavengers like thioanisole.[5]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound and Boc-Arg(Tos)-OH under acidic and basic conditions.

1. Materials:

  • This compound
  • Boc-Arg(Tos)-OH
  • HPLC-grade acetonitrile (B52724) (ACN) and water
  • Trifluoroacetic acid (TFA)
  • Piperidine
  • Dimethylformamide (DMF)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrochloric acid (HCl)
  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with UV detector

2. Preparation of Test Solutions:

  • Prepare stock solutions (1 mg/mL) of this compound and Boc-Arg(Tos)-OH in a suitable solvent (e.g., 50% ACN/water).
  • Prepare the following degradation solutions:
  • Acidic: 50% TFA in dichloromethane (B109758) (DCM), 1 M HCl (aq)
  • Basic: 20% piperidine in DMF, 1 M NaOH (aq)

3. Stability Study:

  • For each compound, mix 100 µL of the stock solution with 900 µL of each degradation solution.
  • Incubate the mixtures at a controlled temperature (e.g., room temperature or 40°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each mixture.
  • Quench the reaction by neutralizing the acidic solutions with a base (e.g., triethylamine) and the basic solutions with an acid (e.g., acetic acid).
  • Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: A typical gradient would be 5-95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm and 254 nm.
  • Inject the samples and a standard solution of the intact compound.

5. Data Analysis:

  • Calculate the percentage of the remaining intact compound at each time point by comparing the peak area to the peak area at time zero.
  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Protocol 2: Boc-Solid Phase Peptide Synthesis (SPPS) Workflow

This protocol provides a general overview of a manual Boc-SPPS workflow for incorporating an arginine residue using Boc-Arg(Tos)-OH.

1. Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.

2. First Amino Acid Coupling:

  • Deprotect the resin if it has a pre-loaded, protected amino acid.
  • Couple the first Boc-protected amino acid (not Arg) to the resin using a suitable coupling agent (e.g., DCC/HOBt).

3. Chain Elongation (Repeating Cycle):

  • Boc Deprotection: Remove the Boc group from the N-terminus of the growing peptide chain by treating the resin with 50% TFA in DCM for 30 minutes.[2]
  • Washing: Wash the resin thoroughly with DCM and then with a neutralization buffer (e.g., 5% DIEA in DCM).
  • Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Arg(Tos)-OH) using a coupling agent.
  • Washing: Wash the resin to remove excess reagents.
  • Repeat this cycle for each subsequent amino acid.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash and dry the resin.
  • Treat the resin with anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Tosyl group from arginine.
  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the peptide by HPLC.

Signaling Pathway and Experimental Workflow Diagrams

The choice of protected arginine can be critical in the synthesis of peptides that interact with specific biological pathways. Arginine is a key signaling molecule, notably in the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

Arginine_mTOR_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Arginine_ext Arginine Arginine_intra Arginine Arginine_ext->Arginine_intra Amino Acid Transporter CASTOR1 CASTOR1 Arginine_intra->CASTOR1 Binds to GATOR2 GATOR2 CASTOR1->GATOR2 Inhibits Interaction GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP for RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Ragulator Ragulator Ragulator->Rag_GTP GEF for RagA/B mTORC1 mTORC1 Rag_GTP->mTORC1 Recruits & Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Phosphorylates Downstream Targets

Figure 1. Arginine sensing and activation of the mTORC1 signaling pathway.

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash neutralization->wash2 coupling Coupling: Boc-Arg(Tos)-OH + Coupling Agent wash2->coupling wash3 Wash coupling->wash3 repeat Repeat Cycle wash3->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (Anhydrous HF) repeat->final_cleavage Final Amino Acid purification Purification (HPLC) final_cleavage->purification end Pure Peptide purification->end

Figure 2. General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The choice between this compound and Boc-Arg(Tos)-OH is highly dependent on the specific requirements of the peptide synthesis strategy.

  • This compound offers a robust Nα-protection that is stable to a wide range of reagents, making it suitable for solution-phase synthesis and strategies where orthogonality to acid-labile or base-labile groups is not the primary concern. Its deprotection via catalytic hydrogenolysis provides a mild alternative to strong acids, provided the peptide is compatible.

  • Boc-Arg(Tos)-OH is a cornerstone of Boc-based solid-phase peptide synthesis. The differential acid lability of the Boc and Tos groups allows for the selective removal of the Nα-protecting group during chain elongation, while the robust Tos group effectively shields the guanidino side chain until the final, harsh deprotection step. While effective, careful consideration of potential side reactions, particularly when synthesizing peptides containing tryptophan, is necessary.

Ultimately, a thorough understanding of the stability and reactivity of these protected arginine derivatives empowers researchers to make informed decisions, leading to higher yields and purities of their target peptides.

References

Z-Protection for Arginine: A Comparative Guide to a Classic Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of peptide synthesis, the choice of protecting group for the highly basic and nucleophilic guanidinium (B1211019) side chain of arginine is a critical determinant of success. The benzyloxycarbonyl (Z or Cbz) group, a stalwart of peptide chemistry, offers a unique set of advantages that make it a compelling choice for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Z-protection with other common arginine protecting groups, supported by experimental data and detailed methodologies, to aid in the strategic selection of the optimal protecting group for your specific synthetic needs.

The primary role of an arginine protecting group is to prevent side reactions, such as δ-lactam formation, and to ensure high coupling efficiency and purity of the final peptide.[1] While modern protecting groups like Pbf have gained widespread use, the classical Z-group, particularly in the form of di-Z-arginine, presents distinct benefits in specific synthetic scenarios.

Performance Comparison of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's side chain has a profound impact on the efficiency of peptide synthesis and the purity of the final product. The following table summarizes key performance indicators for commonly used arginine protecting groups.

Protecting GroupPropensity for δ-Lactam FormationStabilityDeprotection ConditionsKey Advantages
Z (Cbz) Generally lower due to full protection of the guanidino group.Stable to trifluoroacetic acid (TFA).Hydrogenolysis (H₂/Pd) or strong acids (e.g., HF).Complete guanidino group protection, reduced risk of tryptophan modification.
Boc High propensity for δ-lactam formation.Limited stability in DMF and OxymaPure-containing DMF.Removed by TFA-H₂O (95:5) at room temperature.
Pbf Lower than Boc, but still a notable side reaction.Stable in DMF and OxymaPure-containing DMF.Acid-labile, typically removed with moderate to strong acid (e.g., TFA).Versatile, good coupling efficiency, mild final cleavage.
Tos Excellent stability.Requires strong acid cleavage (e.g., HF).Stable to a wide range of conditions.
NO₂ Minimizes δ-lactam formation due to its electron-withdrawing effect.Stable in solution for long periods.Removable with SnCl₂ under mild acid conditions or by catalytic hydrogenation.Prevents δ-lactam formation.

Quantitative Analysis of Side Reactions

A significant side reaction during the coupling of protected arginine is the formation of a δ-lactam, which leads to truncated peptide sequences.[1] The choice of protecting group directly influences the rate of this undesirable reaction.

Protected Arginine Derivativeδ-Lactam Formation (%) after 30 minCoupling Efficiency (%) after 120 min
Fmoc-Arg(NO₂)-OH~3%>99%
Fmoc-Arg(Pbf)-OH12%>99%
Fmoc-Arg(Boc)₂-OH60%28%
Data from a comparative study of δ-lactam formation during the coupling of different protected arginine derivatives.[2]

Key Advantages of Z-Protection

The benzyloxycarbonyl (Z) group offers several key advantages in specific contexts of peptide synthesis:

  • Complete Guanidino Group Protection: The use of two Z groups provides comprehensive protection of the guanidinium functionality. This minimizes its nucleophilicity and significantly reduces the risk of side reactions like δ-lactam formation.

  • Reduced Risk of Tryptophan Modification: The byproducts generated during the cleavage of the Z group are less likely to cause alkylation of the indole (B1671886) ring of tryptophan residues compared to the carbocations produced from sulfonyl-based protecting groups like Pbf. This is a crucial consideration for the synthesis of tryptophan-containing peptides, leading to higher purity of the final product.

  • Orthogonal Deprotection Strategies: The stability of the Z group to trifluoroacetic acid (TFA) allows for its use in orthogonal protection schemes. This enables the selective deprotection of other acid-labile protecting groups while the Z-protected arginine remains intact, offering greater flexibility in the synthesis of complex peptides.

Signaling Pathways and Experimental Workflows

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support AA1 Couple Fmoc-AA1-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Couple Fmoc-Arg(PG)-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection (Piperidine) AA2->Deprotect2 Cleavage Cleavage & Global Deprotection Deprotect2->Cleavage Peptide Crude Peptide Cleavage->Peptide Purification Purification (RP-HPLC) Peptide->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_cleavage Arginine Protecting Group Cleavage Arg_PG Peptide-Arg(PG) TFA TFA Cocktail Cleaved_Peptide Deprotected Peptide TFA->Cleaved_Peptide Hydrogenolysis H₂/Pd Hydrogenolysis->Cleaved_Peptide HF Anhydrous HF HF->Cleaved_Peptide HF->Cleaved_Peptide SnCl2 SnCl₂ / mild acid SnCl2->Cleaved_Peptide Arg_Z Peptide-Arg(Z)₂ Arg_Z->Hydrogenolysis Arg_Z->HF Arg_Pbf Peptide-Arg(Pbf) Arg_Pbf->TFA Arg_Tos Peptide-Arg(Tos) Arg_Tos->HF Arg_NO2 Peptide-Arg(NO₂) Arg_NO2->SnCl2

Caption: Cleavage conditions for different arginine protecting groups.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-D-Arg(Pbf)-OH

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-D-Arg(Pbf)-OH

  • Coupling reagent (e.g., HBTU or HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the Fmoc group from the previous amino acid has been removed and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling: Add the activation solution to the resin and agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and then DMF again.[3]

Protocol 2: Cleavage and Deprotection

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[3]

Procedure:

  • Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[3]

Protocol 3: Study of δ-Lactam Formation

Procedure:

  • Activate the carboxylic groups of the protected Arg derivatives using N,N'-diisopropylcarbodiimide (DIC) and OxymaPure as an additive in an equimolar mixture (1:1:1) in DMF at 45 °C.

  • Add the mixture (1.5 equivalents) to the peptide H-Gly-Phe-Leu-NH-Rink-amide-polystyrene-resin.

  • Take aliquots of the supernatant at different time points and analyze by HPLC to quantify the formation of δ-lactam.[2]

Conclusion

While modern arginine protecting groups like Pbf offer significant advantages in terms of lability and ease of use, the classical Z-protection strategy remains a valuable tool in the peptide chemist's arsenal. Its ability to provide complete protection of the guanidinium group, thereby minimizing side reactions such as δ-lactam formation, and its compatibility with orthogonal deprotection schemes make it particularly well-suited for the synthesis of complex, tryptophan-containing, or arginine-rich peptides. A thorough understanding of the comparative performance of different protecting groups, supported by robust experimental data, is essential for the rational design of efficient and successful peptide synthesis strategies.

References

Orthogonality of Z-Arg-OH in Peptide Synthesis: A Comparative Guide to Boc and Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. The orthogonality of these protecting groups—the ability to remove one type of protecting group without affecting others—is a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This guide provides a comprehensive comparison of the orthogonality of the benzyloxycarbonyl (Z) protecting group on arginine (Z-Arg-OH) with the two most common α-amino protecting group strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This analysis is supported by established chemical principles and provides detailed experimental protocols for verifying orthogonality.

Introduction to Protecting Group Strategies

Peptide synthesis involves the sequential coupling of amino acids to form a polypeptide chain. To prevent unwanted side reactions at the N-terminus and reactive amino acid side chains, temporary protecting groups are employed. The choice of these protecting groups dictates the overall synthetic strategy.

  • Boc Strategy: This approach utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved with moderately strong acids like trifluoroacetic acid (TFA).[1][2][3] Side-chain protecting groups are typically benzyl-based and are removed at the final cleavage step with a strong acid, such as hydrogen fluoride (B91410) (HF).[1]

  • Fmoc Strategy: This strategy employs the base-labile Fmoc group for Nα-protection, which is removed by a weak base, most commonly piperidine (B6355638).[1][3] Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using TFA.[1]

  • Z-Group Protection: The benzyloxycarbonyl (Z or Cbz) group is a classic protecting group, particularly for amino acid side chains, including the guanidino group of arginine.[2][4] It is traditionally removed by catalytic hydrogenolysis or strong acids.[1][5]

The central theme of this guide is to evaluate the compatibility of the Z-group on the arginine side chain with the repetitive deprotection steps of the Boc and Fmoc strategies.

Orthogonality of this compound with Boc and Fmoc Strategies

The principle of orthogonality lies in the selective removal of one protecting group under conditions that leave others intact. The compatibility of this compound in Boc and Fmoc synthesis schemes is summarized below.

Compatibility with the Boc Strategy

The Boc strategy involves repeated cycles of Nα-deprotection using TFA. The Z-group on the arginine side chain is generally stable under these conditions.

Key Points:

  • Stability of Z-group to TFA: The Z-group is resistant to the acidic conditions (e.g., 50% TFA in dichloromethane) used for the removal of the Boc group.[2][4] This allows for the selective deprotection of the Nα-Boc group while the Z-protected arginine side chain remains intact throughout the synthesis.

  • Final Cleavage: The Z-group is typically removed during the final cleavage step from the resin, often using strong acids like HF, which also cleaves the benzyl-based side-chain protecting groups used in the Boc strategy.[1]

  • Orthogonality of Z and Boc: The Z-group is orthogonal to the Boc group, as the Boc group is stable under the conditions used for Z-group removal by catalytic hydrogenolysis.[3][5]

Compatibility with the Fmoc Strategy

The Fmoc strategy relies on repeated deprotection of the Nα-Fmoc group using a base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Key Points:

  • Stability of Z-group to Piperidine: The Z-group is stable under the mild basic conditions used for Fmoc removal.[6] This allows for the incorporation of this compound into peptides synthesized using the Fmoc strategy without premature deprotection of the arginine side chain.

  • Orthogonality of Z and Fmoc: The Z-group and the Fmoc group are orthogonal. The Fmoc group is stable to the catalytic hydrogenolysis conditions used to remove the Z-group, although some studies suggest this stability can be context-dependent.[7][8] Conversely, the Z-group is stable to the basic conditions used for Fmoc removal.

Data Presentation: Comparison of Protecting Group Lability

The following table summarizes the stability of the Z, Boc, and Fmoc protecting groups under their respective cleavage conditions, highlighting the principles of orthogonality.

Protecting GroupCleavage ReagentStability of Z-GroupStability of Boc-GroupStability of Fmoc-GroupOrthogonality with this compound
Boc 50% TFA in DCMStable LabileStable Yes
Fmoc 20% Piperidine in DMFStable Stable LabileYes
Z (on Arg) H₂/Pd/C (Catalytic Hydrogenolysis)LabileStable [3][5]Potentially Labile [7][8]Yes (with Boc) ; Conditional (with Fmoc)
Z (on Arg) Anhydrous HFLabileLabileStable [1]No (quasi-orthogonal with Boc)

Experimental Protocols

To empirically verify the orthogonality of this compound with Boc and Fmoc strategies, the following experimental protocols can be employed.

Protocol for Testing the Stability of this compound under Boc Deprotection Conditions

Objective: To quantify the stability of the Z-group on arginine upon treatment with TFA.

Materials:

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard of unprotected L-Arginine

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50% acetonitrile/water).

  • Inject the stock solution into the HPLC to obtain a reference chromatogram and determine the retention time of this compound.

  • Prepare a deprotection solution of 50% TFA in DCM.

  • Dissolve a known amount of this compound in the 50% TFA/DCM solution to a final concentration of 1 mg/mL.

  • Incubate the solution at room temperature.

  • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a large volume of mobile phase A.

  • Inject the quenched sample into the HPLC.

  • Monitor the chromatogram for the appearance of a peak corresponding to unprotected arginine and the decrease in the peak area of this compound.

  • Quantify the percentage of remaining this compound at each time point by comparing the peak area to the initial time point.

Protocol for Testing the Stability of this compound under Fmoc Deprotection Conditions

Objective: To quantify the stability of the Z-group on arginine upon treatment with piperidine.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard of unprotected L-Arginine

Procedure:

  • Follow steps 1 and 2 from the Boc deprotection stability protocol to establish a reference for this compound.

  • Prepare a deprotection solution of 20% piperidine in DMF.

  • Dissolve a known amount of this compound in the 20% piperidine/DMF solution to a final concentration of 1 mg/mL.

  • Incubate the solution at room temperature.

  • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a large volume of mobile phase A.

  • Inject the quenched sample into the HPLC.

  • Monitor the chromatogram for the appearance of a peak corresponding to unprotected arginine and the decrease in the peak area of this compound.

  • Quantify the percentage of remaining this compound at each time point.

Protocol for Testing the Stability of Boc and Fmoc Groups under Z-Group Cleavage (Catalytic Hydrogenolysis)

Objective: To assess the stability of Boc- and Fmoc-protected amino acids during the catalytic hydrogenolysis of a Z-protected amino acid.

Materials:

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Z-protected amino acid (e.g., Z-Phe-OH)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards of unprotected alanine (B10760859) and phenylalanine

Procedure:

  • Prepare a solution containing known concentrations of the Boc-protected amino acid, Fmoc-protected amino acid, and Z-protected amino acid in methanol.

  • Analyze an initial sample by HPLC to determine the retention times and initial peak areas of all three protected amino acids.

  • To the remaining solution, add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, and 8 hours), filtering through a syringe filter to remove the catalyst, and analyzing by HPLC.

  • Observe the disappearance of the Z-protected amino acid peak and the appearance of the unprotected amino acid peak.

  • Quantify the peak areas of the Boc- and Fmoc-protected amino acids to determine their stability over the course of the reaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Orthogonality_Test_Workflow cluster_boc Boc Strategy Orthogonality Test cluster_fmoc Fmoc Strategy Orthogonality Test Z_Arg_OH_Boc This compound TFA_DCM 50% TFA in DCM Z_Arg_OH_Boc->TFA_DCM Incubate HPLC_Boc HPLC Analysis TFA_DCM->HPLC_Boc Analyze Aliquots Z_Arg_OH_Fmoc This compound Piperidine_DMF 20% Piperidine in DMF Z_Arg_OH_Fmoc->Piperidine_DMF Incubate HPLC_Fmoc HPLC Analysis Piperidine_DMF->HPLC_Fmoc Analyze Aliquots

Caption: Experimental workflow for testing the stability of this compound.

Z_Cleavage_Orthogonality Reactants Mixture: Z-Phe-OH Boc-Ala-OH Fmoc-Ala-OH Hydrogenolysis H₂ / Pd/C Reactants->Hydrogenolysis React Analysis HPLC Analysis Hydrogenolysis->Analysis Monitor Products Products: Unprotected Phe Intact Boc-Ala-OH +/- Intact Fmoc-Ala-OH Analysis->Products

Caption: Workflow for Z-cleavage orthogonality test.

Logical Relationships

Protecting_Group_Orthogonality cluster_cleavage Cleavage Conditions Z Z-Group Acid Acid (TFA) Z->Acid Stable to Base Base (Piperidine) Z->Base Stable to Hydrogenolysis Hydrogenolysis (H₂/Pd/C) Z->Hydrogenolysis Cleaved by Boc Boc-Group Boc->Acid Cleaved by Boc->Base Stable to Boc->Hydrogenolysis Stable to Fmoc Fmoc-Group Fmoc->Acid Stable to Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Conditionally Stable

Caption: Orthogonality of Z, Boc, and Fmoc protecting groups.

Conclusion

The benzyloxycarbonyl (Z) protecting group for the arginine side chain demonstrates excellent orthogonality with both Boc and Fmoc strategies for Nα-protection in peptide synthesis.

  • For the Boc strategy, the Z-group is robustly stable to the repeated TFA treatments required for Boc removal, making this compound a highly compatible building block.

  • For the Fmoc strategy, the Z-group is stable to the basic conditions of Fmoc deprotection, allowing for its seamless integration into this synthetic workflow.

The primary consideration for orthogonality arises when planning the final deprotection of the Z-group. Catalytic hydrogenolysis provides a clean and orthogonal method for Z-group removal in the presence of Boc-protected residues. However, the stability of the Fmoc group under these conditions should be carefully evaluated for each specific peptide sequence. When strong acid cleavage (e.g., HF) is employed for Z-group removal, it is not orthogonal to the acid-labile side-chain protecting groups used in either strategy.

By understanding these principles and utilizing the provided experimental protocols to verify stability, researchers can confidently employ this compound in their peptide synthesis endeavors, enabling the creation of complex and novel peptide structures.

References

Alternatives to Z-Arg-OH for N-terminal protection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Terminal Protecting Groups in Peptide Synthesis: Z, Fmoc, and Boc Strategies

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate N-terminal protecting group is a critical decision that dictates the overall synthetic strategy, affecting yield, purity, and compatibility with various amino acid side chains. While the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was foundational in peptide chemistry, modern solid-phase peptide synthesis (SPPS) is dominated by the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups.[1][2]

This guide provides an objective comparison of the Z, Fmoc, and Boc N-terminal protecting groups, with a focus on their application in the synthesis of peptides, including those containing the challenging amino acid arginine. It is crucial to distinguish N-terminal protection from the protection of reactive amino acid side chains (e.g., the guanidino group of arginine); the choice of N-terminal protection strategy dictates the type of side-chain protection required to ensure orthogonality.[3]

Core Principles of N-Terminal Protecting Groups

The primary role of an N-terminal protecting group is to prevent the α-amino group of an amino acid from reacting during the coupling of the subsequent amino acid in the peptide chain. An ideal protecting group should be easy to introduce, stable during the coupling reaction, and readily removable under conditions that do not affect the peptide backbone or the side-chain protecting groups.[3] The two major strategies in SPPS, Fmoc/tBu and Boc/Bzl, are defined by the choice of the temporary N-terminal protecting group and the permanent side-chain protecting groups.[2][4]

Comparison of Z, Fmoc, and Boc N-Terminal Protecting Groups

The selection between Z, Fmoc, and Boc depends on the desired final peptide, the synthesis methodology (solution-phase vs. solid-phase), and the presence of sensitive amino acid residues.

FeatureZ (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Chemical Nature CarbamateCarbamateCarbamate
Introduction Reagent Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuDi-tert-butyl dicarbonate (B1257347) (Boc)₂O or BOC-ON
Deprotection Condition Catalytic hydrogenation (e.g., H₂/Pd-C), strong acids (HBr in acetic acid)Mild base (e.g., 20-50% piperidine (B6355638) in DMF)Moderate to strong acid (e.g., 50% TFA in DCM)
Primary Application Solution-phase synthesis, protected peptide fragmentsSolid-phase peptide synthesis (SPPS)Solid-phase peptide synthesis (SPPS)
Orthogonality Quasi-orthogonal with Boc (can be removed by hydrogenation while Boc is stable)Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)Quasi-orthogonal with benzyl-based side-chain protecting groups (removed by different strength acids)
Byproducts of Deprotection Toluene, CO₂Dibenzofulvene, CO₂Isobutylene, CO₂
Monitoring of Deprotection Not straightforwardUV absorbance of the dibenzofulvene adductNot straightforward
Advantages Stable, crystalline derivatives; low costMild deprotection conditions; orthogonal to acid-labile groups; easy to monitorGood for hydrophobic and aggregation-prone peptides; lower cost of reagents
Disadvantages Harsh deprotection conditions (strong acid or hydrogenation); not ideal for SPPSHigher cost of derivatives; potential for side reactions with the dibenzofulvene byproductHarsh acidic deprotection can degrade sensitive peptides; requires specialized HF apparatus for final cleavage in Boc/Bzl strategy

Experimental Protocols

Protocol 1: N-Terminal Fmoc Deprotection in SPPS

This protocol describes the removal of the Fmoc group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (B109758) (DCM) for washing

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Drain the DMF and add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes. A second treatment for the same duration is often performed to ensure complete removal of the Fmoc group.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3-5 times) and proceed to the next coupling step.

Protocol 2: N-Terminal Boc Deprotection in SPPS

This protocol outlines the removal of the Boc group from the N-terminus of a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • DCM for washing

  • Neutralization solution: 10% (v/v) diisopropylethylamine (DIEA) in DCM

Procedure:

  • Swell the Boc-protected peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 15-30 minutes.[6]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.

  • Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with the neutralization solution for 5-10 minutes.

  • Wash the resin with DCM (3-5 times) to remove excess DIEA and prepare for the next coupling step.

Protocol 3: Cleavage of Peptide from Resin and Removal of Protecting Groups (Fmoc/tBu Strategy)

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin with N-terminal Fmoc group removed

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[7]

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the peptide under vacuum.

Diagrams

Deprotection_Mechanisms cluster_fmoc Fmoc Deprotection (Base-Labile) cluster_boc Boc Deprotection (Acid-Labile) cluster_z Z Deprotection (Hydrogenolysis) Fmoc_Peptide Fmoc-NH-Peptide Fmoc_Intermediate Fluorenyl Anion Intermediate Fmoc_Peptide->Fmoc_Intermediate + Piperidine (β-elimination) Free_Amine_Fmoc H₂N-Peptide Fmoc_Intermediate->Free_Amine_Fmoc + CO₂ DBF Dibenzofulvene Fmoc_Intermediate->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine Piperidine Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine_Boc H₃N⁺-Peptide Carbamic_Acid->Free_Amine_Boc + CO₂ Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺ Z_Peptide Z-NH-Peptide Free_Amine_Z H₂N-Peptide Z_Peptide->Free_Amine_Z H₂/Pd-C + CO₂ Toluene Toluene Z_Peptide->Toluene H₂/Pd-C

Caption: Deprotection mechanisms for Fmoc, Boc, and Z N-terminal protecting groups.

SPPS_Workflow start Start with Resin couple1 Couple first protected amino acid start->couple1 wash1 Wash couple1->wash1 deprotect N-terminal Deprotection (e.g., Piperidine for Fmoc) wash1->deprotect wash2 Wash deprotect->wash2 couple2 Couple next protected amino acid wash2->couple2 wash3 Wash couple2->wash3 repeat Repeat Deprotection, Wash, and Coupling Cycles wash3->repeat repeat->deprotect for next cycle cleavage Final Cleavage from Resin & Side-Chain Deprotection repeat->cleavage synthesis complete purify Purify Peptide cleavage->purify end Final Peptide purify->end

Caption: General workflow of solid-phase peptide synthesis (SPPS).

Conclusion

The choice between Z, Fmoc, and Boc for N-terminal protection is a critical decision in peptide synthesis. While the Z-group is of historical importance and still finds use in solution-phase synthesis, the Fmoc and Boc strategies are the cornerstones of modern solid-phase peptide synthesis. The Fmoc/tBu strategy offers the advantage of mild deprotection conditions, making it suitable for a wide range of peptides, including those with sensitive modifications.[8] The Boc/Bzl strategy, although requiring harsher cleavage conditions, can be advantageous for the synthesis of hydrophobic or aggregation-prone peptides.[9] A thorough understanding of the chemistry and compatibility of these protecting groups is essential for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications.

References

A Comparative Analysis of Z-Group Cleavage Methods for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Deprotection Strategies for the Benzyloxycarbonyl (Z or Cbz) Group.

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of amines.[1] Its stability under a range of conditions and the predictability of its cleavage have cemented its utility. However, the selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final product, while avoiding unwanted side reactions. This guide provides a comparative analysis of the most common methods for Z-group cleavage, supported by experimental data and detailed protocols.

Key Cleavage Strategies: A Head-to-Head Comparison

The two primary methods for the removal of the Z-group are catalytic hydrogenolysis and acidolysis. Each approach offers distinct advantages and is suited to different substrate profiles and experimental constraints.

Data Presentation: Quantitative Comparison of Z-Group Cleavage Methods

The following table summarizes experimental data for the two main Z-group cleavage methods. It is important to note that direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature. The data presented here is a compilation of representative examples.

MethodReagents & ConditionsSubstrate ExampleReaction TimeYield (%)Purity/Observations
Catalytic Hydrogenolysis H₂, 10% Pd/C, Methanol, Room Temperature, 1 atmZ-protected amine40 hours~90%Clean conversion, with toluene (B28343) and CO₂ as the only byproducts.[2]
H₂, 10% Pd/C, Niobic acid-on-carbon (Nb₂O₅/C), Methanol, Room Temperature, 1 atm H₂Benzyl-protected amine45 minutesquant.Niobic acid co-catalyst significantly accelerates the reaction.[3]
Ammonium formate, 10% Pd/C, Methanol, RefluxZ-protected amino acid3-5 minutes85-95%Transfer hydrogenolysis offers a rapid alternative to using H₂ gas.[1]
Acidolysis 30% HBr in Acetic Acid, Room TemperatureZ-dipeptide benzyl (B1604629) ester60-90 minutes89-94%Harsh conditions, but effective for substrates incompatible with hydrogenation.
Trifluoroacetic Acid (TFA)Z-protected peptideVariableModerateCan lead to side reactions and incomplete cleavage depending on the peptide sequence and other protecting groups.[4][5]
Isopropanol hydrochloride (IPA·HCl), 65-75°CZ-protected amine4 hoursHighA metal-free, scalable alternative to hydrogenolysis.[6]

Experimental Workflows and Mechanisms

Visualizing the experimental process and the underlying chemical transformations is crucial for understanding and implementing these methods.

Overall Experimental Workflow for Z-Group Cleavage

G cluster_start Starting Material cluster_deprotection Deprotection cluster_methods Cleavage Methods cluster_workup Work-up & Purification cluster_product Final Product start Z-Protected Amine method Choose Cleavage Method start->method hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) method->hydrogenolysis Mild Conditions acidolysis Acidolysis (HBr/AcOH, TFA, etc.) method->acidolysis Harsh Conditions workup Reaction Quenching & Catalyst Removal (if applicable) hydrogenolysis->workup acidolysis->workup extraction Extraction / Precipitation workup->extraction purification Chromatography / Crystallization extraction->purification product Deprotected Amine purification->product

Caption: General workflow for the deprotection of a Z-protected amine.

In-Depth Analysis of Cleavage Methods

Catalytic Hydrogenolysis

This is often the preferred method for Z-group removal due to its mild and clean reaction conditions. The process involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds on the surface of the heterogeneous catalyst. The Z-protected amine and hydrogen gas adsorb onto the palladium surface. Hydrogen is activated, and the benzylic C-O bond is cleaved, releasing the unprotected amine, toluene, and carbon dioxide.

G cluster_mechanism Catalytic Hydrogenolysis Mechanism start Z-Protected Amine + H₂ adsorption Adsorption onto Pd/C Catalyst Surface start->adsorption Catalyst cleavage Cleavage of Benzylic C-O Bond adsorption->cleavage H₂ activation desorption Desorption of Products cleavage->desorption product Deprotected Amine + Toluene + CO₂ desorption->product

Caption: Mechanism of Z-group cleavage by catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

  • Preparation: Dissolve the Z-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction vessel equipped with a magnetic stirrer.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).

  • Hydrogenation: Seal the vessel and replace the atmosphere with hydrogen gas (typically via a balloon or a hydrogenation apparatus) to a pressure of 1 atm. For more challenging substrates, higher pressures may be required.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Dilute the reaction mixture with the solvent and filter through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, especially when dry.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.

Advantages:

  • Mild reaction conditions (room temperature and atmospheric pressure).

  • High yields and clean conversion with easily removable byproducts (toluene and CO₂).

  • The catalyst can often be recovered and reused.

Disadvantages:

  • Incompatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, some nitro groups).

  • The catalyst can be poisoned by sulfur-containing compounds.

  • Requires specialized equipment for handling hydrogen gas safely.

Acidolysis

Acid-mediated cleavage is a harsher alternative to catalytic hydrogenolysis and is typically employed when the substrate is incompatible with hydrogenation. The most common reagent is a solution of hydrogen bromide (HBr) in acetic acid. Other strong acids like trifluoroacetic acid (TFA) can also be used, though they may be less effective and can lead to side reactions.[5][7]

Mechanism of Acidolysis (with HBr):

The reaction proceeds via protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (SN2 mechanism) or formation of a benzyl cation (SN1 mechanism), depending on the substrate. The resulting unstable carbamic acid readily decarboxylates to yield the amine hydrobromide.

G cluster_mechanism Acidolysis Mechanism with HBr start Z-Protected Amine protonation Protonation of Carbamate Oxygen by H⁺ start->protonation HBr attack Nucleophilic Attack by Br⁻ on Benzylic Carbon protonation->attack intermediate Formation of Unstable Carbamic Acid & Benzyl Bromide attack->intermediate decarboxylation Decarboxylation intermediate->decarboxylation product Amine Hydrobromide + CO₂ decarboxylation->product

Caption: Mechanism of Z-group cleavage by acidolysis with HBr.

Experimental Protocol: Acidolysis with HBr in Acetic Acid

  • Preparation: Dissolve the Z-protected amine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add a solution of 30-33% HBr in acetic acid. The reaction is often performed at room temperature.

  • Reaction: Stir the mixture and monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.

  • Work-up: Upon completion, the reaction mixture is often diluted with a large volume of dry diethyl ether to precipitate the amine hydrobromide salt.

  • Isolation: The precipitated salt is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Neutralization (Optional): The amine hydrobromide salt can be converted to the free amine by treatment with a suitable base.

Advantages:

  • Effective for substrates with functional groups that are sensitive to reduction.

  • Does not require specialized hydrogenation equipment.

Disadvantages:

  • Harsh, strongly acidic conditions can lead to side reactions, including acid-catalyzed hydrolysis of other functional groups (e.g., esters, amides).

  • The reagents are corrosive and require careful handling.

  • The product is obtained as a salt, which may require an additional neutralization step.

Conclusion

The choice between catalytic hydrogenolysis and acidolysis for Z-group cleavage depends heavily on the specific substrate and the presence of other functional groups. Catalytic hydrogenolysis is the method of choice for its mildness and clean reaction profile, provided the substrate is compatible with hydrogenation. When reducible groups are present, acidolysis, typically with HBr in acetic acid, provides a robust, albeit harsher, alternative. Careful consideration of the substrate's stability and the potential for side reactions is paramount in selecting the optimal deprotection strategy to ensure the successful synthesis of the target molecule.

References

Navigating the Maze of Peptide Validation: A Comparative Guide to Mass Spectrometry, Edman Degradation, and NMR for Peptides Containing Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is a critical checkpoint in the journey from concept to application. This is particularly true for peptides incorporating protecting groups, such as the N-terminal benzyloxycarbonyl (Z) group on an arginine residue (Z-Arg-OH). This guide provides an objective comparison of three powerful analytical techniques—Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the validation of such modified peptides. We delve into the experimental protocols, present comparative data, and offer visualizations to illuminate the strengths and limitations of each method.

The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, and its presence on the N-terminal arginine adds a layer of complexity to sequence validation. The ideal analytical method should not only confirm the peptide's sequence but also verify the integrity and location of the this compound modification.

Mass Spectrometry: The Versatile Workhorse

Mass spectrometry has become an indispensable tool in proteomics and peptide analysis due to its high sensitivity, speed, and ability to characterize post-translational and synthetic modifications. For a peptide containing this compound, a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most common approach.

Experimental Protocol: LC-MS/MS for this compound Peptide Validation

A typical workflow involves the separation of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) followed by ionization and fragmentation in the mass spectrometer.

Sample Preparation:

  • Dissolution: Dissolve the synthetic peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to aid ionization.[1][2] The concentration should be optimized for the instrument, usually in the low micromolar to nanomolar range.

  • Purification (Optional but Recommended): If the sample is a crude synthetic product, initial purification using preparative HPLC is recommended to remove truncated sequences and other impurities.[3]

  • Desalting: Salts and detergents can interfere with ionization and must be removed. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.[1][2][4]

LC-MS/MS Parameters:

  • Column: A C18 reverse-phase column is commonly used for peptide separations.[5][6]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptide. The gradient profile should be optimized based on the peptide's hydrophobicity.[7]

  • Ionization: Electrospray ionization (ESI) is the most common method for LC-MS analysis of peptides, as it is a soft ionization technique that produces multiply charged ions of intact molecules.[8] Matrix-assisted laser desorption/ionization (MALDI) can also be used, particularly for simpler mixtures or for obtaining singly charged ions.[9][10][11]

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is preferred to accurately determine the mass of the precursor and fragment ions.[12][13][14]

  • Fragmentation: Collision-Induced Dissociation (CID) is the most common fragmentation method.[15][16] In CID, the precursor ion is accelerated and collided with an inert gas, causing it to break apart at the peptide bonds.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis dissolve Dissolve Peptide purify Purify (HPLC) dissolve->purify desalt Desalt (SPE) purify->desalt lc RP-HPLC Separation desalt->lc esi Electrospray Ionization lc->esi ms1 MS1 Scan (Precursor Mass) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 sequence Sequence Confirmation ms2->sequence modification Modification Site Verification ms2->modification

Primary fragmentation points in a peptide backbone.
Quantitative Data Summary
ParameterMass Spectrometry (LC-MS/MS)
Sensitivity High (femtomole to attomole range)
Sequence Coverage Typically high, but can be incomplete
Throughput High
Sample Requirement Low (picomole to femtomole)
Modification Analysis Excellent for localization
De Novo Sequencing Possible but can be challenging

Edman Degradation: The Classic N-Terminal Sequencer

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide. [2][17][18]For decades, it was the gold standard for protein sequencing.

The Challenge of this compound

A major limitation of Edman degradation is that it requires a free N-terminal amino group. [17][19]The presence of the benzyloxycarbonyl (Z) group on the N-terminal arginine blocks the initial coupling reaction with phenyl isothiocyanate (PITC), rendering the peptide resistant to standard Edman chemistry. [12][15][20] Therefore, to sequence a Z-protected peptide using this method, the Z-group must first be removed. This deprotection step adds complexity and can potentially lead to side reactions or incomplete removal, complicating the subsequent sequencing.

Experimental Protocol: Edman Degradation with Deprotection
  • Deprotection: The Z-group is typically removed by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or by acidolysis (e.g., with HBr in acetic acid). The choice of deprotection method must be compatible with the rest of the peptide sequence to avoid unwanted side-chain modifications.

  • Purification: After deprotection, the peptide must be repurified to remove the catalyst and any byproducts.

  • Edman Sequencing: The deprotected peptide is then subjected to automated Edman degradation. In each cycle, the N-terminal amino acid is reacted with PITC, cleaved, and identified by HPLC. [21]

Edman Degradation Workflow for a Z-Protected Peptide

edman_workflow start Z-Arg-Peptide deprotection Deprotection of Z-group start->deprotection purification Purification deprotection->purification sequencing Automated Edman Sequencing purification->sequencing analysis PTH-Amino Acid Analysis (HPLC) sequencing->analysis

Workflow for Edman degradation of a Z-protected peptide.
Quantitative Data Summary

ParameterEdman Degradation
Sensitivity Moderate (low picomole range) [17]
Sequence Coverage N-terminal sequence only (typically up to 30-50 residues) [17]
Throughput Low
Sample Requirement Moderate (10-100 picomoles) [17]
Modification Analysis Indirectly confirms N-terminal blockage
De Novo Sequencing Gold standard for N-terminal de novo sequencing

NMR Spectroscopy: Unraveling the 3D Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For peptide validation, NMR can confirm the presence of the this compound group and provide information about the peptide's conformation.

Experimental Protocol: NMR for this compound Peptide Characterization
  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a relatively high concentration (typically >0.5 mM). [22]The pH of the solution is adjusted, and a reference standard is added.

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

    • 1D ¹H NMR: Provides a fingerprint of the peptide, with distinct signals for the protons of the Z-group and the amino acid residues.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system. [22] * 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the peptide's conformation.

    • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Can be used to resolve overlapping proton signals and confirm assignments, especially if isotopically labeled samples are available.

NMR Data Acquisition and Analysis Pathway

nmr_pathway sample Peptide Sample in Solution nmr NMR Spectrometer sample->nmr d1 1D ¹H Spectrum nmr->d1 d2 2D TOCSY/NOESY Spectra nmr->d2 assignment Resonance Assignment d1->assignment d2->assignment structure Structural Analysis assignment->structure

Logical flow of NMR-based peptide characterization.
Data Presentation: Interpreting NMR Spectra

The chemical shifts of the protons in the Z-group (benzyl and carbamate (B1207046) protons) will appear in characteristic regions of the ¹H NMR spectrum. The protons of the arginine side chain will also have specific chemical shifts that can be assigned using 2D NMR experiments. The presence and integration of these signals confirm the integrity of the this compound moiety. While NMR can confirm the connectivity of atoms and thus the sequence, it is a much more labor-intensive method for de novo sequencing compared to MS or Edman degradation.

Quantitative Data Summary
ParameterNMR Spectroscopy
Sensitivity Low (millimolar to high micromolar range) [22]
Sequence Coverage Can provide full sequence information with extensive analysis
Throughput Low
Sample Requirement High (milligrams)
Modification Analysis Excellent for structural characterization of the modification
De Novo Sequencing Possible but complex and time-consuming

Objective Comparison and Conclusion

The choice of analytical technique for validating a peptide containing this compound depends on the specific information required, the amount of sample available, and the desired throughput.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationNMR Spectroscopy
Primary Information Molecular weight, sequence, modification siteN-terminal sequence3D structure, atomic connectivity
This compound Handling Direct analysis, fragmentation provides cluesRequires chemical deprotectionDirect observation and structural analysis
Strengths High sensitivity, high throughput, direct modification analysisUnambiguous N-terminal sequencingDetailed structural information
Limitations Incomplete sequence coverage, complex fragmentationN-terminal blockage, low throughput, requires pure sampleLow sensitivity, high sample requirement, complex data analysis
Best For Rapid confirmation of mass and sequence, PTM localizationAbsolute confirmation of the N-terminal sequence of a purified peptideDetailed structural characterization of the peptide and the modification
  • Mass Spectrometry is the most versatile and widely used method for the initial validation of a this compound containing peptide. Its high sensitivity and speed make it ideal for confirming the correct molecular weight and obtaining significant sequence information, including the location of the modification.

  • Edman Degradation , while unable to directly sequence the protected peptide, serves as a valuable orthogonal technique to definitively confirm the N-terminal sequence after deprotection, which can be crucial for quality control and regulatory purposes.

  • NMR Spectroscopy is the method of choice when detailed structural information about the this compound group and its influence on the peptide's conformation is required. However, its low sensitivity and high sample requirement make it less practical for routine sequence validation.

For a comprehensive validation strategy, a combination of these techniques is often employed. Mass spectrometry provides the initial high-throughput screening and detailed characterization, while Edman degradation can be used for definitive N-terminal confirmation, and NMR can be reserved for in-depth structural studies when necessary. This multi-faceted approach ensures the highest level of confidence in the identity and quality of synthetic peptides containing modified residues like this compound.

References

A Comparative Guide to the Purity Assessment of Z-Arg-OH Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of raw materials in peptide synthesis is a critical determinant of the final product's quality, influencing yield, biological activity, and impurity profile. Nα-Z-L-arginine (Z-Arg-OH) is a commonly used protected amino acid, and its purity assessment is paramount for successful and reproducible research and drug development. This guide provides an objective comparison of analytical methodologies for evaluating the purity of this compound, with a comparative look at alternative arginine derivatives, supported by experimental protocols and data.

Introduction to Purity Assessment of Protected Amino Acids

The purity of protected amino acids like this compound is typically established using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is employed to confirm the molecular weight and identify unknown impurities.

This guide will delve into these techniques, providing a comparative analysis of their application to this compound and two common alternatives: Fmoc-Arg(Pbf)-OH and Boc-Arg(Tos)-OH.

Comparative Purity Analysis: this compound and Alternatives

The choice of protecting group for arginine can influence the types of impurities present and the analytical methods best suited for their detection. The table below summarizes the typical purity specifications and common impurities for this compound and its alternatives.

ParameterThis compoundFmoc-Arg(Pbf)-OHBoc-Arg(Tos)-OH
Typical Purity (by HPLC) ≥96.0% to ≥98.5%[1][2]≥98.0% to ≥99%[3]≥98.0% (TLC)
Common Impurities Water (~3%)[2], unreacted starting materials, byproducts from the Z-group introduction.Dipeptides (e.g., Fmoc-β-Ala-Arg(Pbf)-OH), incomplete removal of protecting groups.Water (~2%)[4], residual solvents, byproducts from the Tosyl protection.
Key Analytical Challenges Potential for lactam formation.Potential for β-Alanine related impurities.Removal of the highly acid-stable Tosyl group can lead to side reactions.

Experimental Protocols for Purity Assessment

Detailed and robust analytical methods are crucial for the accurate assessment of raw material purity. Below are representative protocols for the analysis of this compound.

HPLC is the primary method for determining the purity of this compound and resolving potential impurities. A gradient method is often preferred for comprehensive impurity profiling.

Experimental Protocol: Gradient RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

Logical Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase A inject Inject Sample prep->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Assessment Workflow

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for quantitative analysis (qNMR) to determine absolute purity.

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound and a known amount of an internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic peaks of this compound and the internal standard.

    • Calculate the purity based on the integral values, number of protons, and the known amount of the internal standard.

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Input Data cluster_calc Calculation integral_analyte Integral of Analyte Peak calc_purity Calculate Analyte Purity (%) integral_analyte->calc_purity integral_std Integral of Standard Peak integral_std->calc_purity mw_analyte MW of Analyte mw_analyte->calc_purity mw_std MW of Standard mw_std->calc_purity protons_analyte No. of Protons (Analyte Peak) protons_analyte->calc_purity protons_std No. of Protons (Standard Peak) protons_std->calc_purity mass_std Mass of Standard mass_std->calc_purity purity_std Purity of Standard purity_std->calc_purity

qNMR Purity Calculation Logic

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound and to identify the mass of any impurities.

Experimental Protocol: ESI-MS

  • Instrumentation: An ESI-MS system, often coupled with an HPLC (LC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ of this compound (expected m/z ≈ 309.15). Analyze other observed peaks for potential impurities.

Performance Comparison of Analytical Methods

Each analytical technique offers distinct advantages and limitations for the purity assessment of this compound.

FeatureHPLC-UVqNMRESI-MS
Primary Use Purity quantification, impurity profilingStructural confirmation, absolute purity quantificationMolecular weight confirmation, impurity identification
Selectivity High for separating structurally similar compoundsHigh for distinguishing different chemical environmentsHigh for mass-to-charge ratio
Sensitivity Good (ng range)Moderate (µg-mg range)Very high (pg-fg range)
Quantitative Accuracy High (relative quantification)Very high (absolute quantification with internal standard)Semi-quantitative without isotopic standards
Throughput HighLow to moderateHigh
Limitations Requires chromophores for UV detection, co-elution can be an issue.Lower sensitivity, requires pure internal standard for absolute quantification.Ion suppression effects, may not be suitable for non-ionizable compounds.

Signaling Pathway for Method Selection

The selection of an analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical pathway for choosing the appropriate technique.

Method_Selection node_action node_action start Start: Purity Assessment of this compound q1 Need to quantify known impurities? start->q1 q2 Need structural confirmation? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Need to identify unknown impurities? q2->q3 No nmr Use NMR q2->nmr Yes q4 Need absolute purity value? q3->q4 No ms Use LC-MS q3->ms Yes qnmr Use qNMR q4->qnmr Yes

Method Selection Pathway

Conclusion

The comprehensive purity assessment of this compound raw material requires a multi-faceted analytical approach. HPLC stands out for its ability to separate and quantify impurities, making it indispensable for routine quality control. NMR provides unambiguous structural confirmation and the capability for highly accurate absolute purity determination. Mass spectrometry offers unparalleled sensitivity for molecular weight confirmation and the identification of unknown impurities.

For researchers and drug development professionals, a combination of these techniques is recommended to ensure the highest quality of this compound, thereby contributing to the synthesis of pure, well-characterized peptides. The choice of an alternative protected arginine, such as Fmoc-Arg(Pbf)-OH or Boc-Arg(Tos)-OH, will necessitate a similar rigorous analytical characterization, taking into account the specific potential impurities associated with their respective chemistries.

References

A Researcher's Guide to Selecting a Z-Arg-OH Supplier: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and reliability of reagents are paramount. Z-Arg-OH (Nα-benzyloxycarbonyl-L-arginine) is a critical building block in peptide synthesis and related research. The choice of supplier can significantly impact the quality and reproducibility of experimental outcomes. This guide provides a side-by-side comparison of this compound from various prominent suppliers based on publicly available data. While direct comparative experimental data is not always accessible, this guide outlines the key specifications to consider and provides standardized protocols for in-house quality assessment.

Supplier and Product Specification Overview

A critical first step in selecting a this compound supplier is to compare the product specifications they provide. Purity is a key metric, often determined by techniques such as High-Performance Liquid Chromatography (HPLC) or titration. The following table summarizes the available information for this compound and its common salt form, this compound HCl, from several well-known chemical suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
MilliporeSigma (Sigma-Aldrich) This compound1234-35-1C₁₄H₂₀N₄O₄308.33≥96.0% (NT)[1][2]
Carl Roth Z-L-Arginine1234-35-1C₁₄H₂₀N₄O₄308.34≥98.5%[3]
Thermo Fisher Scientific (Alfa Aesar) Nα,Nδ,Nω-Tris(benzyloxycarbonyl)-L-arginineNot specified for this compoundC₃₀H₃₂N₄O₈576.695%[4]
TCI Chemicals Nα-Carbobenzoxy-L-arginine1234-35-1C₁₄H₂₀N₄O₄308.34>97.0% (T)[5]
Aapptec This compound1234-35-1C₁₄H₂₀N₄O₄308.3Lot-specific CoA[6]
Aapptec This compound HCl56672-63-0C₁₄H₂₀N₄O₄·HCl344.8Lot-specific CoA[7]
Cayman Chemical Fmoc-Arg(Pbf)-OH154445-77-9C₃₄H₄₀N₄O₇S648.8≥98%[8]
CDH Fine Chemical Z-L-Arginine HCL1234-35-1C₁₄H₂₀N₄O₄·HCl344.7999%[9]

Note: This table is based on information available on the suppliers' websites and may not reflect the exact specifications of a particular lot. Researchers should always consult the lot-specific Certificate of Analysis (CoA).

Experimental Evaluation of this compound Quality

To ensure the quality and consistency of this compound for your specific application, it is highly recommended to perform in-house analytical testing. Below are standardized protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are fundamental techniques for assessing the purity and identity of this compound.

Experimental Workflow for Supplier Comparison

The following diagram illustrates a general workflow for comparing this compound from different suppliers.

G cluster_0 Procurement cluster_1 Analytical Testing cluster_2 Evaluation & Selection A Identify Potential This compound Suppliers B Request/Download Certificates of Analysis A->B C Procure Samples from Top 2-3 Suppliers B->C D Prepare Standard Solutions of this compound C->D E Perform HPLC Analysis (Purity Assessment) D->E F Perform NMR Analysis (Identity Confirmation) D->F G Compare Purity Data (HPLC Chromatograms) E->G H Compare Structural Data (NMR Spectra) F->H I Select Supplier Based on Data and Application Needs G->I H->I

A streamlined workflow for the comparative analysis of this compound suppliers.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

HPLC is a powerful technique for determining the purity of a compound by separating it from any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase system.

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can be effective for separating this compound from related impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Identity Confirmation

NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity.

Methodology:

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) with a suitable internal standard (e.g., TMS).

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals. Compare the chemical shifts and coupling constants of the observed protons with the expected values for the this compound structure. Key signals to observe include those from the aromatic protons of the benzyloxycarbonyl group, the arginine side chain protons, and the alpha-proton.

This compound in Peptide Synthesis Signaling Pathway

This compound is a protected amino acid, and its use in peptide synthesis involves a series of protection and deprotection steps. The benzyloxycarbonyl (Z) group protects the alpha-amino group of arginine, allowing for the controlled formation of peptide bonds.

G A This compound (N-terminus protected) C Peptide Bond Formation (Coupling Reaction) A->C B Free Amino Acid (C-terminus protected) B->C D Protected Dipeptide C->D E Deprotection of N-terminus D->E F Dipeptide with Free N-terminus E->F

The role of this compound in the peptide synthesis cycle.

Conclusion

The selection of a this compound supplier should be a data-driven decision. While publicly available information provides a starting point, in-house analytical validation is crucial for ensuring the quality and consistency of this critical reagent. By employing standardized HPLC and NMR protocols, researchers can confidently assess the purity and identity of this compound from different suppliers, ultimately leading to more reliable and reproducible scientific outcomes. It is always recommended to request a Certificate of Analysis for the specific lot you intend to purchase to get the most accurate information.

References

Z-Arg-OH in Peptide Synthesis: A Comparative Guide to Manual and Automated Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of protected amino acids is a critical step in the synthesis of peptides for therapeutic and research applications. Among these, Z-Arg-OH (N-α-Carbobenzyloxy-L-arginine) is a frequently utilized building block. The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating this compound can significantly impact key outcomes such as yield, purity, and efficiency. This guide provides an objective comparison of the efficacy of this compound in both manual and automated peptide synthesis, supported by representative experimental data and detailed protocols.

Data Presentation: Manual vs. Automated Synthesis of Arginine-Containing Peptides

The following table summarizes the key quantitative differences when incorporating an arginine residue, such as this compound, into a growing peptide chain using both manual and automated SPPS. The data presented is representative and can vary based on the specific peptide sequence, scale, coupling reagents, and instrumentation used.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%[1]85 - 98%[1]
Average Crude Purity (Arginine-rich peptide) Potentially higher (~70%) with rapid methods[2]Can be lower (~50%) even with microwave assistance[2]
Hands-on Time per Cycle 1 - 2 hours[1]5 - 15 minutes (for setup)[1]
Total Time per Cycle 2 - 4 hours[1]30 - 90 minutes[1]
Reagent Consumption Higher due to manual dispensing[1]Optimized and lower[1]
Reproducibility Operator-dependent[1]High[3]
Throughput Low (typically one peptide at a time)[1]High (multiple parallel syntheses possible)[3]

Experimental Protocols

Detailed methodologies for the incorporation of this compound in both manual and automated SPPS are provided below. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.

Manual Solid-Phase Peptide Synthesis Protocol for this compound Incorporation

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (3-5 times).

3. This compound Coupling:

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. To circumvent challenges with arginine coupling, such as steric hindrance and potential side reactions, a double coupling may be performed by repeating this step with a fresh solution of activated this compound.[4]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

6. Repetition for Peptide Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Z and other side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

Automated Solid-Phase Peptide Synthesis Protocol for this compound Incorporation

This protocol outlines the general steps for an automated peptide synthesizer. Specific parameters will be dependent on the instrument's software and capabilities.

1. System Preparation:

  • Ensure the automated synthesizer is calibrated and all solvent and reagent reservoirs are filled with fresh, high-quality reagents.

2. Resin Loading:

  • Load the appropriate resin into the reaction vessel.

3. Sequence Programming:

  • Enter the desired peptide sequence into the synthesizer's software, specifying this compound at the appropriate position.

  • Define the synthesis parameters, including the scale, coupling times, and washing steps. For arginine residues, a double coupling cycle is often programmed to ensure high efficiency.

4. Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid, including this compound:

  • Fmoc Deprotection: Dispensing of the piperidine solution, reaction, and draining.

  • Washing: A series of washes with DMF.

  • Amino Acid Delivery and Activation: The synthesizer will deliver the this compound solution, coupling reagents (e.g., HBTU/DIEA), and solvent to the reaction vessel for in situ activation.

  • Coupling: The activated this compound is coupled to the resin-bound peptide for the programmed duration. Automated synthesizers can often perform this step at elevated temperatures to improve efficiency.[3]

  • Final Washing: The resin is washed to remove residual reagents.

5. Final Cleavage and Deprotection:

  • Upon completion of the synthesis, the peptide-resin is typically removed from the synthesizer for manual cleavage and deprotection as described in step 7 of the manual protocol.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

The general workflow for solid-phase peptide synthesis, applicable to both manual and automated methods, is depicted below.

G cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (this compound) Washing_1->Amino_Acid_Coupling Washing_2 Washing Amino_Acid_Coupling->Washing_2 Final_Cleavage Final Cleavage & Deprotection Purification Purification (HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

Signaling Pathway: Arginine-Rich Peptide Induced Rac1 Activation

Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs). Their cellular uptake can be mediated by inducing macropinocytosis, a process involving the activation of the Rac1 signaling pathway.[5]

G ARP Arginine-Rich Peptide HSPG Heparan Sulfate Proteoglycans ARP->HSPG Binds to Rac1_GDP Rac1-GDP (Inactive) HSPG->Rac1_GDP Activates GEFs Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP loading Actin Actin Reorganization Rac1_GTP->Actin Macropinocytosis Macropinocytosis (Cellular Uptake) Actin->Macropinocytosis

Caption: Rac1 signaling pathway activated by arginine-rich peptides.

Conclusion

Both manual and automated solid-phase peptide synthesis are viable methods for incorporating this compound into peptide chains.

Manual synthesis offers a cost-effective and flexible approach, particularly for smaller-scale syntheses and for optimizing protocols for difficult sequences. However, it is labor-intensive, and the reproducibility of the results is highly dependent on the operator's skill. Interestingly, for some challenging sequences, manual synthesis has been reported to yield higher crude purity compared to automated methods.[2]

Automated synthesis , on the other hand, provides significant advantages in terms of throughput, reproducibility, and reduced hands-on time, making it the preferred method for the routine synthesis of multiple peptides.[3] Automated systems also allow for better control over reaction parameters, such as temperature, which can enhance coupling efficiency.[3]

The decision between manual and automated synthesis for peptides containing this compound should be based on a careful consideration of the specific research needs, including the number of peptides to be synthesized, the complexity of the sequence, available resources, and the desired level of purity and yield. For arginine-containing peptides, which can be prone to aggregation and difficult couplings, the ability to easily perform double coupling cycles in an automated fashion is a significant advantage.[4]

References

The Economic Argument for Z-Arg-OH in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering large-scale peptide synthesis, the choice of arginine protecting group strategy is a critical decision with significant financial and operational implications. While Fmoc-Arg(Pbf)-OH has become the industry standard for solid-phase peptide synthesis (SPPS), a thorough cost-benefit analysis reveals a compelling case for the use of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH) in solution-phase peptide synthesis (LPPS), particularly for shorter peptides and peptide fragments.

This guide provides an objective comparison of this compound with its common alternatives, Fmoc-Arg(Pbf)-OH and Boc-Arg(Z)₂-OH, supported by available data on cost, performance, and environmental impact.

Executive Summary: Shifting the Paradigm from SPPS to LPPS for Cost-Efficiency

The prevailing reliance on Fmoc-based SPPS for all peptide synthesis endeavors warrants a re-evaluation, especially in the context of large-scale production where cost-effectiveness is paramount. While SPPS offers advantages in automation and the synthesis of long, complex peptides, its economic and environmental drawbacks are substantial. The high cost of specialized reagents, particularly Fmoc-Arg(Pbf)-OH, and the generation of large volumes of hazardous solvent waste present significant hurdles.

In contrast, LPPS utilizing the more traditional and significantly cheaper this compound offers a more sustainable and economically viable pathway for the large-scale production of shorter peptides (typically under 15 amino acids) and peptide fragments. The lower raw material costs, reduced solvent consumption, and simpler waste streams associated with LPPS can lead to substantial overall cost savings.

Comparative Analysis of Arginine Derivatives

The choice of arginine derivative is intrinsically linked to the chosen synthesis strategy. Here, we compare the key performance indicators of this compound with its main competitors.

ParameterThis compoundFmoc-Arg(Pbf)-OHBoc-Arg(Z)₂-OH
Synthesis Method Primarily Solution-Phase (LPPS)Primarily Solid-Phase (SPPS)Primarily Solid-Phase (SPPS)
Estimated Bulk Price (per kg) $500 - $1,000$2,500 - $5,000+$1,500 - $3,000
Typical Coupling Efficiency >98% (in solution)>99% (on solid support)>98% (on solid support)
Typical Overall Yield (for a decapeptide) 70-80%60-75%65-78%
Final Purity (post-purification) High (>98%)High (>98%)High (>98%)
Key Advantage Low cost, suitable for very large scaleHigh efficiency for long peptides, well-established protocolsGood for complex peptides, offers alternative deprotection
Key Disadvantage Less suitable for very long/complex peptidesHigh cost, significant hazardous wasteRequires strong acid for final cleavage

Experimental Protocols: A Glimpse into the Methodologies

Solution-Phase Synthesis with this compound (Illustrative Dipeptide Synthesis)

Objective: To synthesize a dipeptide (e.g., Z-Arg-Gly-OMe) to illustrate the fundamental steps of LPPS.

Materials:

  • This compound

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Coupling agent (e.g., DCC/HOBt or EDC/HOBt)

  • Base (e.g., N-methylmorpholine or triethylamine)

  • Solvents (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Activation: this compound is dissolved in a suitable solvent (e.g., DCM) and cooled to 0°C. The coupling agent (e.g., DCC) and an additive to suppress racemization (e.g., HOBt) are added.

  • Neutralization: In a separate flask, H-Gly-OMe·HCl is dissolved in a solvent and neutralized with a base (e.g., NMM) to liberate the free amine.

  • Coupling: The activated this compound solution is added to the neutralized glycine methyl ester solution, and the reaction is stirred, typically overnight, allowing it to warm to room temperature.

  • Work-up and Purification: The reaction mixture is filtered to remove by-products (e.g., DCU). The filtrate is washed successively with dilute acid, dilute base, and brine. The organic layer is dried and evaporated to yield the crude dipeptide, which is then purified by crystallization or chromatography.

  • Deprotection: The Z group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the free peptide.

LPPS_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification cluster_deprotection Deprotection Z_Arg_OH This compound Activated_Arg Activated this compound Z_Arg_OH->Activated_Arg in DCM, 0°C Coupling_Agent Coupling Agent (e.g., DCC/HOBt) Coupling_Agent->Activated_Arg Coupled_Peptide Protected Dipeptide Activated_Arg->Coupled_Peptide Amino_Ester Amino Acid Ester (e.g., H-Gly-OMe) Neutralized_Ester Neutralized Ester Amino_Ester->Neutralized_Ester Base Base (e.g., NMM) Base->Neutralized_Ester Neutralized_Ester->Coupled_Peptide Workup Aqueous Work-up Coupled_Peptide->Workup Purification Crystallization / Chromatography Workup->Purification Pure_Peptide Pure Protected Peptide Purification->Pure_Peptide Deprotection_Step Catalytic Hydrogenation (H₂/Pd-C) Pure_Peptide->Deprotection_Step Final_Peptide Final Dipeptide Deprotection_Step->Final_Peptide

Caption: A simplified workflow for solution-phase dipeptide synthesis using this compound.

Solid-Phase Synthesis with Fmoc-Arg(Pbf)-OH (Illustrative Cycle)

Objective: To illustrate a single coupling cycle in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-Arg(Pbf)-OH

  • Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

  • Coupling agent (e.g., HBTU/HOBt or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Swelling: The resin is swelled in a suitable solvent (e.g., DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc group.

  • Coupling: Fmoc-Arg(Pbf)-OH is pre-activated with a coupling agent and a base in DMF and then added to the resin. The coupling reaction proceeds for a specified time.

  • Washing: The resin is again thoroughly washed with DMF and DCM to remove excess reagents and by-products.

  • This cycle is repeated for each subsequent amino acid.

  • Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

SPPS_Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Arg(Pbf)-OH, Activator, Base in DMF Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Fmoc-Arg-AA-Resin Wash2->End Waste_Comparison cluster_spps SPPS Waste Stream cluster_lpps LPPS Waste Stream SPPS_Solvents Large Volumes of DMF SPPS_Waste High Volume Hazardous Waste SPPS_Solvents->SPPS_Waste SPPS_Reagents Excess Reagents SPPS_Reagents->SPPS_Waste SPPS_Cleavage TFA Waste SPPS_Cleavage->SPPS_Waste LPPS_Solvents Moderate Solvent Volumes LPPS_Waste Lower Volume Less Hazardous Waste LPPS_Solvents->LPPS_Waste LPPS_Workup Aqueous Waste LPPS_Workup->LPPS_Waste LPPS_Deprotection Recyclable Catalyst

Navigating the Maze: A Comparative Guide to the Cross-reactivity of Z-Protected Peptides in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide behavior in biological assays is paramount to generating reliable and reproducible data. The use of protecting groups, such as the Benzyloxycarbonyl (Z) group, is a cornerstone of peptide synthesis. However, the very presence of this chemical moiety can introduce unintended interactions, leading to cross-reactivity and potential misinterpretation of assay results. This guide provides a comprehensive comparison of Z-protected peptides with their unprotected counterparts, offering insights into potential off-target effects and methodologies to assess them.

The Z-group, while essential for preventing unwanted side reactions during peptide synthesis, can sometimes be recognized by antibodies and other proteins in biological assays. This can lead to false-positive signals or a general lack of specificity, complicating the analysis of the peptide's intended biological activity. This guide will delve into the factors contributing to this phenomenon and provide practical guidance for its assessment.

Quantitative Comparison of Peptide Cross-Reactivity: An Illustrative Case Study

To illustrate the potential impact of the Z-protecting group on assay specificity, the following table presents hypothetical data from a competitive ELISA designed to measure the binding of a specific peptide ("Peptide A") to its target antibody. The assay compares the unprotected Peptide A, its Z-protected version, and an unrelated control peptide.

Table 1: Illustrative Competitive ELISA Data for Peptide A and its Analogs

Peptide AnalyteConcentration for 50% Inhibition (IC50) (nM)Percent Cross-Reactivity (%)*
Unprotected Peptide A10100
Z-Protected Peptide A 50 20
Unrelated Control Peptide> 10,000< 0.1

*Percent Cross-Reactivity is calculated as: (IC50 of Unprotected Peptide A / IC50 of Test Peptide) x 100.

In this illustrative example, the Z-protected Peptide A shows a five-fold higher IC50 value compared to the unprotected version, resulting in a 20% cross-reactivity. This indicates that while the antibody still recognizes the Z-protected peptide, its affinity is significantly reduced. Such data is crucial for determining the potential for off-target binding in more complex biological systems.

Experimental Protocol: Assessing Cross-Reactivity of Z-Protected Peptides using Competitive ELISA

This protocol outlines a standard procedure for evaluating the cross-reactivity of a Z-protected peptide in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Unprotected peptide (standard)

  • Z-protected peptide (test article)

  • Unrelated control peptide

  • Primary antibody specific to the unprotected peptide

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the unprotected peptide (the antigen) at a concentration of 1-5 µg/mL in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the unprotected peptide (standard curve), the Z-protected peptide, and the unrelated control peptide in Assay Buffer.

  • In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the various concentrations of the peptides for 1-2 hours at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-peptide mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot the absorbance values against the log of the peptide concentrations. Determine the IC50 values for the unprotected and Z-protected peptides. Calculate the percent cross-reactivity.

Visualizing Potential Off-Target Effects and Experimental Workflow

To better understand the implications of cross-reactivity, it is helpful to visualize potential off-target interactions and the experimental workflow for their assessment.

G cluster_pathway Hypothetical Signaling Pathway Z_Peptide Z-Protected Peptide Target_Receptor Intended Target Receptor Z_Peptide->Target_Receptor On-Target Binding Off_Target_Receptor Off-Target Receptor Z_Peptide->Off_Target_Receptor Off-Target Binding (Cross-reactivity) Intended_Signal Desired Cellular Response Target_Receptor->Intended_Signal Signal Transduction Unintended_Signal Unintended Cellular Response Off_Target_Receptor->Unintended_Signal Signal Transduction G cluster_workflow Cross-Reactivity Assessment Workflow start Start: Synthesize Peptides coat Coat Plate with Unprotected Peptide start->coat block Block Plate coat->block prepare Prepare Peptide Dilutions & Pre-incubate with Primary Antibody block->prepare incubate Incubate on Plate prepare->incubate wash1 Wash incubate->wash1 add_secondary Add Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 develop Add Substrate & Develop wash2->develop read Read Absorbance develop->read analyze Analyze Data: Calculate IC50 & % Cross-Reactivity read->analyze end End: Report Findings analyze->end

A Comparative Guide to the Coupling Efficiency of Z-Arg-OH with Various Activating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of arginine residues is a frequent challenge. The selection of an appropriate coupling reagent is critical for maximizing yield, minimizing side reactions, and ensuring the chiral integrity of the final peptide. This guide provides a comparative analysis of commonly used activators for the coupling of N-α-carbobenzyloxy-L-arginine (Z-Arg-OH), supported by a summary of performance data and detailed experimental protocols.

While direct, head-to-head quantitative comparisons for this compound with a wide range of modern coupling reagents under identical conditions are not extensively documented in readily available literature, performance can be inferred from studies on similarly bulky and guanidino-protected arginine derivatives, such as Fmoc-Arg(Pbf)-OH.[1] The data presented below is synthesized from such studies and general performance characteristics of these reagents in peptide synthesis.

Data Presentation: Performance of Common Coupling Reagents

The following table summarizes the key performance indicators for several popular coupling reagents. The efficiency of these reagents is evaluated based on typical yield, relative reaction rate, and the risk of racemization.

Coupling Reagent ClassActivatorTypical YieldRelative Reaction RateRisk of RacemizationKey Considerations
Aminium/Uronium Salt HATU Very HighVery FastLowHighly efficient, especially for sterically hindered couplings like arginine.[1][2] Should be used with caution in excess to prevent potential side reactions at the N-terminus.[2]
HBTU HighFastLowA reliable and cost-effective choice for routine couplings, though generally slower than HATU.[1]
COMU Very HighVery FastVery LowA newer generation reagent with high reactivity and solubility. Often requires only one equivalent of a base.[1][3] Its byproducts are water-soluble, which can simplify purification.[4]
Phosphonium Salt PyBOP HighFastLowByproducts are generally less problematic than those from some other reagents.[1]
Carbodiimide + Additive EDC/HOBt Good to HighModerateLowA classic and cost-effective combination that minimizes racemization.[2][5] The water-solubility of EDC and its urea (B33335) byproduct is advantageous for purification in solution-phase synthesis.[2]
DIC/OxymaPure Good to HighModerateLowA modern alternative to HOBt, OxymaPure is considered safer (non-explosive) and can lead to higher yields and lower racemization compared to HOBt.[1][5][6]
Experimental Protocols

The following are generalized protocols for the coupling of this compound to a model peptide nucleophile (e.g., H-Gly-OMe) in a solution phase. To achieve a direct and meaningful comparison, it is crucial that the molar equivalents of the amino acid, peptide, and base are kept constant across all experiments.

General Setup:

  • Reaction Vessel: A clean, dry round-bottom flask maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base.

  • Temperature: Room temperature, unless otherwise specified.

Protocol 1: Coupling with HATU

  • Dissolve this compound (1.0 eq) and the amine component (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • In a separate vessel, dissolve HATU (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture and stir.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 30-60 minutes.[7]

  • Upon completion, quench the reaction and proceed with workup and purification.

Protocol 2: Coupling with PyBOP

  • Dissolve this compound (1.1 eq) and the amine component (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution.

  • Add PyBOP (1.1 eq) to the reaction mixture and stir.[7]

  • Monitor the reaction progress. Coupling is generally complete within 1-2 hours.[7]

  • Proceed with workup and purification once the reaction is complete.

Protocol 3: Coupling with EDC/HOBt

  • Dissolve this compound (1.2 eq), HOBt (1.2 eq), and the amine component (1.0 eq) in anhydrous DMF.

  • Cool the mixture in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir.[7]

  • Allow the reaction to warm to room temperature and continue stirring.

  • Monitor the reaction, which may take several hours to reach completion.

  • Once complete, proceed with an aqueous workup to remove the water-soluble byproducts, followed by purification.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the efficiency of different coupling reagents for this compound.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Workup & Analysis prep_reagents Prepare Solutions: - this compound - Amine Component - Activator - Base setup_rxn Set up Reaction Vessels (Inert Atmosphere) add_reagents Add Reagents in Specified Order setup_rxn->add_reagents stir_monitor Stir and Monitor (TLC, LC-MS) add_reagents->stir_monitor workup Quench and Workup stir_monitor->workup purify Purify Product (e.g., Chromatography) workup->purify analyze Analyze Purity and Yield (HPLC, NMR, MS) purify->analyze compare Compare Results analyze->compare

Workflow for comparing coupling reagent efficiency.
Activation Mechanisms

The diagram below outlines the general activation pathways for the different classes of coupling reagents discussed.

G cluster_aminium Aminium/Uronium Salt (e.g., HATU, HBTU) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_carbodiimide Carbodiimide (e.g., EDC/HOBt) A_start This compound A_active O-acylisourea (Active Ester) A_start->A_active + A_reagent HATU/HBTU + Base peptide Peptide-NH2 A_active->peptide Coupling P_start This compound P_active OBt Active Ester P_start->P_active + P_reagent PyBOP + Base P_active->peptide C_start This compound C_active OBt Active Ester C_start->C_active + C_reagent EDC + HOBt C_active->peptide product Z-Arg-Peptide peptide->product

General activation pathways for coupling reagents.

References

Literature review of Z-Arg-OH use in successful peptide syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of arginine-containing peptides is a frequent challenge. The unique properties of arginine's guanidinium (B1211019) side chain necessitate careful selection of protective groups to ensure high yield and purity. This guide provides a comprehensive review of the use of Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH) and its derivatives in peptide synthesis, offering an objective comparison with modern alternatives, supported by experimental data.

The Role of Arginine Protection in Peptide Synthesis

The highly basic and nucleophilic guanidinium group of arginine must be protected during peptide synthesis to prevent unwanted side reactions.[1] The choice of both the alpha-amino (Nα) and side-chain (Nω) protecting groups is critical to the success of the synthesis. Historically, this compound, a cornerstone of the Bergmann-Zervas method, has been widely used, primarily in solution-phase peptide synthesis (LPPS).[2] In modern solid-phase peptide synthesis (SPPS), particularly using the Fmoc strategy, other arginine derivatives like Fmoc-Arg(Pbf)-OH are more common.[3]

Performance Comparison of Arginine Derivatives

The selection of an arginine derivative significantly impacts coupling efficiency, the propensity for side reactions, and the final purity and yield of the peptide. A major challenge in arginine incorporation is the formation of a δ-lactam, an intramolecular cyclization side product that terminates the peptide chain.[4][5]

The following tables summarize the performance of this compound derivatives in comparison to other commonly used protected arginine amino acids.

Table 1: Comparison of Nα-Protecting Groups for Arginine

ParameterZ (Benzyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Primary Use Solution-Phase Peptide Synthesis (LPPS), Fragment CondensationSolid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS), LPPS
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acidsMild base (e.g., 20% piperidine (B6355638) in DMF)Strong acid (e.g., TFA)
Orthogonality Orthogonal to Fmoc and BocOrthogonal to Boc and acid-labile side-chain protecting groupsOrthogonal to Fmoc and hydrogenolysis-labile protecting groups
Advantages Stable under acidic and basic conditions used for Boc and Fmoc strategies respectively.Mild deprotection allows for the use of acid-labile side-chain protecting groups.Can provide superior results for long or difficult sequences with in situ neutralization.[6]
Disadvantages Deprotection by hydrogenolysis can be incompatible with other protecting groups (e.g., Cys(Bzl)) and can be difficult to perform on a solid support.Base-labile, potential for side reactions like diketopiperazine formation.Requires strong acid for deprotection which can degrade sensitive peptides.

Table 2: Comparison of Arginine Side-Chain Protecting Groups

Protecting GroupDerivative ExampleDeprotection ConditionsPropensity for δ-lactam formationAdvantagesDisadvantages
None This compound-HighCommercially available, used in specific contexts.High risk of side reactions.
Di-Benzyloxycarbonyl (Z)₂ Boc-D-Arg(Z)₂-OHHydrogenolysis or strong acids (e.g., HF)Generally lower due to full guanidino group protection.[7]Provides comprehensive protection of the guanidino group, minimizing its nucleophilicity.[7]Requires harsh deprotection conditions.
Pentamethyldihydrobenzofuran-sulfonyl (Pbf) Fmoc-Arg(Pbf)-OHModerate acid (TFA)Can be susceptible, especially during prolonged activation.[7]Reduces tryptophan alkylation compared to other sulfonyl-based groups.[8] Widely used in Fmoc-SPPS.[3]Can lead to side reactions if not cleaved properly.
Tos-OH Z-Arg(Tos)-OHStrong acid (HF)Significant amounts can be generated.Historically used in Boc chemistry.Harsh cleavage conditions required.
Di-tert-Butoxycarbonyl (Boc)₂ Fmoc-Arg(Boc)₂-OHStrong acid (TFA)High-Highly prone to δ-lactam formation.
**Nitro (NO₂) **Boc-Arg(NO₂) -OHReduction (e.g., SnCl₂) or hydrogenolysisLowElectron-withdrawing effect minimizes guanidinium nucleophilicity.Removal can be challenging and may not be quantitative.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for solid-phase and solution-phase peptide synthesis.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc Strategy)

This protocol outlines the iterative steps for adding an amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: The resin is swollen in a suitable solvent (e.g., DMF) for 30 minutes to ensure optimal reaction conditions.[9]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 10-20 minutes).[9] The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • The Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) (typically 3-5 equivalents) is pre-activated.

    • Method A (HBTU/HOBt): The amino acid is dissolved in DMF with HBTU (1 equivalent), HOBt (1 equivalent), and a base like DIPEA (2 equivalents). This solution is then added to the resin.

    • Method B (DIC/Oxyma): The amino acid and OxymaPure (1 equivalent) are dissolved in DMF and added to the resin, followed by the addition of DIC (1 equivalent).

    • The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) and monitored for completion (e.g., using a Kaiser test).[10]

  • Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.[9]

  • Repeat: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like TFA and scavengers (e.g., water, TIS).[7]

Protocol 2: Solution-Phase Peptide Synthesis (LPPS) of a Dipeptide using this compound

This protocol illustrates a classic approach to peptide bond formation in solution.

  • Protection of C-terminal Amino Acid: The C-terminal amino acid is protected as an ester (e.g., methyl or benzyl (B1604629) ester).

  • Coupling Reaction:

    • This compound (1 equivalent) and the C-terminally protected amino acid (1 equivalent) are dissolved in a suitable solvent (e.g., DMF or DCM).

    • A coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) (1.1 equivalents) and an additive to suppress racemization like HOBt (1-hydroxybenzotriazole) (1 equivalent) are added to the reaction mixture at 0°C.

    • The reaction is stirred at 0°C for a few hours and then at room temperature overnight.

  • Work-up and Purification:

    • The by-product, dicyclohexylurea (DCU), is removed by filtration.

    • The filtrate is washed sequentially with dilute acid, water, and dilute base to remove unreacted starting materials and by-products.

    • The organic layer is dried and the solvent is evaporated to yield the protected dipeptide, which is then purified by chromatography or crystallization.

  • Deprotection:

    • Z-group removal: The protected dipeptide is dissolved in a solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenolysis (stirred under a hydrogen atmosphere) to remove the Z-group.

    • Ester removal: The ester group is typically removed by saponification (hydrolysis with a base like NaOH).

  • Final Purification: The final deprotected dipeptide is purified by chromatography.

Visualizing Peptide Synthesis Workflows

The following diagrams illustrate the key steps in solid-phase and solution-phase peptide synthesis.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) Resin Resin-Bound Peptide (N-terminally Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (e.g., Fmoc-Arg(Pbf)-OH + DIC/Oxyma) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Washing2->Resin Next Cycle Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage Final Cycle Start Start: C-terminal AA -Resin Start->Resin PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Solid-Phase Peptide Synthesis (SPPS) Workflow

LPPS_Workflow AA1 Nα-Protected AA (e.g., this compound) Coupling Coupling (e.g., DCC/HOBt in Solution) AA1->Coupling AA2 C-terminally Protected AA (e.g., H-Phe-OMe) AA2->Coupling Purification1 Purification (Filtration, Extraction, Chromatography) Coupling->Purification1 ProtectedPeptide Protected Dipeptide (Z-Arg-Phe-OMe) Purification1->ProtectedPeptide Deprotection1 Nα-Deprotection (e.g., Hydrogenolysis for Z) ProtectedPeptide->Deprotection1 Deprotection2 C-terminal Deprotection (e.g., Saponification for OMe) Deprotection1->Deprotection2 FinalPurification Final Purification (Chromatography) Deprotection2->FinalPurification FinalPeptide Final Dipeptide (H-Arg-Phe-OH) FinalPurification->FinalPeptide

Solution-Phase Peptide Synthesis (LPPS) Workflow

Conclusion

The choice of an arginine derivative is a critical decision in peptide synthesis. While this compound and its derivatives have historically been important, particularly in solution-phase synthesis and fragment condensation, modern Fmoc-based SPPS predominantly relies on derivatives like Fmoc-Arg(Pbf)-OH.[3] This is largely due to the milder deprotection conditions of the Fmoc group and the compatibility of Pbf with TFA cleavage.

However, the use of Z-protected arginine, especially Boc-Arg(Z)₂-OH, can offer advantages in minimizing δ-lactam formation, a persistent side reaction.[7] For complex syntheses or when orthogonal protection schemes are required, Z-protected arginine derivatives remain a valuable tool in the peptide chemist's arsenal. The selection of the optimal arginine derivative will ultimately depend on the specific peptide sequence, the overall synthetic strategy (SPPS vs. LPPS), and the desired purity and yield of the final product.

References

A Comparative Guide to Z-Arg-OH and Other Protected Arginines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for arginine is a critical decision that significantly impacts the efficiency, purity, and overall yield of peptide synthesis. The highly basic and nucleophilic nature of arginine's guanidino side chain necessitates robust protection to prevent unwanted side reactions. This guide provides an objective comparison of Z-Arg-OH (benzyloxycarbonyl-L-arginine) and its side-chain protected derivatives with other commonly used protected arginines, supported by available experimental data.

Overview of Arginine Protecting Groups

The primary challenge in incorporating arginine into a peptide sequence is preventing side reactions involving the guanidino group. These include, most notably, δ-lactam formation, which leads to the irreversible consumption of the activated amino acid and the formation of deletion sequences in the final peptide.[1] The choice of protecting group for the guanidino side chain is therefore crucial. Common protecting groups fall into two main categories: urethane-based (like Z, Boc, and Fmoc) and sulfonyl-based (like Pbf, Pmc, Mts, and Tos).

This guide focuses on comparing the performance of Z-protected arginine derivatives with other widely used alternatives in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.

Data Presentation: Performance Comparison of Protected Arginines

The following tables summarize key performance indicators for various protected arginine derivatives based on available literature. Direct quantitative comparisons in a single study are limited, so data is compiled from multiple sources.

Table 1: Comparison of Side-Chain Protected Arginines in Fmoc SPPS

ParameterFmoc-Arg(Pbf)-OHFmoc-Arg(NO2)-OHFmoc-Arg(Boc)2-OH
Side-Chain Protection Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)NitroDi-tert-butoxycarbonyl
Coupling Efficiency >99% (after 120 min)[2]>99% (after 120 min)[2]28% (after 120 min)[2]
δ-Lactam Formation Moderate, can be significant depending on conditions.[1]Low, the electron-withdrawing effect of the NO2 group minimizes guanidino nucleophilicity.[1]High (60% after 120 min), highly prone to this side reaction.[2]
Deprotection Conditions Strong acid (e.g., TFA)[1]Catalytic hydrogenation or reduction (e.g., SnCl2).[1]Strong acid (e.g., TFA)[2]
Key Advantages Widely used, good balance of lability and stability.[3]Very low tendency for δ-lactam formation.[1]-
Key Disadvantages Prone to δ-lactam formation, especially with extended activation times.[1]Requires specific deprotection steps that may not be compatible with all peptides.Very high propensity for δ-lactam formation leading to low coupling yields.[2]

Table 2: Comparison of Side-Chain Protected Arginines in Boc SPPS

ParameterBoc-Arg(Pbf)-OHBoc-Arg(Z)2-OHBoc-Arg(Tos)-OH
Side-Chain Protection Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Di-benzyloxycarbonylTosyl
Coupling Efficiency Generally high, but can be sequence-dependent.[4]Generally good, but may require longer coupling times or double coupling due to steric hindrance.[4]Generally good.
Propensity for δ-Lactam Formation Susceptible, especially with prolonged activation.[4]Generally lower due to full protection of the guanidino group.[4]Can be significant.[5]
Deprotection Conditions Moderate to strong acid (e.g., TFA).[4]Hydrogenolysis or strong acids (e.g., HF).[4]Strong acid (e.g., HF, TFMSA).
Key Advantages Versatile and widely used with mild final cleavage conditions.[4]Complete guanidino group protection, reducing side reactions. Orthogonal to some acid-labile groups.[4]Robust protection.
Key Disadvantages Prone to δ-lactam formation.Requires harsher deprotection conditions (strong acid or hydrogenolysis).Requires very strong acids for deprotection.

Table 3: General Racemization Tendencies of Protected Amino Acids

Protecting Group TypePropensity for RacemizationRationale
Urethane-based (Z, Boc, Fmoc)LowThe urethane (B1682113) linkage suppresses the formation of oxazolone (B7731731) intermediates, which are a primary pathway for racemization.
-HighAcyl-type protecting groups increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of an Arginine-Containing Peptide

This protocol outlines the general steps for the manual synthesis of a peptide containing an arginine residue using Fmoc chemistry.

1. Resin Swelling:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 1-2 hours.

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5-10 minutes, then drain.

  • Repeat the 20% piperidine treatment for another 15-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF and DCM.

3. Amino Acid Coupling (e.g., Fmoc-Arg(Pbf)-OH):

  • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, 1.5-4 equivalents) and a coupling agent (e.g., HBTU/HATU or DIC/Oxyma, 1.5-4 equivalents) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIEA) (3-8 equivalents) to the solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-4 hours, or until a negative Kaiser test indicates complete coupling. For sterically hindered couplings, a longer reaction time or a second coupling may be necessary.

  • Drain the coupling solution and wash the resin with DMF and DCM.

4. Repeat Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. For Fmoc-Arg(Pbf)-OH, a common cocktail is TFA/TIS/H2O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 1-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

6. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Experimental Protocol for δ-Lactam Formation Analysis

The following protocol was used to quantify δ-lactam formation for different Fmoc-Arg derivatives[1]:

  • An equimolar solution of Fmoc-Arg(X)-OH/DIC/OxymaPure (1.5 equivalents) in DMF or NBP was added to a tripeptidyl resin (H-GFL-resin) at 45 °C and allowed to react for 2 hours.

  • Aliquots (10 µL) of the supernatant were taken at 0, 30, 60, and 120 minutes and diluted to 0.5 mL with acetonitrile.

  • 1 µL of the diluted solution was injected and analyzed by RP-HPLC (gradient: 30–95% acetonitrile in water with 0.1% TFA over 15 minutes).

  • After 120 minutes, the N-terminal Fmoc group was removed from the resin-bound peptide using 20% piperidine in DMF.

  • The peptides were cleaved from the resin as described in the general SPPS protocol.

  • The extent of amino acid coupling was quantified by integrating the peaks from the HPLC analysis of the cleaved peptide (gradient: 10–25% acetonitrile in water with 0.1% TFA over 15 minutes).

Mandatory Visualization

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeated) cluster_Final_Steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF/DCM) Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Arg(X)-OH, Coupling Reagents, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Side_Reaction_Pathway cluster_pathways Reaction Pathways cluster_outcomes Outcomes Activated_Arg Activated Fmoc-Arg(X)-OH Desired_Coupling Desired Coupling (with N-terminus of peptide chain) Activated_Arg->Desired_Coupling Productive Pathway Lactam_Formation δ-Lactam Formation (Intramolecular Cyclization) Activated_Arg->Lactam_Formation Side Reaction Peptide_Elongation Peptide Chain Elongation Desired_Coupling->Peptide_Elongation Inactive_Species Inactive δ-Lactam Lactam_Formation->Inactive_Species Deletion_Peptide Deletion Peptide Inactive_Species->Deletion_Peptide Leads to

Competing reaction pathways for activated arginine.

Conclusion

The choice of protecting group for arginine is a critical parameter in peptide synthesis that must be tailored to the specific requirements of the target peptide.

  • Z-Arg(Z)2-OH and other di-protected arginines offer the advantage of complete guanidino group protection, which can significantly reduce the propensity for δ-lactam formation compared to mono-sulfonyl protected derivatives like Pbf.[4] This makes them a valuable option for the synthesis of complex or arginine-rich peptides where side reactions are more likely. However, the trade-off is the need for harsher deprotection conditions, such as strong acids (HF) or catalytic hydrogenolysis, which may not be suitable for all peptide sequences.

  • Fmoc-Arg(Pbf)-OH remains a widely used and versatile option for Fmoc-based SPPS, offering a good balance of stability and relatively mild deprotection conditions (TFA). However, its susceptibility to δ-lactam formation necessitates careful optimization of coupling conditions, particularly for challenging sequences.

  • Fmoc-Arg(NO2)-OH presents a compelling alternative, demonstrating a very low tendency for δ-lactam formation. The development of on-resin deprotection methods using reagents like SnCl2 may increase its applicability, although it is not as commonly used as Pbf.[1]

For researchers and drug development professionals, a thorough understanding of the advantages and disadvantages of each protected arginine derivative is essential for the successful and efficient synthesis of high-purity peptides. The selection should be based on a careful consideration of the peptide sequence, the presence of other sensitive residues, the overall synthetic strategy (Boc vs. Fmoc), and the desired final purity of the product.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like Z-Arg-OH (Nα-Cbz-L-arginine) is a critical component of ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with established safety data sheets.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling this compound requires:

  • Eye Protection: Safety glasses with side shields or splash goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder form, to avoid inhalation.[1]

  • Protective Clothing: A lab coat or a full suit and boots should be worn to prevent skin contact.[2]

Ensure that an eyewash station and a safety shower are readily accessible in the handling area.

Quantitative Safety Data

The following table summarizes key quantitative and safety information for this compound and its hydrochloride salt.

PropertyThis compoundThis compound HClSource
CAS Number 1234-35-156672-63-0[1][2][3]
Molecular Formula C14H20N4O4C14H21ClN4O4[1][2]
Molecular Weight 308.33 g/mol Not specified[1]
Melting Point 171-174 °C (decomposes)Not specified[1][4]
Storage Temperature 2-8°CBelow 5°C[1][2]
Hazard Statements May be harmful if inhaled, swallowed, or in contact with skin. Causes eye, skin, and respiratory tract irritation.No known hazards according to one source, but general safe handling practices should be followed.[2][4]
Storage Class 11 - Combustible SolidsNot specified[1]

Step-by-Step Disposal Procedure

The disposal of this compound should always be in accordance with federal, state, and local environmental regulations.

Step 1: Waste Identification and Collection

  • Solid Waste: Collect unused or waste this compound powder in its original container or a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, should also be placed in a sealed and labeled waste container.

  • Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.

Step 2: Spill Management

In the event of a spill:

  • Small Spills: Carefully use appropriate tools to scoop the spilled solid material into a designated waste disposal container.

  • Large Spills: Use a shovel to transfer the spilled material into a convenient and secure waste disposal container.[2]

  • Avoid generating dust during cleanup. If necessary, use a dust respirator.[2]

  • After collecting the material, decontaminate the area with a suitable cleaning agent and wipe it down.

Step 3: Final Disposal

  • Waste Characterization: While some sources suggest that this compound and its degradation products are not toxic, it is the responsibility of the waste generator to characterize the waste according to local regulations.[2]

  • Engage a Licensed Waste Disposal Contractor: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the collected this compound waste. Inform them of the chemical's identity and any known hazards.

  • Do Not Dispose Down the Drain: Never dispose of this compound powder or solutions down the sink or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) start->ppe spill Spill Occurs start->spill characterize Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize collect Collect in Labeled, Sealed Container characterize->collect contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service collect->contact_ehs spill->ppe spill->characterize No cleanup Clean Up Spill Following SDS Guidelines spill->cleanup Yes cleanup->collect dispose Dispose According to Federal, State, and Local Regulations contact_ehs->dispose

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Z-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides comprehensive, immediate safety and logistical information for the handling of Z-Arg-OH (Nα-Cbz-L-arginine), including detailed operational procedures and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that may be harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the eyes, respiratory system, and skin.[1] Adherence to proper safety protocols is crucial.

Recommended Personal Protective Equipment:

Protection Type Specific Equipment Rationale
Eye/Face Protection Safety glasses with side shields or gogglesTo protect against dust and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and absorption.[2] Gloves should be inspected before use and disposed of properly.[2]
Respiratory Protection NIOSH-approved N95 dust mask or equivalentRecommended when handling the powder form to avoid inhalation of dust particles.[3]
Body Protection Laboratory coatTo prevent contamination of personal clothing and skin.
Quantitative Data
Property Value Source
Molecular Formula C₁₄H₂₀N₄O₄[3]
Molecular Weight 308.33 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 171-174 °C (decomposes)[1]
Storage Temperature 2-8°C[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5] The recommended storage temperature is between 2-8°C.[1][3] Keep the container tightly closed.[5]

Handling and Experimental Use
  • Preparation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Weighing: When weighing the powder, do so carefully to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[5]

Emergency Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill and Leak Cleanup

In the event of a spill, avoid dust formation.[4] Use appropriate tools to carefully collect the spilled material and place it in a sealed container for disposal.[5] Ensure the area is then thoroughly cleaned.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Characterization: While this compound is not classified as a hazardous substance under all regulations, it is imperative to consult local, state, and federal guidelines to determine appropriate disposal methods.[5]

  • Unused Material: For unused or waste this compound, it should be collected in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatible.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.

  • Contaminated Packaging: The empty container should be disposed of in the same manner as the unused product.

Workflow Diagrams

To provide a clear visual guide, the following diagrams illustrate the key processes for handling this compound safely.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Inspect Inspect Receive->Inspect Visually check for damage Store Store Inspect->Store Store at 2-8°C in a dry, ventilated area WorkArea Work in a well-ventilated area (e.g., fume hood) Weigh Weigh WorkArea->Weigh Handle powder carefully Dissolve Dissolve Weigh->Dissolve Add solid to solvent slowly Collect Collect waste in a labeled, sealed container Dispose Arrange for professional waste disposal Collect->Dispose

Caption: Workflow for the Safe Handling of this compound.

cluster_ppe Personal Protective Equipment (PPE) cluster_emergency Emergency Response EyeProtection Safety Glasses/Goggles Handling Handling this compound HandProtection Chemical-Resistant Gloves RespiratoryProtection N95 Dust Mask BodyProtection Lab Coat Inhalation Inhalation MedicalAttention Seek Immediate Medical Attention Inhalation->MedicalAttention Move to fresh air SkinContact SkinContact WashArea Wash affected area SkinContact->WashArea Wash with soap and water EyeContact EyeContact RinseEyes Rinse eyes thoroughly EyeContact->RinseEyes Rinse for 15 minutes Ingestion Ingestion Ingestion->MedicalAttention Rinse mouth

Caption: PPE and Emergency Procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Z-Arg-OH
Reactant of Route 2
Reactant of Route 2
Z-Arg-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.